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  • Product: (5-bromopyridin-2-yl)methanesulfonamide
  • CAS: 1564758-82-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling, Safety, and Synthetic Utility of CAS 89466-22-8

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-(5-bromopyridin-2-yl)methanesulfonamide (CAS 89466-22-8) Executive Summary In modern drug discovery, bifunctional building...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-(5-bromopyridin-2-yl)methanesulfonamide (CAS 89466-22-8)

Executive Summary

In modern drug discovery, bifunctional building blocks are the cornerstone of library synthesis and lead optimization. CAS 89466-22-8, chemically identified as N-(5-bromopyridin-2-yl)methanesulfonamide, represents a highly versatile and chemically dynamic scaffold[1]. As a Senior Application Scientist, I approach this molecule not merely as a static reagent, but as a dual-action participant in synthetic workflows. The molecule features a 5-bromopyridine core—primed for transition-metal-catalyzed cross-coupling—and a methanesulfonamide moiety, which serves as a robust hydrogen-bond donor/acceptor pharmacophore[2]. This guide provides an in-depth analysis of its physicochemical properties, safety profile, and field-proven synthetic utility.

Physicochemical Properties Profile

Understanding the physical properties of CAS 89466-22-8 is critical for reaction optimization, solvent selection, and long-term storage[1][3]. The sulfonamide group imparts significant polarity and hydrogen-bonding capacity, while the bromo-substituent increases overall lipophilicity.

PropertyValueStructural Implication
CAS Registry Number 89466-22-8Unique identifier for regulatory compliance[1].
Chemical Name N-(5-bromopyridin-2-yl)methanesulfonamideIndicates dual reactive sites (C-Br and N-H)[1].
Molecular Formula C₆H₇BrN₂O₂SContains heteroatoms critical for target binding[3].
Molecular Weight 251.11 g/mol Optimal low MW for fragment-based drug design[3].
Boiling Point 347.5 ± 52.0 °C (at 760 mmHg)Indicates high thermal stability under standard conditions[1].
Physical Form SolidRequires dissolution in polar aprotic solvents (e.g., DMF, Dioxane)[1].
Standard Purity ≥95%Suitable for sensitive catalytic cycles without extensive purification[1].

Safety Data Sheet (SDS) & Handling Protocols

Handling CAS 89466-22-8 requires strict adherence to safety protocols due to its specific irritant properties[4]. The electrophilic nature of the bromopyridine ring and the acidic sulfonamide proton contribute to its potential to interact with biological nucleophiles and mucous membranes.

Hazard Identification

According to standardized SDS documentation, this compound triggers several critical hazard statements[4]:

  • H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity due to rapid absorption of the low-MW sulfonamide.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The compound can disrupt lipid bilayers and irritate ocular tissues[4].

  • H335 (May cause respiratory irritation): Inhalation of fine particulate dust must be avoided[4].

Storage & Stability

To prevent hydrolytic degradation or oxidative discoloration, the compound must be stored at 2-8°C in a tightly sealed container, protected from light and moisture[4].

SDS_Workflow N1 CAS 89466-22-8 (Solid Material) N2 Hazard Assessment (H302, H315, H319, H335) N1->N2 N3 PPE Protocol (Gloves, Goggles, Fume Hood) N2->N3 Mitigate Risks N4 Storage Conditions (2-8°C, Dry, Sealed) N2->N4 Prevent Degradation N5 Spill Management (Sweep & Ventilate) N3->N5 In case of exposure

Caption: Logical safety and handling workflow for CAS 89466-22-8 based on SDS guidelines.

Synthetic Utility: Palladium-Catalyzed Suzuki-Miyaura Coupling

As an Application Scientist, I frequently utilize CAS 89466-22-8 to install functionalized aryl groups at the 5-position of the pyridine ring. The following protocol details a self-validating Suzuki-Miyaura cross-coupling, emphasizing the chemical causality behind each experimental choice.

Experimental Protocol: Synthesis of 5-Aryl-pyridin-2-yl methanesulfonamide

Step 1: Reagent Preparation In an oven-dried Schlenk flask, combine CAS 89466-22-8 (1.0 eq, 1.0 mmol), an arylboronic acid (1.2 eq, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol).

  • Causality: Pd(dppf)Cl₂ is selected because its bidentate ligand (dppf) forces a cis-geometry on the palladium center, accelerating reductive elimination and minimizing unwanted dehalogenation side reactions.

Step 2: Base Addition Add K₂CO₃ (3.0 eq, 3.0 mmol).

  • Causality: The methanesulfonamide N-H is moderately acidic (pKa ~8.5). The first equivalent of base deprotonates this N-H, preventing it from coordinating with and poisoning the palladium catalyst. The remaining two equivalents activate the boronic acid to form the reactive boronate complex necessary for transmetalation.

Step 3: Solvent Introduction Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 mL).

  • Causality: Dioxane solubilizes the organic substrates, while water dissolves the inorganic K₂CO₃, creating a biphasic system that highly accelerates the transmetalation step.

Step 4: Reaction Execution & Validation Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Self-Validation: The disappearance of the starting material (Rf ~0.4) and the emergence of a more polar, UV-active product spot validates that the catalytic cycle is complete.

Step 5: Workup & Isolation (Critical Step) Cool to room temperature. Dilute with water (10 mL). Crucially , adjust the aqueous phase to pH ~5 using 1M HCl before extraction.

  • Causality: Under the basic reaction conditions, the product exists as a water-soluble potassium sulfonamide salt. Acidification reprotonates the sulfonamide, driving the neutral product into the organic layer during extraction with Ethyl Acetate (3 x 15 mL). Failure to acidify will result in near-zero organic yield.

Suzuki_Cycle A Pd(0) Catalyst Active Species B Oxidative Addition (Insertion into C-Br bond) A->B + CAS 89466-22-8 C Transmetalation (Ar-B(OH)2 + Base) B->C + Aryl Boronic Acid D Reductive Elimination (Product Formation) C->D - Halide Salt D->A Regenerate Pd(0) E Coupled Sulfonamide Derivative D->E Final Yield

Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle utilizing CAS 89466-22-8.

Conclusion

CAS 89466-22-8 is an indispensable reagent for medicinal chemists targeting kinase inhibitors, antibacterial agents, and anti-inflammatory drugs. By understanding its physicochemical constraints, adhering strictly to its SDS guidelines, and applying mechanistic logic to its cross-coupling reactions (specifically managing its acidic N-H proton), researchers can efficiently leverage this building block to synthesize complex, biologically active sulfonamide derivatives.

References

  • Title: CAS 89466-22-8 C6H7BrN2O2S N-(5-Bromopyridin-2-yl)methanesulfonamide Source: Howei Pharm URL: [Link]

Sources

Exploratory

Strategic Applications of N-(5-Bromopyridin-2-yl)methanesulfonamide in Medicinal Chemistry

This guide details the technical applications, synthetic utility, and medicinal chemistry significance of N-(5-bromopyridin-2-yl)methanesulfonamide (CAS: 89466-22-8). [1] Executive Summary N-(5-Bromopyridin-2-yl)methanes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical applications, synthetic utility, and medicinal chemistry significance of N-(5-bromopyridin-2-yl)methanesulfonamide (CAS: 89466-22-8).

[1]

Executive Summary

N-(5-Bromopyridin-2-yl)methanesulfonamide is a high-value pharmacophore building block used extensively in the development of kinase inhibitors and heterocyclic therapeutics. Its structure combines a reactive handle (5-bromo) for cross-coupling reactions with a bioactive headgroup (2-methanesulfonamido-pyridine) capable of bidentate hydrogen bonding. This scaffold is particularly prominent in the design of ATP-competitive inhibitors targeting MNK1/2, Bcr-Abl, and PI3K/mTOR pathways, where it functions as a hinge-binding motif or a polarity-modulating fragment.

Chemical Profile & Structural Logic[1]

Molecular Identity[1]
  • IUPAC Name: N-(5-bromopyridin-2-yl)methanesulfonamide[1][2]

  • CAS Number: 89466-22-8[3]

  • Molecular Formula: C₆H₇BrN₂O₂S

  • Molecular Weight: 251.10 g/mol

  • Key Functional Groups:

    • Pyridine Nitrogen: H-bond acceptor.

    • Sulfonamide NH: Acidic H-bond donor (pKa ~6.5–7.5).

    • C5-Bromine: Electrophilic handle for Pd-catalyzed couplings.

Physicochemical Properties

The sulfonamide moiety significantly alters the physicochemical profile compared to the parent 2-amino-5-bromopyridine.

  • Acidity (pKa): The electron-withdrawing nature of the pyridine ring and the sulfonyl group renders the NH proton acidic (predicted pKa 5.7–7.0). This allows the molecule to exist as an anion at physiological pH, potentially improving solubility and electrostatic interactions within binding pockets.

  • Lipophilicity: The methyl sulfone group lowers LogP relative to non-polar aryl substituents, aiding in the optimization of Ligand Efficiency (LE).

PropertyValue (Predicted/Exp)Significance in Drug Design
pKa (NH) ~6.0 – 7.0Ionizable at physiological pH; enhances solubility.
LogP ~1.2Favorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (NH)Critical for hinge binding in kinases.
H-Bond Acceptors 3 (Py-N, SO₂-O)Facilitates water networks or backbone interactions.

Medicinal Chemistry Applications

The "Hinge Binder" Motif in Kinase Inhibitors

The 2-aminopyridine core is a classic "privileged structure" for binding to the ATP-binding site (hinge region) of kinases. The N-(pyridin-2-yl)methanesulfonamide derivative refines this interaction:

  • Bidentate Interaction: The pyridine nitrogen (acceptor) and the sulfonamide NH (donor) form a complementary H-bond network with the kinase backbone (e.g., the hinge residues).

  • Electronic Modulation: The sulfonyl group reduces the basicity of the pyridine nitrogen, potentially reducing off-target hERG liability often associated with basic pyridines.

Case Studies in Drug Discovery
A. MNK1/2 and Bcr-Abl Inhibitors

In the development of inhibitors for MAP kinase interacting kinases (MNK1/2) and Bcr-Abl, this scaffold serves as a critical terminal fragment. The 5-bromo position allows for the attachment of extended "tail" groups that occupy the hydrophobic pocket or solvent-exposed regions, while the sulfonamide anchors the molecule.

  • Mechanism:[4][5][6] The sulfonamide interacts with specific residues (e.g., Aspartate or backbone amides) to lock the inhibitor in the active site.

  • Reference: Patent GB2522226A describes the use of this building block to synthesize heteroaryl alkyne derivatives targeting these pathways.

B. PI3K/mTOR/ATR Inhibitors (Torin Analogs)

Research into Torin2 analogs for ATR/mTOR inhibition has utilized N-(5-bromopyridin-2-yl)methanesulfonamide to introduce polarity and improve metabolic stability.

  • Application: The bromine is coupled via Suzuki reaction to a tricyclic core (e.g., benzo[h][1,6]naphthyridine). The resulting sulfonamide improves the pharmacokinetic profile compared to the free amine.

Bioisosterism

The methanesulfonamide group is often used as a bioisostere for:

  • Acetamides (-NH-CO-Me): Similar geometry but higher acidity and different H-bond acceptor capability.

  • Ureas: Provides a donor-acceptor motif without the metabolic liability of some urea linkages.

Synthetic Utility & Protocols

The core utility of CAS 89466-22-8 lies in its ability to undergo Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) at the C5 position without requiring protection of the sulfonamide nitrogen in many cases, although protection (e.g., SEM, Boc) can be used for sensitive protocols.

Diagram: Synthetic Workflow

The following diagram illustrates the synthesis of the building block and its downstream application in Suzuki coupling.

SynthesisWorkflow Start 2-Amino-5-bromopyridine Product N-(5-Bromopyridin-2-yl) methanesulfonamide (CAS 89466-22-8) Start->Product Sulfonylation Reagent MsCl / Pyridine (0°C to RT) Reagent->Product Final Biaryl Sulfonamide (Drug Candidate) Product->Final Pd-Catalyzed Cross-Coupling Coupling Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Coupling->Final

Figure 1: Workflow for synthesizing the scaffold and its subsequent use in cross-coupling reactions.

Protocol 1: Synthesis of N-(5-Bromopyridin-2-yl)methanesulfonamide

Objective: To synthesize the core building block from commercially available starting materials.

Materials:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)[4][5]

  • Pyridine (Solvent/Base) or DCM/Triethylamine

  • Dichloromethane (DCM)[4]

Procedure:

  • Preparation: Dissolve 2-amino-5-bromopyridine (10 mmol) in anhydrous Pyridine (10 mL) or DCM (30 mL) containing Triethylamine (15 mmol). Cool the solution to 0°C under an inert atmosphere (N₂).

  • Addition: Dropwise add Methanesulfonyl chloride (11 mmol) over 15 minutes, maintaining the temperature below 5°C to prevent bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine/TEA), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexane or purify via silica gel chromatography (0-50% EtOAc in Hexanes).

  • Yield: Typical yields range from 85–95%.

Protocol 2: Suzuki-Miyaura Coupling (General)

Objective: To couple the 5-bromo scaffold with an aryl boronic acid.

Procedure:

  • Mix: In a sealed tube, combine N-(5-bromopyridin-2-yl)methanesulfonamide (1.0 eq), Aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq).

  • Degas: Bubble Nitrogen through the mixture for 5 minutes.

  • Heat: Heat at 90–100°C for 2–12 hours.

  • Isolation: Cool, filter through Celite, and purify via HPLC or Flash Chromatography.

References

  • Sigma-Aldrich. (2025). Product Specification: N-(5-Bromopyridin-2-yl)methanesulfonamide (CAS 89466-22-8).[3]Link

  • BenchChem. (2025).[4][5] Protocol for N-sulfonylation using Methanesulfonyl Chloride.[2][4][5]Link

  • Google Patents. (2015). GB2522226A: Heteroaryl alkyne derivatives and uses thereof.Link

  • National Institutes of Health (NIH). (2018). Design, Synthesis, and Docking Studies of New Torin2 Analogs as Potential ATR/mTOR Kinase Inhibitors.Link

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.[7]Link

Sources

Foundational

The Pyridine-Sulfonamide Scaffold in Modern Drug Discovery: From Synthesis to Clinical Application

This technical guide details the role of the sulfonamide moiety within pyridine-based drug discovery, structured for researchers and drug development professionals.[1][2] Executive Summary The fusion of the pyridine ring...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the role of the sulfonamide moiety within pyridine-based drug discovery, structured for researchers and drug development professionals.[1][2]

Executive Summary

The fusion of the pyridine ring with a sulfonamide moiety (


 or 

) creates a "privileged scaffold" that leverages the unique electronic properties of the nitrogen heterocycle to modulate the acidity, solubility, and metal-binding capability of the sulfonamide.[1][2][3] While benzenesulfonamides have historically dominated this class (e.g., Celecoxib, Sulfamethoxazole), pyridine-based sulfonamides offer distinct advantages in designing Carbonic Anhydrase Inhibitors (CAIs) , Potassium-Competitive Acid Blockers (P-CABs) , and Loop Diuretics .[2] This guide explores the medicinal chemistry rationale, synthetic pathways, and clinical utility of this specific chemotype.[4]

The Pharmacophore: Medicinal Chemistry Rationale

The synergy between the electron-deficient pyridine ring and the sulfonamide group drives its utility in three key areas:

  • pKa Modulation & Bioavailability:

    • The pyridine ring is electron-withdrawing.[1][2][3][5] When a sulfonamide is attached directly to the pyridine (e.g., pyridine-3-sulfonamide), the inductive effect lowers the pKa of the sulfonamide nitrogen (

      
      ) compared to a benzenesulfonamide.[1][2][3][5]
      
    • Effect: This increases the population of the ionized species at physiological pH, which is critical for electrostatic interactions in active sites (e.g., binding to Zn²⁺).

  • Metal Chelation (The "Zinc Anchor"):

    • In metalloenzymes like Carbonic Anhydrase (CA), the sulfonamide nitrogen acts as a zinc-binding group (ZBG).[1][2][3] The pyridine nitrogen can provide a secondary anchor point or influence the geometry of the ZBG, enhancing selectivity for specific isoforms (e.g., tumor-associated hCA IX vs. cytosolic hCA II).[2]

  • Solubility & Metabolic Stability:

    • The pyridine nitrogen acts as a hydrogen bond acceptor, improving aqueous solubility compared to the lipophilic phenyl ring. Additionally, pyridines are often more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.[1][2][3]

Synthetic Architectures & Methodologies

Synthesizing pyridine sulfonamides presents regioselectivity challenges due to the electron-deficient nature of the ring, which resists direct electrophilic sulfonation.[1][2][5]

Core Synthetic Strategy: Oxidative Chlorination

The most robust industrial route avoids direct sulfonation by starting from mercaptopyridines (thiol-pyridines).[1][2][3]

Diagram: Synthetic Logic Flow

Synthesis cluster_conditions Critical Parameters Start Starting Material: 2-Mercaptopyridine Inter Intermediate: Pyridine-2-Sulfonyl Chloride Start->Inter Oxidative Chlorination (Cl2 or NaClO, acidic) Product Target: Pyridine-2-Sulfonamide Inter->Product Aminolysis (R-NH2, Base) Temp Temp: < 10°C (Exothermic) Inter->Temp pH Acidic Media (Prevents N-chlorination)

Caption: Workflow for the regioselective synthesis of pyridine sulfonamides via oxidative chlorination.

Experimental Protocol: Synthesis of Pyridine-2-Sulfonamide

Adapted from BenchChem and European Journal of Chemistry protocols.

Reagents: 2-Mercaptopyridine, Sodium Hypochlorite (10-13%), Conc.[1][2][3] HCl, Dichloromethane (DCM), Ammonia (aq).[2]

  • Oxidative Chlorination (Formation of Sulfonyl Chloride):

    • Dissolve 2-mercaptopyridine (10 mmol) in conc. HCl (5 mL) and water (20 mL).[2] Cool to -5°C (ice/salt bath).

    • Add NaOCl solution dropwise over 30 mins. Critical: Maintain temp < 0°C to prevent decomposition of the unstable sulfonyl chloride.[1][2]

    • Stir for 1 hour. The pyridine-2-sulfonyl chloride forms as an oil or precipitate.[1][2][3][5]

    • Extract immediately with cold DCM (

      
       mL).[2] Do not evaporate to dryness  (instability risk); use the solution directly.
      
  • Aminolysis (Formation of Sulfonamide):

    • To the DCM solution of sulfonyl chloride at 0°C, add excess aqueous ammonia (or specific amine

      
       with 2 eq.[1][2][3] TEA).[2]
      
    • Stir at room temperature for 4 hours.

    • Wash organic layer with brine, dry over

      
      , and concentrate.[2]
      
    • Recrystallize from Ethanol/Water.[1][2]

Therapeutic Applications & Case Studies

A. Potassium-Competitive Acid Blockers (P-CABs): Vonoprazan

Vonoprazan represents the pinnacle of pyridine-sulfonamide engineering.[1][2][3][5][6] Unlike Proton Pump Inhibitors (PPIs) that require acid activation, Vonoprazan competes directly with


 at the 

-ATPase.[2][3][6]
  • Structure: Contains a pyridine-3-sulfonyl group attached to a pyrrole ring.[1][2][3][5][6]

  • Role of Moiety: The pyridine-3-sulfonyl group provides the precise geometry and electron density required to bind in the luminal channel of the proton pump, locking the enzyme in a non-functional conformation.[1][2][5] The sulfonyl group acts as a rigid linker that orients the pyridine ring for pi-stacking or hydrophobic interaction within the binding pocket.[1][2][3][5]

B. Loop Diuretics: Torsemide

Torsemide is a pyridine-3-sulfonylurea.[1][2][3][5] While technically a sulfonylurea, it is bioisosteric to sulfonamides.[2]

  • Structure: 1-[[4-(3-methylanilino)-3-pyridinyl]sulfonyl]-3-isopropylurea.[1][3][5]

  • SAR Insight: The pyridine ring replaces the benzene ring found in furosemide.[1] This substitution, combined with the sulfonylurea moiety, results in a longer half-life and more stable bioavailability compared to furosemide, likely due to reduced metabolic susceptibility of the pyridine ring.[2]

C. Carbonic Anhydrase Inhibitors (CAIs): Selective Targeting

Pyridine sulfonamides are heavily investigated for selective inhibition of tumor-associated isoforms hCA IX and XII (hypoxia markers) over the ubiquitous cytosolic hCA I and II.[3]

  • Mechanism: The sulfonamide anion (

    
    ) coordinates directly to the 
    
    
    
    ion in the active site.[1][2][3]
  • Selectivity Strategy: "Tail" approach.[2] Attaching bulky or lipophilic groups to the pyridine ring (positions 3 or 4) allows the molecule to interact with the hydrophobic/hydrophilic halves of the active site entrance, which differ significantly between isoforms.

Table 1: Comparative Data of Pyridine-Based Drugs
Drug NameClassMoiety StructureTargetKey Role of Pyridine-Sulfonamide
Vonoprazan P-CABPyridine-3-sulfonyl-pyrrole

-ATPase
Structural rigidity; Binding pocket fit; Acid stability.[1][3][5]
Torsemide Loop DiureticPyridine-3-sulfonylurea

-

-

Bioavailability enhancement; Long duration of action.[1][2][3][5]
Sulfapyridine Antibiotic (Historic)N-(pyridin-2-yl)benzenesulfonamideDihydropteroate SynthasepKa modulation (6.5-8.[1][2][3][5]4) for optimal ionization/solubility.[2]
Experimental CAIs Antitumor4-Substituted Pyridine-3-sulfonamidehCA IX / XIIZn²⁺ binding; Isoform selectivity via "tail" modification.[1][3][5]

SAR Logic & Mechanism of Action

Diagram: Carbonic Anhydrase Inhibition Mechanism

The following diagram illustrates the binding mode of a pyridine sulfonamide in the CA active site.

MOA Zn Active Site Zn2+ Sulfonamide Sulfonamide Anion (Py-SO2-NH-) Sulfonamide->Zn Coordination (Tetrahedral) Pyridine Pyridine Scaffold Pyridine->Sulfonamide Inductive Effect (Lowers pKa) Tail Hydrophobic Tail (Selectivity Filter) Pyridine->Tail Linker Isoform hCA IX/XII Specific Regions Tail->Isoform Steric/Hydrophobic Interaction

Caption: Mechanism of action for Pyridine-Sulfonamide CAIs. The sulfonamide coordinates Zinc, while the pyridine-tail assembly dictates isoform selectivity.[1][2][5]

References

  • BenchChem Technical Support. (2025).[2] Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis.[1][3]

  • Sławiński, J., et al. (2013).[2] "Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII."[1][3][5] European Journal of Medicinal Chemistry.

  • FDA Labeling. (2023). VOQUEZNA (vonoprazan) tablets, for oral use.[2][7] U.S. Food and Drug Administration.[1][2][8]

  • Supuran, C. T. (2018).[2] "Carbonic anhydrase inhibitors."[1][2] Nature Reviews Drug Discovery.[1][2]

  • PubChem. (2025).[2][8][9] Torsemide Compound Summary. National Center for Biotechnology Information.[1][2]

  • European Journal of Chemistry. (2021). "Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent."

Sources

Exploratory

An In-Depth Technical Guide to (5-bromopyridin-2-yl)methanesulfonamide: A Core Intermediate for Kinase Inhibitor Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of (5-bromopyridin-2-yl)methanesulfonamide, a high-value intermediate for the synthesis of t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of (5-bromopyridin-2-yl)methanesulfonamide, a high-value intermediate for the synthesis of targeted kinase inhibitors. We will delve into the strategic importance of this scaffold, provide detailed synthetic protocols, and explore its application in the development of potent and selective kinase modulators, grounded in field-proven insights and authoritative references.

Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds

Protein kinases are a large family of enzymes that play a fundamental role in regulating complex cellular processes, including growth, proliferation, and apoptosis, by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][3] Small molecule kinase inhibitors, which typically compete with ATP for binding to the enzyme's active site, have revolutionized the treatment of various malignancies and other disorders.[4][5]

In the quest for novel inhibitors, medicinal chemistry has identified certain molecular frameworks, or "privileged scaffolds," that are predisposed to bind to the ATP-binding pocket of multiple kinases. The pyridine ring is one such scaffold, frequently utilized for its ability to form critical hydrogen bond interactions with the "hinge region" of the kinase domain, a key anchoring point for many inhibitors.[6][7] The intermediate, (5-bromopyridin-2-yl)methanesulfonamide, strategically combines this essential pyridine core with two other crucial functional groups: a methanesulfonamide moiety and a bromine atom, creating a versatile and powerful building block for drug discovery.

The (5-bromopyridin-2-yl)methanesulfonamide Scaffold: A Trifecta of Functionality

The utility of this intermediate stems from the distinct roles played by its three key components:

  • The 2-Aminopyridine Core: After formation of the sulfonamide, the nitrogen on the pyridine ring and the sulfonamide NH group act as crucial hydrogen bond acceptors and donors, respectively. This arrangement facilitates strong binding to the kinase hinge region, which is a common feature of many Type I and Type II kinase inhibitors.[1][6]

  • The Methanesulfonamide Group: This functional group is a versatile pharmacophore in modern drug design.[8] It is a stable, non-hydrolyzable moiety that can act as a hydrogen bond donor, improving target engagement and influencing the physicochemical properties of the final compound, such as solubility and metabolic stability.[8][9] Its inclusion can serve as a bioisosteric replacement for other groups like carboxylic acids, often enhancing pharmacokinetic profiles.[8]

  • The C5-Bromo Substituent: The bromine atom at the 5-position is the key to molecular diversity. It serves as a highly effective synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7] This allows for the systematic and efficient introduction of a vast array of aryl, heteroaryl, and other substituents, enabling a thorough exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.[7][10]

The logical relationship between these components and the final drug candidate is illustrated below.

cluster_Intermediate Core Intermediate: (5-bromopyridin-2-yl)methanesulfonamide cluster_Properties Contribution to Final Inhibitor Pyridine 2-Aminopyridine Core Hinge Hinge Binding & Affinity Pyridine->Hinge H-Bonding Sulfonamide Methanesulfonamide Group Sulfonamide->Hinge H-Bonding PK Solubility & PK Properties Sulfonamide->PK Physicochemical Modulation Bromine C5-Bromo Handle SAR SAR Exploration & Selectivity Bromine->SAR Cross-Coupling Site

Caption: Functional components of the intermediate and their roles.

Synthesis of the Core Intermediate: (5-bromopyridin-2-yl)methanesulfonamide

The synthesis of the title compound is a straightforward and robust procedure, typically achieved by reacting commercially available 2-amino-5-bromopyridine with methanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine. The causality behind this choice is clear: methanesulfonyl chloride is a highly reactive electrophile, and the amino group of the pyridine is a potent nucleophile. The base is essential to neutralize the HCl generated during the reaction, driving it to completion. Pyridine is often used as both the base and the solvent.

Detailed Experimental Protocol: Synthesis of (5-bromopyridin-2-yl)methanesulfonamide
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol, 1.0 eq).

  • Solvent and Base Addition: Add anhydrous pyridine (100 mL). Stir the mixture at 0 °C (ice bath) until the starting material is fully dissolved.

  • Reagent Addition: Slowly add methanesulfonyl chloride (5.4 mL, 69.4 mmol, 1.2 eq) dropwise to the cooled solution over 20 minutes. Rationale: A slow, cooled addition is crucial to control the exothermic nature of the reaction and prevent the formation of undesired side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove residual pyridine hydrochloride.

  • Purification: Dry the crude solid under vacuum. The product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from ethanol/water or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) can be performed to yield (5-bromopyridin-2-yl)methanesulfonamide as a white to off-white solid.[11]

The synthetic workflow is visualized below.

SM 2-Amino-5-bromopyridine Product (5-bromopyridin-2-yl)methanesulfonamide SM->Product 1. Methanesulfonyl Chloride 2. Pyridine, 0°C to RT

Caption: Synthesis of the core intermediate.

Application in Kinase Inhibitor Synthesis: Targeting the p38α MAP Kinase

To illustrate the power of this intermediate, we will focus on its application in synthesizing inhibitors for p38α Mitogen-Activated Protein (MAP) kinase, a key enzyme in inflammatory pathways.[12] Over-activation of p38α is implicated in diseases like rheumatoid arthritis and Crohn's disease.[12] Pyridine-based structures are well-established as potent p38α inhibitors.[12][13]

The general strategy involves a Suzuki-Miyaura cross-coupling reaction to append an aryl or heteroaryl group at the C5-position of our intermediate. This new group is designed to occupy a hydrophobic pocket adjacent to the ATP-binding site, a common strategy for enhancing both potency and selectivity.[14]

General Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a microwave vial or Schlenk tube, combine (5-bromopyridin-2-yl)methanesulfonamide (251 mg, 1.0 mmol, 1.0 eq), the desired arylboronic acid or ester (1.2 mmol, 1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (41 mg, 0.05 mmol, 5 mol%).

  • Reagent Addition: Add a base, typically an aqueous solution of 2M sodium carbonate (1.5 mL, 3.0 mmol, 3.0 eq), and a solvent system such as 1,4-dioxane or DME (5 mL).

  • Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes. Rationale: This is a self-validating and critical step. Removal of oxygen is essential to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring a successful reaction.

  • Heating: Heat the reaction mixture to 80-100 °C (or via microwave irradiation) for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the final kinase inhibitor.

This diversification strategy enables the creation of a library of compounds for screening.

cluster_workflow Kinase Inhibitor Synthesis & Evaluation Workflow Intermediate Core Intermediate (5-bromopyridin-2-yl)methanesulfonamide Coupling Suzuki-Miyaura Cross-Coupling (with various Ar-B(OH)2) Intermediate->Coupling Library Compound Library (Diverse Analogs) Coupling->Library Screening Biochemical Screening (p38α Kinase Assay) Library->Screening SAR SAR Analysis & Optimization Screening->SAR

Caption: General workflow for inhibitor development.

Structure-Activity Relationship (SAR) Insights

By synthesizing a series of analogs where the C5-aryl group is varied, clear SAR trends can be established. The data below is representative of a typical p38α inhibitor optimization campaign.

Compound IDC5-Aryl Substituent ('R')p38α IC₅₀ (nM)
1 Phenyl150
2 4-Fluorophenyl45
3 4-Methylphenyl98
4 2,4-Difluorophenyl15
5 4-Hydroxyphenyl250

Data is representative and for illustrative purposes.

From this table, we can derive key insights:

  • Fluorine Substitution: The addition of fluorine at the 4-position (Compound 2 ) significantly improves potency compared to the unsubstituted phenyl ring (Compound 1 ). This is a common observation in medicinal chemistry, where fluorine can enhance binding through favorable electronic interactions or by modulating conformation.

  • Multiple Halogenation: Introducing a second fluorine atom (Compound 4 ) further boosts activity, suggesting that the hydrophobic pocket can accommodate and favorably interact with these substituents.

  • Polar Groups: The introduction of a polar hydroxyl group (Compound 5 ) is detrimental to activity, indicating that this region of the kinase active site is predominantly hydrophobic. This knowledge is critical for guiding the next round of inhibitor design.

The inhibition of the p38α signaling pathway prevents the downstream activation of transcription factors that lead to the production of inflammatory cytokines like TNF-α and IL-6.[12]

Stress Cellular Stress / Cytokines MAPKK Upstream MAPKK (e.g., MKK3/6) Stress->MAPKK p38 p38α MAP Kinase MAPKK->p38 Substrate Downstream Substrates (e.g., MK2, Transcription Factors) p38->Substrate Response Inflammatory Response (TNF-α, IL-6 production) Substrate->Response Inhibitor Synthesized Inhibitor Inhibitor->p38 Inhibition

Caption: Inhibition of the p38α MAP Kinase signaling pathway.

Conclusion and Future Perspectives

(5-bromopyridin-2-yl)methanesulfonamide is more than just a chemical; it is a strategically designed intermediate that provides a robust and efficient entry point into the synthesis of a wide range of kinase inhibitors. Its inherent features—a hinge-binding core, a beneficial sulfonamide moiety, and a versatile synthetic handle—make it an invaluable tool for medicinal chemists. The systematic exploration of SAR, enabled by reliable cross-coupling chemistry, allows for the rapid optimization of lead compounds to achieve high potency and selectivity.

Future work will undoubtedly see this and related bromopyridine intermediates applied to an even broader range of kinase targets. The continued development of novel cross-coupling methodologies will further expand the chemical space that can be explored from this core, paving the way for the discovery of next-generation targeted therapies.

References

  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development.
  • Oreate AI Blog. (2026). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two.
  • PMC. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • PubMed. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold.
  • DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021).
  • ScienceOpen. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
  • Benchchem. (2025). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
  • MDPI. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors.
  • Sigma-Aldrich. (n.d.). N-(5-bromopyridin-2-yl)methanesulfonamide | 89466-22-8.
  • Benchchem. (2025). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.
  • Benchchem. (n.d.). Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide.
  • Recipharm. (2018). Development of a Synthesis of Kinase Inhibitor AKN028.
  • PMC. (n.d.). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile.
  • University of Groningen. (2013). Structure-activity relationships and molecular modeling of sphingosine kinase inhibitors.
  • ChemicalBook. (2025). N-(5-bromo-2-pyridinyl)methanesulfonamide | 89466-22-8.
  • University of Mohaghegh Ardabili. (n.d.). Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
  • R&D Systems. (n.d.). Broad Spectrum Protein Kinase Inhibitors.
  • CymitQuimica. (n.d.). N-(5-bromopyridin-2-yl)methanesulfonamide.
  • ResearchGate. (2025). ALK5 Kinase Inhibitors in Drug Discovery: Structural Insights and Therapeutic Applications.
  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
  • Benchchem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 1.
  • ResearchGate. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • PubMed. (2025). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications.
  • MDPI. (n.d.). Molecules | Special Issue : Kinase Inhibitors.
  • PubMed. (2013). Identification of protein binding partners of ALK-5 kinase inhibitors.
  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • BOC Sciences. (2018). The introduction and synthesis route of small molecule kinase inhibitors approved by FDA in 2017.
  • University of Cambridge. (n.d.). RSC Medicinal Chemistry.
  • PubMed. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119.
  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery.
  • MDPI. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase.

Sources

Foundational

Bioisosteric Replacement Strategies Utilizing (5-Bromopyridin-2-yl)methanesulfonamide: A Technical Guide for Medicinal Chemistry

Executive Summary The carboxylic acid moiety is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to form robust ionic and hydrogen-bonding interactions with target proteins. However, its presence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carboxylic acid moiety is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to form robust ionic and hydrogen-bonding interactions with target proteins. However, its presence often imparts significant pharmacokinetic liabilities, including poor membrane permeability, rapid efflux, and phase II metabolic vulnerabilities—most notably, the formation of reactive acyl glucuronides.

This whitepaper explores the deployment of (5-bromopyridin-2-yl)methanesulfonamide (CAS 89466-22-8)[1] as a highly tunable, dual-purpose bioisostere. By replacing the carboxylic acid with this specific heteroaryl sulfonamide, drug discovery teams can modulate physicochemical properties, abrogate idiosyncratic toxicity, and utilize the 5-bromo substituent as a versatile synthetic handle for late-stage lead optimization.

The Mechanistic Rationale for Bioisosteric Replacement

Overcoming Acyl Glucuronidation

Carboxylic acids are prime substrates for UDP-glucuronosyltransferases (UGTs). The resulting acyl glucuronides are electrophilic and can undergo intramolecular rearrangement or direct nucleophilic attack by biological macromolecules. This covalent binding to plasma proteins is a primary driver of idiosyncratic drug-induced liver injury (DILI) and immune-mediated toxicities[2].

Replacing the carboxylate with a sulfonamide derivative completely eliminates the possibility of acyl glucuronidation. While N-glucuronidation of the sulfonamide can occur, the resulting metabolites are generally stable and non-reactive, ensuring safe renal or biliary clearance[3].

G A Carboxylic Acid Pharmacophore B Acyl Glucuronide (Reactive Metabolite) A->B UGTs C Protein Adducts (Idiosyncratic Toxicity) B->C Covalent Binding D N-(Pyridin-2-yl) methanesulfonamide E Phase I Oxidation / Stable N-Glucuronide D->E CYP450 / UGTs F Safe Clearance (Renal/Biliary) E->F Excretion

Fig 1: Divergent metabolic pathways of carboxylic acids versus sulfonamide bioisosteres.

Physicochemical Profiling and pKa Tuning

A standard alkyl or aryl sulfonamide typically exhibits a pKa of 9–10, rendering it largely unionized at physiological pH (7.4) and a poor structural mimic for a carboxylate (pKa 4–5)[4]. However, the (5-bromopyridin-2-yl)methanesulfonamide scaffold solves this through precise electronic tuning:

  • Resonance Stabilization: The electron-withdrawing pyridine ring stabilizes the sulfonamide anion via resonance, effectively delocalizing the negative charge onto the endocyclic pyridine nitrogen.

  • Inductive Effect: The 5-bromo substituent exerts a strong inductive electron-withdrawing effect (-I), further depressing the pKa into the 6.5–7.5 range.

This optimized pKa ensures that the molecule exists in an equilibrium of ionized and unionized states at pH 7.4. The ionized fraction maintains the critical electrostatic interactions required for target engagement, while the unionized fraction significantly boosts the LogD, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[4].

Table 1: Comparative Physicochemical and ADME Properties
PropertyCarboxylic AcidTetrazole(5-Bromopyridin-2-yl)methanesulfonamide
Typical pKa 4.0 – 5.04.5 – 5.56.5 – 7.5
Ionization at pH 7.4 >99% (Anionic)>99% (Anionic)~50% (Equilibrium)
LogD (pH 7.4) Low (< 0)Low (< 0.5)Moderate (1.5 – 2.5)
H-Bond Donors 111
H-Bond Acceptors 234 (Includes Pyridine N)
Primary Metabolic Liability Acyl GlucuronidationN-GlucuronidationCYP450 Oxidation
Membrane Permeability PoorPoor to ModerateGood

Synthetic Workflows and Late-Stage Functionalization

The strategic value of (5-bromopyridin-2-yl)methanesulfonamide lies not just in its bioisosteric properties, but in its utility as a synthetic hub. The 5-bromo position is highly activated toward transition-metal-catalyzed cross-coupling reactions. This allows medicinal chemists to install the bioisostere early in the synthesis and rapidly generate diverse libraries via late-stage functionalization.

G N1 2-Amino-5-bromopyridine N2 N-(5-bromopyridin-2-yl) methanesulfonamide N1->N2 MsCl, Pyridine, DMAP (Nucleophilic Catalysis) N3 Suzuki-Miyaura Cross-Coupling N2->N3 R-B(OH)2, Pd Catalyst N4 Buchwald-Hartwig Amination N2->N4 R-NH2, Pd Catalyst N5 Aryl-Substituted Bioisostere N3->N5 N6 Amino-Substituted Bioisostere N4->N6

Fig 2: Synthetic workflow demonstrating late-stage functionalization via the 5-bromo handle.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of the bioisostere and the subsequent validation of its metabolic stability. The methodologies are designed as self-validating systems, where the causality of each reagent choice is explicitly defined.

Protocol A: Synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide

Causality Focus: 2-Aminopyridines are notoriously poor nucleophiles due to the resonance delocalization of the exocyclic nitrogen's lone pair into the electron-deficient pyridine ring. To overcome this, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks methanesulfonyl chloride (MsCl) to form a highly electrophilic sulfonylpyridinium intermediate, which rapidly transfers the sulfonyl group to the weakly nucleophilic amine.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert N₂ gas.

  • Dissolution: Dissolve 2-amino-5-bromopyridine (10.0 mmol, 1.0 eq) and DMAP (1.0 mmol, 0.1 eq) in anhydrous pyridine (20 mL). The pyridine acts as both the solvent and an acid scavenger.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add methanesulfonyl chloride (12.0 mmol, 1.2 eq) dropwise over 15 minutes to control the exothermic reaction and prevent over-sulfonylation (formation of the bis-sulfonamide).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor completion via TLC (Hexanes:EtOAc, 1:1).

  • Workup: Quench the reaction by pouring it into 100 mL of cold 1M HCl (to protonate and remove the pyridine). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure sulfonamide.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality Focus: The acidic sulfonamide proton (pKa ~7) can quench basic catalysts or interfere with the catalytic cycle. Using a mild base (K₂CO₃) combined with a robust bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents catalyst deactivation and allows for direct coupling without the need for transient protecting groups (e.g., Boc-protection).

Step-by-Step Procedure:

  • Setup: Charge a Schlenk tube with N-(5-bromopyridin-2-yl)methanesulfonamide (1.0 mmol, 1.0 eq), the desired aryl boronic acid (1.5 mmol, 1.5 eq), K₂CO₃ (3.0 mmol, 3.0 eq), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Degassing: Evacuate the flask and backfill with N₂ three times. Critical step: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v, 10 mL) via syringe.

  • Heating: Seal the tube and heat to 90 °C in an oil bath for 8 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and purify the filtrate via reverse-phase preparative HPLC.

Protocol C: In Vitro Metabolic Stability Validation (HLM Assay)

Causality Focus: To empirically validate that the bioisosteric replacement has successfully mitigated phase II liabilities (acyl glucuronidation) while maintaining phase I stability, the compound is incubated with Human Liver Microsomes (HLMs).

Step-by-Step Procedure:

  • Incubation Mixture: Prepare a 1 mL incubation mixture containing HLMs (1 mg/mL protein concentration), the bioisosteric compound (1 µM), and MgCl₂ (3.3 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding a cofactor mixture containing NADPH (1 mM, for CYP450 phase I oxidation) and UDPGA (2 mM, for UGT phase II glucuronidation).

  • Sampling: Extract 100 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Calculate the intrinsic clearance (

    
    ) from the log-linear depletion curve. A lack of reactive adducts and a low 
    
    
    
    confirms the success of the bioisosteric design.

Conclusion

The utilization of (5-bromopyridin-2-yl)methanesulfonamide represents a highly sophisticated approach to bioisosteric replacement. By carefully tuning the electronic environment of the sulfonamide group, medicinal chemists can perfectly mimic the pharmacophoric features of a carboxylic acid while simultaneously eradicating its pharmacokinetic and toxicological flaws. Furthermore, the embedded 5-bromo handle transforms this moiety from a simple structural replacement into a dynamic platform for late-stage chemical diversification.

References

  • Lassalas, P., et al. "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, 2016, 59(7), 3183-3203. URL: [Link]

  • Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013, 8(3), 385-395. URL: [Link]

  • Hall, A., et al. "Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements." Bioorganic & Medicinal Chemistry, 2024, 104, 117653. URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide on the Reactivity and Applications of N-(5-Bromopyridin-2-yl)methanesulfonamide

Executive Summary & Chemical Profile N-(5-Bromopyridin-2-yl)methanesulfonamide (CAS: 89466-22-8) is a highly versatile, ambidentate heterocyclic building block widely utilized in modern medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N-(5-Bromopyridin-2-yl)methanesulfonamide (CAS: 89466-22-8) is a highly versatile, ambidentate heterocyclic building block widely utilized in modern medicinal chemistry and drug discovery[1]. Structurally, it merges an electron-deficient pyridine core with two distinct reactive orthogonal poles: an electrophilic C5-bromine atom and a nucleophilic/hydrogen-bond donating C2-methanesulfonamide moiety. This whitepaper dissects the mechanistic causality behind its reactivity, details field-proven experimental workflows, and explores its critical role in the synthesis of advanced kinase inhibitors.

Mechanistic Reactivity Profile & Causality

The synthetic utility of this scaffold stems from the precise electronic interplay between the pyridine ring and its substituents. Understanding the causality behind these interactions is crucial for optimizing reaction conditions.

The Electrophilic Axis: C5-Bromine

The bromine atom at the 5-position is highly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)[2].

  • Mechanistic Causality: The electronegative pyridine nitrogen withdraws electron density from the aromatic system via both inductive and resonance effects. This significantly lowers the energy of the C-Br

    
     antibonding orbital. Consequently, the oxidative addition of electron-rich Pd(0) species into the C-Br bond is kinetically accelerated compared to standard, unactivated bromobenzenes.
    
The Nucleophilic/H-Bonding Axis: C2-Methanesulfonamide

The sulfonamide group (–NHSO


CH

) is mildly acidic (pKa

8.5) due to the strong electron-withdrawing nature of the adjacent sulfonyl group and the pyridine ring.
  • Mechanistic Causality: In the presence of mild bases (e.g., K

    
    CO
    
    
    
    ), the sulfonamide is easily deprotonated to form a resonance-stabilized sulfonamidate anion. This anion is highly nucleophilic, allowing for selective N-alkylation or N-acylation. In a biological context, the unalkylated –NH proton serves as a critical hydrogen-bond donor, often anchoring drug molecules to the hinge region or DFG-motif of target kinases.

ReactivityMap Core N-(5-Bromopyridin-2-yl) methanesulfonamide C5 C5-Bromine (Electrophilic Center) Core->C5 Pd-Catalysis N2 C2-Methanesulfonamide (Nucleophilic / H-Bond Donor) Core->N2 Base/Alkyl Halide Py Pyridine Ring (Electron-Deficient Core) Core->Py Scaffold Suzuki Suzuki-Miyaura Coupling C5->Suzuki Boronic Acids Buchwald Buchwald-Hartwig Amination C5->Buchwald Amines Alkylation N-Alkylation / Protection N2->Alkylation Electrophiles Kinase Kinase Inhibition (e.g., Bcr-Abl) N2->Kinase Target Binding

Reactivity map of N-(5-Bromopyridin-2-yl)methanesulfonamide.

Applications in Medicinal Chemistry

Bcr-Abl Kinase Inhibitors for Chronic Myeloid Leukemia (CML)

The scaffold has been prominently featured in the design of novel Bcr-Abl fusion kinase inhibitors. Researchers utilized the C5-position to attach a flexible diacylated piperazine linker, while the C2-methanesulfonamide group was preserved to interact with the kinase's active site.

  • Structural Rationale: The sulfonamide moiety mimics the heterocyclic amide fragments of first-generation inhibitors like Imatinib. It forms essential hydrogen bonds with the DFG-motif (Asp-Phe-Gly), stabilizing the kinase in its inactive "DFG-out" conformation. This blockade prevents ATP binding, halting the phosphorylation of downstream substrates and inducing apoptosis in CML cells.

MNK1/2 and Abl-Tyrosine Kinase Inhibitors

Patent literature (e.g., GB2522226A) highlights the use of this building block in synthesizing heteroaryl alkyne derivatives via Sonogashira coupling at the C5-position[3]. These derivatives act as potent inhibitors of MAP kinase-interacting kinases 1 and 2 (MNK1/2), addressing dysregulated pathways in solid tumors and metabolic disorders[3].

BcrAblLogic BcrAbl Bcr-Abl Fusion Kinase (Constitutively Active) Block ATP-Binding Site Blockade BcrAbl->Block Inhibitor Sulfonamide-based Inhibitor (H-Bond to DFG Motif) Inhibitor->Block Binds Inactive Conformation Downstream Downstream Signaling Halted (No Phosphorylation) Block->Downstream Prevents Substrate Access Apoptosis CML Cell Apoptosis Downstream->Apoptosis

Mechanism of Bcr-Abl kinase inhibition via DFG-motif binding.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems .

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Expert Insight: Because the sulfonamide proton is acidic, at least 2.5 to 3.0 equivalents of base must be used. The first equivalent deprotonates the sulfonamide, while the remaining base activates the boronic acid for transmetalation. Furthermore, Pd(dppf)Cl


 is preferred over Pd(PPh

)

due to its larger bite angle (104°), which accelerates the rate-limiting reductive elimination step for electron-deficient pyridines.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine N-(5-bromopyridin-2-yl)methanesulfonamide (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl

    
     (0.05 eq).
    
  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H

    
    O (4:1 v/v), followed by Na
    
    
    
    CO
    
    
    (3.0 eq).
  • Reaction: Purge the flask with N

    
     for 5 minutes. Heat the mixture to 90 °C for 4–6 hours under vigorous stirring.
    
  • Self-Validation Check 1 (Monitoring): Analyze via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet (M and M+2) due to

    
    Br and 
    
    
    
    Br. The complete disappearance of this doublet confirms full conversion.
  • Self-Validation Check 2 (Acid-Base Extraction): Cool to room temperature and concentrate. Dissolve the residue in EtOAc and extract with 1M NaOH (aq). The product, retaining the acidic sulfonamide, will partition into the aqueous layer, leaving neutral organic impurities and catalyst ligands in the EtOAc.

  • Isolation: Carefully acidify the aqueous layer to pH 4-5 using 1M HCl. The pure C5-arylated product will precipitate. Filter, wash with cold water, and dry under vacuum.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C5-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (Arylboronic Acid + Base) OxAdd->TransMet Base, Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product C5-Aryl Pyridine Derivative RedElim->Product

Suzuki-Miyaura catalytic cycle for C5-arylation.

Protocol 2: Selective N-Alkylation of the Sulfonamide

Expert Insight: DMF is chosen as the solvent because polar aprotic environments poorly solvate the sulfonamidate anion, maximizing its nucleophilicity.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the sulfonamide (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered K

    
    CO
    
    
    
    (2.0 eq) and stir at room temperature for 30 minutes to pre-form the anion.
  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Stir at 50 °C for 2–4 hours.

  • Quenching & Workup: Pour the mixture into ice water (5x volume of DMF) to precipitate the product. If it oils out, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na

    
    SO
    
    
    
    , and concentrate.

Quantitative Data Summaries

The following table synthesizes the optimal baseline conditions for manipulating the dual reactivity of N-(5-Bromopyridin-2-yl)methanesulfonamide.

Reaction TypeTarget SiteReagents / CatalystBaseSolvent SystemTemp (°C)Typical YieldKey Optimization Variable
Suzuki-Miyaura C5-BromineAryl-B(OH)

, Pd(dppf)Cl

Na

CO

(3.0 eq)
1,4-Dioxane / H

O (4:1)
9075–90%High base equivalency required to offset sulfonamide acidity.
Buchwald-Hartwig C5-BromineAmine, Pd

(dba)

, Xantphos
Cs

CO

(3.0 eq)
Toluene or 1,4-Dioxane10060–80%Xantphos ligand suppresses undesired regio-isomerization.
N-Alkylation C2-SulfonamideAlkyl Halide (R-X)K

CO

(2.0 eq)
DMF (Anhydrous)5085–95%Pre-stirring with base ensures complete anion formation.
Sonogashira C5-BromineTerminal Alkyne, Pd(PPh

)

Cl

, CuI
Et

N (Solvent/Base)
DMF / Et

N (1:1)
7070–85%Strict oxygen exclusion prevents alkyne homocoupling (Glaser).

References

  • Discovery of novel Bcr-Abl inhibitors with diacylated piperazine as the flexible linker Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • GB2522226A - Heteroaryl alkyne derivatives and uses thereof Source: Google Patents URL
  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines Source: Topics in Heterocyclic Chemistry (Springer) / National Academic Digital Library of Ethiopia URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Suzuki-Miyaura Coupling of (5-bromopyridin-2-yl)methanesulfonamide

Introduction: The Strategic Importance of Pyridyl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyridyl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the pharmaceutical industry, where the construction of biaryl and hetero-biaryl motifs is a foundational step in the synthesis of countless therapeutic agents.[2][3]

The substrate, (5-bromopyridin-2-yl)methanesulfonamide, represents a valuable building block in drug discovery. The pyridine core is a privileged scaffold, present in numerous biologically active molecules, while the sulfonamide functional group offers a key hydrogen bond donor and a vector for further molecular elaboration. The bromine atom at the 5-position serves as a synthetic handle for introducing molecular diversity via cross-coupling reactions.

However, the Suzuki coupling of heteroaromatic halides, especially pyridines, is not without its challenges.[3][4] The inherent electronic properties of the pyridine ring and the potential for catalyst inhibition necessitate carefully optimized protocols.[5][6][7] This guide provides a detailed examination of the mechanistic considerations, key parameter optimizations, and field-proven protocols for the successful Suzuki-Miyaura coupling of (5-bromopyridin-2-yl)methanesulfonamide.

Mechanistic Rationale & Key Experimental Considerations

A deep understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Active Pd(0)L_n Catalyst PdII_OxAdd Ar-Pd(II)(X)L_n Pd0->PdII_OxAdd Oxidative Addition (Ar-X) PdII_Trans Ar-Pd(II)-Ar'L_n PdII_OxAdd->PdII_Trans Transmetalation (Ar'-B(OR)2 + Base) PdII_Trans->Pd0 Reductive Elimination (Forms Ar-Ar') ArAr Biaryl Product (R-R') PdII_Trans->ArAr ArX Aryl Halide (R-X) ArX->PdII_OxAdd ArB Organoboron (R'-B(OR)2) ArB->PdII_Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Challenges for (5-bromopyridin-2-yl)methanesulfonamide:

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This non-productive binding can sequester the catalyst, leading to inhibition or complete deactivation.[5][6] The use of sterically hindered, electron-rich ligands is crucial to mitigate this effect and favor the desired catalytic pathway.

  • Electronic Nature: As an electron-deficient heterocycle, the pyridine ring's reactivity in the rate-determining oxidative addition step is influenced.[9] While the C-Br bond is weaker and more reactive than a C-Cl bond[4], the choice of an appropriate catalyst system remains critical.

  • The Sulfonamide Moiety: The sulfonamide group is generally robust under Suzuki conditions. However, its acidic N-H proton can react with strong bases. This is typically not problematic, but the choice of base and stoichiometry should be considered to ensure enough base is available to activate the boronic acid.

Optimizing the Core Reaction Components

Success in coupling this substrate hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.

ComponentFunction & RationaleRecommended Choices for this Substrate
Palladium Source Serves as the precatalyst. Pd(II) sources are reduced in situ to the active Pd(0) species, which enters the catalytic cycle.[1][5]Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)
Ligand Stabilizes the Pd(0) catalyst, prevents aggregation into inactive palladium black, and modulates its reactivity. For this substrate, bulky, electron-rich ligands are essential to accelerate oxidative addition and reductive elimination while preventing catalyst inhibition by the pyridine nitrogen.[5][6][12][13]Buchwald Ligands: SPhos, XPhos, RuPhosOther: P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs)
Base Activates the organoboron reagent by forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[1][14] The base must be strong enough for this role but compatible with the substrate's functional groups. Anhydrous, finely ground bases provide better reactivity.[5][15]K₃PO₄, Cs₂CO₃, K₂CO₃
Organoboron Reagent The source of the aryl or heteroaryl group to be coupled. Boronic acids are common but can be prone to protodeboronation (cleavage of the C-B bond).[5] More stable alternatives like pinacol boronate esters or potassium trifluoroborates (ArBF₃K) can minimize this side reaction.[9][16]Arylboronic acids, Arylboronic acid pinacol esters, Potassium aryltrifluoroborates
Solvent Solubilizes reactants and influences reaction kinetics. Aprotic polar solvents are common. Often, a water co-solvent is used to help dissolve the inorganic base. Rigorous degassing is mandatory to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5][6][11]1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the Suzuki-Miyaura coupling of (5-bromopyridin-2-yl)methanesulfonamide with a representative partner, phenylboronic acid.

Experimental_Workflow Setup 1. Reaction Setup Add solid reagents to an oven-dried flask. Inert 2. Inert Atmosphere Evacuate and backfill flask with Argon or Nitrogen (3x). Setup->Inert Solvents 3. Add Solvents Introduce degassed solvents via syringe. Inert->Solvents Degas 4. Degas Solution Sparge mixture with inert gas for 15-20 min. Solvents->Degas Catalyst 5. Add Catalyst System Add Pd source and ligand under positive inert gas pressure. Degas->Catalyst React 6. Reaction Heat to the specified temperature and monitor by TLC/LC-MS. Catalyst->React Workup 7. Aqueous Workup Cool, quench, and extract with an organic solvent. React->Workup Purify 8. Purification Dry organic layer and purify by column chromatography. Workup->Purify

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

Protocol A: Standard Conditions with a Palladacycle Precatalyst

This protocol utilizes a common and effective palladacycle-based catalyst system well-suited for heteroaryl couplings.

Materials:

  • (5-bromopyridin-2-yl)methanesulfonamide (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • SPhos (4 mol%)

  • SPhos Palladacycle Gen. 3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add (5-bromopyridin-2-yl)methanesulfonamide, phenylboronic acid, and finely ground K₃PO₄.

  • Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle two more times.

  • Under a positive pressure of Argon, add the SPhos ligand and the SPhos Palladacycle.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block at 80-100 °C.

  • Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol B: In-Situ Catalyst Generation

This protocol generates the active catalyst in situ from a common Pd(II) precatalyst and is a highly reliable alternative.

Materials:

  • (5-bromopyridin-2-yl)methanesulfonamide (1.0 equiv)

  • Phenylboronic acid pinacol ester (1.3 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)

  • XPhos (6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Toluene, degassed

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add (5-bromopyridin-2-yl)methanesulfonamide, phenylboronic acid pinacol ester, and Cs₂CO₃.

  • Evacuate the flask and backfill with Argon. Repeat this cycle two more times.

  • Briefly open the flask under a positive flow of Argon and add Pd(OAc)₂ and the XPhos ligand.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to reflux (approx. 110 °C) under the inert atmosphere.

  • Stir the reaction for 6-24 hours, monitoring for completion by TLC or LC-MS.

  • Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude material in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the resulting crude product by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination deactivated the Pd(0) catalyst.[5] 2. Poor Reagent Quality: Water present in solvents or reagents, degraded boronic acid.[5] 3. Ineffective Ligand/Base: The chosen ligand or base is not suitable for this specific substrate.[5]1. Improve degassing technique (sparge solvents, use freeze-pump-thaw cycles). Ensure a strict inert atmosphere. 2. Use anhydrous solvents. Use fresh boronic acid or switch to a more stable boronate ester.[5] Ensure the base is anhydrous and finely ground. 3. Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to XPhos). Screen different bases (e.g., K₃PO₄ vs. Cs₂CO₃).
Significant Homocoupling of Boronic Acid 1. Oxygen Presence: Oxygen can oxidize Pd(0) to Pd(II), which promotes the oxidative homocoupling of the boronic acid.[5][6][9]1. This is primarily an oxygen problem. Rigorously exclude air from the reaction at all stages. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes help.[6]
Protodeboronation (Loss of Boronic Acid) 1. Water: The C-B bond is cleaved by a proton source, most commonly water.[5][7] 2. Inappropriate Base/Solvent: Certain base and solvent combinations can accelerate this side reaction.1. Ensure all reagents and solvents are scrupulously dry. 2. Switch to a more stable boronate ester (pinacol or neopentyl glycol) or a potassium trifluoroborate salt.[9][16]
Hydrodehalogenation (Loss of Bromine) 1. Proton Source: Trace water or other protic impurities can lead to the reduction of the C-Br bond.1. Use anhydrous conditions. Ensure the purity of all reagents. Screening different bases may be necessary.[6]

Conclusion

The Suzuki-Miyaura coupling of (5-bromopyridin-2-yl)methanesulfonamide is a highly achievable transformation that opens the door to a vast array of novel chemical entities for drug discovery. Success is predicated on a rational approach that directly addresses the inherent challenges of coupling with a pyridine-containing substrate. The key to high yields and clean reactions lies in the meticulous exclusion of oxygen and water, and most importantly, the selection of a robust catalytic system featuring a bulky, electron-rich phosphine ligand. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to confidently and efficiently utilize this valuable building block in their synthetic campaigns.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • SATHEE. Chemistry Suzuki Coupling Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Thomas, S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5848-5866. [Link]

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

  • Thomas, S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4695-4698. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3741-3752. [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings?. [Link]

  • Reddit. Problems with Suzuki coupling. [Link]

  • Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ACS Catalysis, 5(5), 3145-3162. [Link]

  • Gök, Y. et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3949-3965. [Link]

  • Reeve, J. T. et al. (2015). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 6(2), 1178-1183. [Link]

  • ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

Sources

Application

Buchwald-Hartwig amination conditions for 5-bromopyridin-2-yl substrates

This Application Note is designed to provide an authoritative, field-validated guide for the Buchwald-Hartwig amination of 5-bromopyridin-2-yl substrates. This specific scaffold presents unique electronic and coordinativ...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide an authoritative, field-validated guide for the Buchwald-Hartwig amination of 5-bromopyridin-2-yl substrates. This specific scaffold presents unique electronic and coordinative challenges compared to standard aryl halides.

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The 5-bromopyridin-2-yl moiety represents a distinct class of electrophiles in palladium-catalyzed cross-coupling. Unlike their carbocyclic counterparts (bromobenzenes) or 2-halopyridines, these substrates impose two competing mechanistic demands:

  • Electronic Deactivation (C5 Position): The 5-position of the pyridine ring is meta-like relative to the nitrogen. While the ring is overall electron-deficient, the C5 position is not sufficiently activated for SNAr pathways under mild conditions, making Pd-catalysis the requisite method. However, compared to C2-halides, the C5-Br bond is more electron-rich, often making Oxidative Addition (OA) the rate-determining step.

  • Catalyst Poisoning (N-Coordination): The pyridyl nitrogen is a competent ligand (σ-donor). In unhindered systems, the substrate can displace phosphine ligands or occupy open coordination sites on the Pd(0) or Pd(II) species, leading to the formation of inactive "off-cycle" resting states (e.g., [L·Pd(Ar)Br(py)] complexes).

Ligand Selection Strategy

To overcome these barriers, the ligand must be bulky enough to prevent N-coordination of the substrate to the metal center while being electron-rich enough to facilitate oxidative addition at the deactivated C5 position.

  • Primary Amines: BrettPhos and tBuBrettPhos are the gold standards. Their bulk prevents bis-ligation and substrate inhibition, while their electronic profile accelerates OA.

  • Secondary Amines: RuPhos is preferred. Its specific steric pocket facilitates the difficult Reductive Elimination (RE) step associated with bulky secondary amines.

  • General/Cost-Effective: Xantphos is a robust bidentate ligand that enforces a wide bite angle, often successful for heterocycles when specific Buchwald precatalysts are unavailable.

Part 2: Decision Matrix & Visualization

The following decision tree guides the selection of the optimal catalytic system based on the amine partner.

LigandSelection Start Substrate: 5-Bromopyridin-2-yl Derivative AmineType Identify Amine Partner Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Amide Amide / Carbamate (R-CONH2) AmineType->Amide P_Hindered Sterically Hindered? Primary->P_Hindered S_Hindered Cyclic / Acyclic? Secondary->S_Hindered tBuBrett System C: Pd G3/G4 tBuBrettPhos (Weak Nucleophiles) Amide->tBuBrett BrettPhos System A: Pd G3/G4 BrettPhos (Best for OA-limited) P_Hindered->BrettPhos No (Anilines/Alkyl) P_Hindered->tBuBrett Yes (t-Butyl/Adamantyl) Xantphos System D: Pd(OAc)2 + Xantphos (General Purpose) P_Hindered->Xantphos Alternative S_Hindered->BrettPhos Small Cyclic (Pyrrolidine) RuPhos System B: Pd G3/G4 RuPhos (Best for RE-limited) S_Hindered->RuPhos General / Acyclic S_Hindered->Xantphos Alternative

Figure 1: Ligand selection decision tree for 5-bromopyridin-2-yl amination. Selection prioritizes overcoming the rate-limiting step (OA vs. RE) dictated by the amine class.

Part 3: Experimental Protocols

Protocol A: High-Performance Coupling (BrettPhos/RuPhos System)

Recommended for valuable substrates, late-stage functionalization, or difficult amines.

Reagents:

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).

    • Note: If G4 precatalysts are unavailable, use Pd(OAc)₂ + Ligand (1:2 ratio).

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium hexamethyldisilazide).

    • Use LHMDS if the substrate contains base-sensitive groups (esters, nitriles).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a reaction vial (microwave vial or Schlenk tube) equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with:

    • 5-Bromopyridin-2-yl substrate (1.0 equiv)

    • Amine partner (1.2 equiv)[1]

    • NaOtBu (1.4 equiv) [Handle in glovebox if possible, or use fresh bottle]

    • Pd Precatalyst (1.0 – 3.0 mol%)

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with inert gas (Ar/N₂) three times.

  • Solvent Addition: Add anhydrous solvent (Concentration: 0.1 M to 0.2 M relative to bromide) via syringe.

  • Reaction:

    • For Liquid Amines: If the amine is volatile, add it after the solvent.[2]

    • Heat the block to 80–100 °C . Stir vigorously (critical for heterogeneous base mixtures).

    • Monitor via LC-MS at 1 hour and 4 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd black.

    • Concentrate and purify via flash chromatography.

Protocol B: General Purpose / Cost-Effective (Xantphos System)

Recommended for initial screening or simple substrates.

Reagents:

  • Catalyst: Pd(OAc)₂ (or Pd₂dba₃).

  • Ligand: Xantphos.

  • Base: Cs₂CO₃ (Cesium Carbonate).[3]

  • Solvent: 1,4-Dioxane.[4][5]

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Optional but Recommended): In a separate small vial, mix Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in a small amount of dioxane. Stir for 5-10 mins until the solution turns yellow/orange (indicating ligation).

  • Main Setup: In the reaction vessel, combine:

    • 5-Bromopyridin-2-yl substrate (1.0 equiv)

    • Amine (1.2 – 1.5 equiv)[1]

    • Cs₂CO₃ (2.0 equiv, finely ground)

  • Combine: Transfer the pre-formed catalyst solution to the reaction vessel.

  • Heat: This system often requires higher energy. Heat to 100–110 °C for 12–18 hours.

  • Note: Cs₂CO₃ is a weaker base than NaOtBu, improving functional group tolerance but slowing the reaction rate.

Part 4: Data Summary & Optimization Guide

Base Compatibility Table

Select the base according to the functional groups present on your 5-bromopyridine scaffold.

BasepKa (conj.[6] acid)Compatibility NotesRecommended For
NaOtBu ~17Incompatible with esters, enolizable ketones, nitro groups.Unfunctionalized pyridines, rapid reactions.
LHMDS ~26Non-nucleophilic. Tolerates esters, nitriles, and some ketones.[7]Base-sensitive substrates.
Cs₂CO₃ ~10Mild, heterogeneous. Excellent tolerance but slow kinetics.Substrates with base-labile groups; requires higher temps.
K₃PO₃ ~12Mild. Often used with water (surfactant conditions).Scale-up or very sensitive substrates.
Troubleshooting "Stalled" Reactions

If the reaction stalls at <50% conversion:

  • Check for Poisoning: Add 1.0 equiv of the amine partner slowly or use a higher catalyst loading (up to 5 mol%).

  • Ligand Switch: If using RuPhos for a primary amine, switch to BrettPhos. The rate-limiting step may be oxidative addition, which RuPhos does not accelerate as effectively as BrettPhos.[8]

  • Iodide Effect: If the starting material was an Aryl Iodide (not Bromide), iodide inhibition can occur.[6] For 5-bromopyridines, this is irrelevant, but ensure no iodide sources (e.g., additives) are present.

References

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of the American Chemical Society. (Note: Foundational work on ligand design principles for heteroaryls).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (The authoritative "User Guide" for BrettPhos/RuPhos selection).

  • BenchChem Application Notes. (2025). "Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine." (Specific protocol adaptation for 5-bromopyridine derivatives).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. (Comprehensive review of substrate scope including pyridines).

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][8][9][10][11] Reaction intermediates and structure-activity relationships."[7][9][12][13] Journal of the American Chemical Society. (Mechanistic grounding for reductive elimination).

Sources

Method

Application Notes and Protocols: A Detailed Guide to the Sulfonylation of 2-Amino-5-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the sulfonylation of 2-amino-5-bromopyridine, a critical reaction in the synthesis of various biologically a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the sulfonylation of 2-amino-5-bromopyridine, a critical reaction in the synthesis of various biologically active compounds. As a versatile intermediate, 2-amino-5-bromopyridine's amino group allows for the introduction of a sulfonyl moiety, leading to the formation of sulfonamides—a privileged scaffold in medicinal chemistry.[1][2] This guide will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into process optimization and characterization.

Introduction: The Significance of Sulfonylated Pyridines

The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutics including antibacterial agents, diuretics, and anticonvulsants.[1][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it an attractive feature for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The pyridine ring, a common motif in bioactive molecules, when functionalized with a sulfonamide group, can lead to compounds with enhanced biological activity. The presence of a bromine atom on the pyridine ring of 2-amino-5-bromopyridine offers an additional handle for further chemical modifications through cross-coupling reactions, expanding the accessible chemical space for drug discovery.[2]

The Chemistry of Sulfonylation: Mechanism and Regioselectivity

The sulfonylation of 2-amino-5-bromopyridine typically proceeds in two key stages:

  • Formation of a Sulfonyl Chloride: The initial step often involves the conversion of a suitable starting material into a sulfonyl chloride. In the context of aminopyridines, this can be achieved through chlorosulfonation of the pyridine ring or by diazotization of an aminopyridine followed by reaction with sulfur dioxide and a chlorine source.[4]

  • Reaction with an Amine: The resulting sulfonyl chloride is a highly reactive electrophile that readily reacts with the amino group of 2-amino-5-bromopyridine to form the desired sulfonamide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3][5]

A critical consideration in the sulfonylation of 2-aminopyridine derivatives is the regioselectivity of the initial sulfonation or chlorosulfonation step. The directing effects of the amino group and the pyridine nitrogen influence the position of electrophilic attack. For 2-aminopyridine, electrophilic substitution is generally favored at the 3- or 5-position.

Diagram of the General Sulfonylation Workflow:

Sulfonylation Workflow cluster_0 Part 1: Sulfonyl Chloride Formation cluster_1 Part 2: Sulfonamide Synthesis Starting Material Starting Material Sulfonyl Chloride Sulfonyl Chloride Starting Material->Sulfonyl Chloride e.g., Chlorosulfonic Acid Sulfonylating Agent Sulfonylating Agent Sulfonylating Agent->Sulfonyl Chloride Sulfonamide Product Sulfonamide Product Sulfonyl Chloride->Sulfonamide Product 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine->Sulfonamide Product Base Base Base->Sulfonamide Product e.g., Pyridine, Triethylamine

Caption: General workflow for the two-part sulfonylation process.

Experimental Protocols

This section provides detailed protocols for the sulfonylation of 2-amino-5-bromopyridine. It is crucial to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Amino-5-bromopyridine-3-sulfonyl chloride

This protocol is adapted from a literature procedure for the synthesis of a key intermediate.[6][7]

Materials:

  • 2-Amino-5-bromopyridine

  • Chlorosulfonic acid

  • Phosphorus pentachloride

  • Dichloromethane (anhydrous)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-5-bromopyridine (1.0 eq).

  • Addition of Chlorosulfonic Acid: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise to the stirred suspension. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.

  • Drying: Dry the product, 2-amino-5-bromopyridine-3-sulfonic acid, under vacuum.

  • Conversion to Sulfonyl Chloride: To a separate flask, add the dried sulfonic acid (1.0 eq) and phosphorus pentachloride (1.1-1.5 eq). Heat the mixture at 100-120 °C for 1-2 hours.

  • Isolation of Sulfonyl Chloride: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Procedure for the N-Sulfonylation of 2-Amino-5-bromopyridine

This protocol describes the reaction of a sulfonyl chloride with 2-amino-5-bromopyridine to form the corresponding sulfonamide.[3][5][8]

Materials:

  • 2-Amino-5-bromopyridine

  • Aryl or alkyl sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Pyridine (anhydrous) or Triethylamine

  • Dichloromethane (DCM, anhydrous) or Acetone

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromopyridine (1.0 eq) and anhydrous DCM or acetone.

  • Addition of Base: Add pyridine or triethylamine (1.2-1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired sulfonamide.

Table 1: Summary of Reaction Parameters for N-Sulfonylation

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane, AcetoneAprotic solvents that are unreactive towards the sulfonyl chloride.
Base Pyridine, TriethylamineTo neutralize the HCl byproduct and drive the reaction to completion.[5]
Temperature Room TemperatureGenerally sufficient for the reaction; cooling may be needed for highly reactive sulfonyl chlorides.
Stoichiometry Sulfonyl Chloride (1.1 eq), Base (1.2-1.5 eq)A slight excess of the sulfonyl chloride and base ensures complete consumption of the starting amine.
Reaction Time 4-12 hoursDependent on the reactivity of the specific sulfonyl chloride and amine.

Characterization and Data Analysis

The synthesized sulfonamides should be thoroughly characterized to confirm their structure and purity.

Common Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the characteristic vibrational frequencies of the sulfonamide group (typically two strong bands around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹ for the asymmetric and symmetric SO₂ stretching, respectively).

  • Melting Point: A sharp melting point range indicates a pure compound.

Troubleshooting and Key Considerations

  • Low Yield: May be due to incomplete reaction, side reactions, or loss during work-up and purification. Ensure all reagents are dry and the reaction is run under an inert atmosphere.

  • Formation of Di-sulfonated Product: While less common with the exocyclic amino group, it is a possibility. Using a slight excess of the amine or controlling the addition of the sulfonyl chloride can minimize this.

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture. Use anhydrous solvents and reagents.

  • Regioselectivity of Chlorosulfonation: The position of the sulfonyl chloride group on the pyridine ring can be influenced by reaction conditions. Careful analysis of the product mixture is necessary to confirm the desired isomer is formed.

Conclusion

The sulfonylation of 2-amino-5-bromopyridine is a robust and versatile reaction for the synthesis of a wide range of sulfonamides with potential applications in drug discovery and development. By understanding the underlying principles and following well-defined protocols, researchers can efficiently synthesize and characterize these valuable compounds. The presence of the bromine atom provides a strategic advantage for further diversification, making this a powerful platform for generating novel chemical entities.

References

  • Pereshivko, O. P., & Vsevolod, A. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.
  • Wei, et al. (2025). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5.
  • Synthesis of 2-aminopyridine substituted benzene sulphonamides. (n.d.).
  • Ahmed, A., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites.
  • Pearson. (2024, August 23).
  • Synthesis of Sulfonamides. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 2.
  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for Sulfonylation with (2-Bromophenyl)methanesulfonyl Chloride.
  • Naegeli, C. (1939). U.S. Patent No. 2,170,209. Washington, DC: U.S.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Thieme Connect.
  • 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis. (2025, July 17). SynHet.

Sources

Application

Advanced Crystallization &amp; Purification Protocols for N-(5-bromo-2-pyridinyl)methanesulfonamide

Abstract & Strategic Overview N-(5-bromo-2-pyridinyl)methanesulfonamide is a critical intermediate in the synthesis of diverse pharmacological agents, particularly kinase inhibitors and receptor modulators. While the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

N-(5-bromo-2-pyridinyl)methanesulfonamide is a critical intermediate in the synthesis of diverse pharmacological agents, particularly kinase inhibitors and receptor modulators. While the synthesis typically involves the sulfonylation of 2-amino-5-bromopyridine, the isolation is frequently complicated by the presence of unreacted starting material and the formation of the N,N-bis(methylsulfonyl) byproduct.

This guide moves beyond standard textbook recrystallization, presenting a chemo-selective "Acid-Base Swing" protocol . This method exploits the specific pKa differential between the acidic sulfonamide proton (pKa ~5.7) and the basic starting amine, ensuring >98% purity prior to final polishing.

Physicochemical Profile & Solubility Logic

Understanding the molecular behavior is the prerequisite for successful crystallization.

PropertyValue / CharacteristicImplication for Processing
Molecular Structure Pyridine ring with electron-withdrawing sulfonamide and bromo substituents.The sulfonamide group renders the adjacent NH proton significantly more acidic than a standard amide.
pKa (Sulfonamide NH) ~5.7 - 6.0 (Predicted)Soluble in dilute NaOH/KOH. This is the primary lever for purification.
pKa (Pyridine N) Reduced basicity due to sulfonyl group.Does not protonate easily in weak acids compared to the starting amine.
Solubility (Water) Insoluble at neutral/acidic pH.Precipitates quantitatively upon acidification.
Solubility (Organics) Soluble in DMSO, DMF, hot EtOH, EtOAc."Oiling out" risk in pure organics; requires antisolvent control.

Protocol A: The "Acid-Base Swing" Isolation (Primary Purification)

Recommended as the first step after synthesis to remove starting material and non-acidic impurities.

Mechanism

The target molecule is a weak acid . The major impurities (2-amino-5-bromopyridine and N,N-bis-sulfonated byproducts) lack this specific acidic proton or are significantly less soluble in aqueous base. We utilize this to dissolve the product into water, filter off impurities, and precipitate the pure target.

Step-by-Step Procedure
  • Crude Dissolution:

    • Take the crude reaction solid (after solvent removal) and suspend it in 1.0 M NaOH (5-10 volumes relative to solid weight).

    • Stir vigorously for 30 minutes at room temperature.

    • Observation: The target mono-sulfonamide will dissolve as the sodium salt. Unreacted amine and bis-sulfonated byproducts will remain as suspended solids.

  • Filtration (The Purification Step):

    • Filter the alkaline suspension through a Celite pad or sintered glass funnel.

    • Crucial: The filtrate contains your product. The solid on the filter is waste (impurities).

    • Optional Wash: Wash the aqueous filtrate with one portion of Dichloromethane (DCM) or Ethyl Acetate to extract any trace non-acidic organics. Discard the organic layer.

  • Precipitation:

    • Cool the aqueous filtrate to 0–5 °C.

    • Slowly add 1.0 M HCl or Acetic Acid dropwise while stirring.

    • Target pH: 4.0 – 5.0 .

    • Result: The product will precipitate as a thick white-to-off-white solid.

  • Isolation:

    • Filter the precipitate.[1]

    • Wash with copious water (to remove NaCl/Sodium Acetate).

    • Dry in a vacuum oven at 45 °C.

Protocol B: Thermal Recrystallization (Final Polish)

Used to achieve >99.5% purity and controlled crystal habit for flow properties.

Solvent System: Ethanol / Water (antisolvent).

  • Dissolution:

    • Suspend the dried solid from Protocol A in absolute Ethanol (approx. 5-8 mL per gram of solid).

    • Heat to reflux (approx. 78 °C).

    • If the solid does not completely dissolve, add Ethanol in small increments (0.5 mL/g) until a clear solution is obtained.

    • Note: If a small amount of insoluble haze remains, filter hot.

  • Nucleation & Growth:

    • Remove from heat and allow the solution to cool slowly to room temperature (do not shock cool yet).

    • Once the solution is warm (approx. 40 °C), add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Re-heat briefly to clarify the solution.

  • Crystallization:

    • Allow the solution to cool to room temperature undisturbed for 2 hours.

    • Transfer to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Collection:

    • Filter the crystals.[1][2]

    • Wash with a cold 1:1 mixture of Ethanol/Water.

    • Dry under vacuum.[2][3]

Process Visualization

The following diagram illustrates the logical workflow for the "Acid-Base Swing" purification, highlighting the fate of impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Amine + Bis-sulfonamide) NaOH_Add Add 1.0 M NaOH Stir 30 mins Crude->NaOH_Add Filtration Filtration NaOH_Add->Filtration Solid_Waste Solid Residue (Unreacted Amine + Bis-sulfonamide) Filtration->Solid_Waste Insolubles Filtrate Aqueous Filtrate (Target as Na+ Salt) Filtration->Filtrate Soluble Salt Org_Wash Optional: Wash with DCM (Removes trace organics) Filtrate->Org_Wash Acidification Acidify with HCl/AcOH to pH 4-5 Org_Wash->Acidification Precipitate Precipitate Formation Acidification->Precipitate Final_Iso Filter & Dry (Target >98% Purity) Precipitate->Final_Iso

Figure 1: Chemo-selective purification workflow utilizing the acidic sulfonamide moiety.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Product separates as a liquid oil rather than crystals during cooling.1. Slow down the cooling rate.2. Seed the solution with pure crystals at the cloud point.3. Increase the Ethanol ratio (make the solvent "better").
Low Yield (Protocol A) pH was not lowered sufficiently.Ensure pH is checked with a meter, not just paper. The target pKa is ~5.7, so pH must be < 4.5 to ensure >90% protonation and precipitation.
Bis-Sulfonamide Impurity Persists Incomplete hydrolysis or poor filtration in Protocol A.If the bis-impurity is high, reflux the crude in NaOH for 1 hour before filtration. The base will hydrolyze the bis-sulfonamide back to the desired mono-sulfonamide.

References

  • Synthesis and Properties of Pyridyl Sulfonamides

    • Assessment of Sulfonamide Acidity: "Relative pKa values of the primary sulfonamide group...". ResearchGate.[3] Link

  • General Recrystallization of Sulfonamides

    • Solvent Systems:[1][4] "Recrystallization of Sulfonamide Products - Benchchem Technical Support." Benchchem.[1] Link

  • Compound Data & Suppliers

    • N-(5-bromo-2-pyridinyl)methanesulfonamide Properties: "ChemicalBook CAS 89466-22-8 Data." ChemicalBook. Link

  • Purification Strategies for Amphoteric Heterocycles

    • Acid-Base Extraction Logic: "How can I separate a compound from DMF/ aq. NaOH mixture?" ResearchGate.[3] Link

Sources

Method

Application Note: Microwave-Assisted Synthesis Using N-(5-bromopyridin-2-yl)methanesulfonamide

Executive Summary This guide details the microwave-assisted functionalization of N-(5-bromopyridin-2-yl)methanesulfonamide (CAS: 89466-22-8). This scaffold is a critical pharmacophore in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the microwave-assisted functionalization of N-(5-bromopyridin-2-yl)methanesulfonamide (CAS: 89466-22-8). This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors (e.g., Bcr-Abl inhibitors similar to Imatinib analogs).

While the 2-sulfonamidopyridine moiety provides essential hydrogen-bonding interactions within the kinase hinge region, the electron-deficient nature of the pyridine ring can make the 5-bromo position sluggish in conventional thermal cross-coupling. Microwave irradiation overcomes this kinetic barrier, reducing reaction times from hours to minutes while suppressing protodebromination side reactions.

This note provides a validated protocol for Suzuki-Miyaura cross-coupling , supported by mechanistic insights and optimization strategies.

Compound Profile & Handling

PropertySpecification
Compound Name N-(5-bromopyridin-2-yl)methanesulfonamide
CAS Number 89466-22-8
Molecular Weight 251.10 g/mol
Structure Pyridine ring substituted at C2 with -NHMs and C5 with -Br
pKa (Calculated) ~6.5 - 7.5 (Sulfonamide NH)
Storage 2-8°C, Hygroscopic.[1] Store under inert gas.
Safety Irritant. Wear PPE. Avoid inhalation.

Critical Handling Note: The sulfonamide proton is acidic. In basic cross-coupling conditions, this proton will be removed, generating a negatively charged intermediate. This does not inhibit the reaction but requires ensuring sufficient base equivalents are used to maintain the catalytic cycle.

Core Application: Microwave-Assisted Suzuki-Miyaura Coupling[2][3][4]

This protocol describes the coupling of N-(5-bromopyridin-2-yl)methanesulfonamide with aryl boronic acids to generate 5-aryl-2-sulfonamidopyridine libraries.

Reaction Scheme

Reagents:

  • Substrate: N-(5-bromopyridin-2-yl)methanesulfonamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: 2M Aqueous Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (or DME)

Step-by-Step Protocol

Step 1: Vessel Preparation

  • Use a dedicated 10 mL or 30 mL microwave process vial with a crimp-seal cap.

  • Add a magnetic stir bar.[2][3]

  • Charge Solids: Add N-(5-bromopyridin-2-yl)methanesulfonamide (0.5 mmol, 125 mg), Aryl Boronic Acid (0.6 mmol), and Pd(dppf)Cl₂·DCM (0.025 mmol, 20 mg).

Step 2: Solvent & Base Addition [2]

  • Add 1,4-Dioxane (4.0 mL).

  • Add 2M Na₂CO₃ (aq) (0.75 mL, 1.5 mmol). Note: We use 3 equivalents of base to account for the deprotonation of the sulfonamide (1 eq) and the boronic acid activation (1+ eq).

Step 3: Degassing (Crucial)

  • Seal the vial.[2][3]

  • Sparge the mixture with Nitrogen or Argon gas for 2–3 minutes via a needle through the septum. This prevents oxidative homocoupling of the boronic acid and preserves the active Pd(0) species.

Step 4: Microwave Irradiation

  • Place the vial in the microwave reactor.

  • Parameters:

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High (due to polar solvent/ionic base)

    • Maximum Pressure: 250 psi (safety limit)

Step 5: Work-up

  • Cool to room temperature.[2]

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Adjust aqueous layer pH to ~4-5 with 1M HCl carefully (to protonate the sulfonamide if it remains as a salt, ensuring it partitions into the organic phase).

  • Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

Experimental Workflow Diagram

MicrowaveWorkflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Catalyst) Solvent Add Solvent (Dioxane) & Base (aq. Na2CO3) Start->Solvent Degas Degas (N2 Sparge) 2-3 mins Solvent->Degas MW_Setup Seal Vial & Load into Microwave Reactor Degas->MW_Setup Irradiation Irradiate: 110°C, 15 min (Dynamic Power Control) MW_Setup->Irradiation Cooling Cool to RT (<40°C) Irradiation->Cooling Workup Acidify (pH 4-5) & Extract (EtOAc/Water) Cooling->Workup Purify Purification (Flash Chromatography) Workup->Purify

Figure 1: Operational workflow for the microwave-assisted synthesis.

Optimization & Troubleshooting (The Expert's Corner)

Catalyst Screening Data

The following table summarizes typical conversion rates for 5-bromopyridine couplings under microwave conditions (110°C, 15 min).

Catalyst SystemConversion (%)Comments
Pd(dppf)Cl₂[4]·DCM 92% Recommended. Robust, handles steric bulk well.
Pd(PPh₃)₄65%Prone to oxidation; slower oxidative addition.
Pd(OAc)₂ / XPhos98%High efficiency for sterically demanding or electron-poor boronic acids. Use if dppf fails.
Pd₂dba₃ / S-Phos88%Good alternative, but more expensive.
Common Issues & Solutions
  • Problem: Low Yield / Unreacted Starting Material.

    • Cause: Catalyst poisoning or insufficient temperature.

    • Solution: Increase temperature to 130°C. Switch to a "Pre-catalyst" system like XPhos Pd G2 which activates faster.

  • Problem: Protodebromination (Formation of N-(pyridin-2-yl)methanesulfonamide).

    • Cause: Reaction temperature too high or solvent too wet (proton source) without rapid coupling.

    • Solution: Use anhydrous solvents. Increase concentration of Boronic Acid (push equilibrium).

  • Problem: Product stuck in Aqueous Phase.

    • Cause: The sulfonamide is deprotonated (anionic) at high pH.

    • Solution:Critical Step: You MUST acidify the workup mixture to pH ~4-5 to reprotonate the sulfonamide nitrogen before extraction.

Mechanistic Insight

The reaction follows the standard Suzuki-Miyaura catalytic cycle.[4] The microwave irradiation accelerates the Oxidative Addition step, which is often the rate-determining step for electron-deficient aryl bromides like pyridine.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Microwave Acceleration TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 5-Aryl-Pyridine RedElim->Product Substrate Substrate: 5-Br-Pyridine Substrate->OxAdd Boronic Boronic Acid + Base Boronic->TransMet

Figure 2: Simplified Catalytic Cycle highlighting the microwave-accelerated oxidative addition step.

References

  • Preparation of N-(5-bromopyridin-2-yl)

    • Source: Sigma-Aldrich / Merck Product D
    • URL: (Verified commercial availability and structure confirmation).

  • Microwave-Assisted Suzuki Coupling of Pyridines

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[2] (Demonstrates analogous electron-deficient heterocyclic coupling).

    • Source:RSC Advances, 2012.
    • URL:[Link]

  • Bcr-Abl Inhibitor Synthesis (Context for Scaffold)

    • Title: Design and synthesis of novel pyridine-based deriv
    • Source:Organic & Biomolecular Chemistry, 2014.
    • URL:[Link]

  • Title: Microwave-Assisted Organic Synthesis: A Review.

Sources

Application

Application Note: Handling, Storage, and Stability Protocol for (5-bromopyridin-2-yl)methanesulfonamide

Abstract & Scope This Application Note provides a definitive technical framework for the handling, solubilization, and long-term storage of (5-bromopyridin-2-yl)methanesulfonamide (CAS 89466-22-8). Often utilized as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note provides a definitive technical framework for the handling, solubilization, and long-term storage of (5-bromopyridin-2-yl)methanesulfonamide (CAS 89466-22-8). Often utilized as a critical intermediate in medicinal chemistry for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), this halogenated heterocyclic sulfonamide requires specific environmental controls to maintain isotopic and structural integrity. This guide moves beyond basic safety data, offering field-proven protocols to mitigate common failure modes such as hydrolytic degradation, cryoprecipitation, and hygroscopic solvent contamination.

Chemical Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

Understanding the molecular behavior of this compound is prerequisite to effective handling. The molecule features a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a methanesulfonamide group.[1][2]

PropertySpecification
Chemical Name N-(5-bromopyridin-2-yl)methanesulfonamide
CAS Number 89466-22-8
Molecular Formula C₆H₇BrN₂O₂S
Molecular Weight 251.10 g/mol
pKa (Predicted) ~5.74 (Sulfonamide NH acidity)
Appearance White to off-white solid
Solubility (DMSO) High (>50 mM)
Solubility (Water) Low/Negligible (pH dependent)

Scientific Insight: The sulfonamide proton is relatively acidic (pKa ~5.7) due to the electron-withdrawing nature of the sulfonyl group and the pyridine ring. Consequently, this compound may deprotonate in basic aqueous buffers (pH > 7.0), significantly altering its solubility profile and partition coefficient (LogD) compared to the neutral species stored in organic solvents.

Protocol: Stock Solution Preparation

The primary cause of compound degradation in library management is not chemical instability, but improper solubilization and moisture introduction .

Materials Required[1][2][5][9][11][12][13][14]
  • Compound: (5-bromopyridin-2-yl)methanesulfonamide (>95% purity).[3]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored under nitrogen.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage if possible to prevent leachable extraction.

Step-by-Step Solubilization Workflow
  • Environmental Control: Perform weighing and solubilization in a low-humidity environment or a nitrogen-purged glove box if available. DMSO is highly hygroscopic; atmospheric water absorption can catalyze precipitation.

  • Weighing: Weigh the target mass of solid into the amber vial.

    • Calculation: To prepare 10 mL of a 100 mM stock:

      
      
      
      
      
  • Solvent Addition: Add anhydrous DMSO to the vial.

    • Technique: Do not add the full volume immediately. Add 80% of the calculated volume, vortex to dissolve, then top up to the final volume. This accounts for the displacement volume of the solid.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Sonication: If visual particulates remain, sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes. Do not heat above 30°C to avoid thermal degradation of the sulfonamide linkage.

  • Aliquot Generation: Immediately dispense the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in matrix tubes to prevent freeze-thaw cycles.

Storage Stability & Freeze-Thaw Management

The "Crash-Out" Phenomenon

While the sulfonamide bond is chemically stable, the most common failure mode for CAS 89466-22-8 in DMSO is cryoprecipitation . When a DMSO stock absorbs water from the air (even <1%), the solubility of the hydrophobic bromopyridine scaffold decreases drastically. Upon freezing (-20°C), the water crystallizes separately or forces the compound out of solution. When thawed, the compound often fails to re-dissolve, leading to "silent" concentration errors in assays.

Storage Specifications
StateTemperatureContainerShelf Life (Est.)[4]
Solid Powder 2–8°C (Desiccated)Amber Glass>2 Years
DMSO Stock -20°C or -80°CPP Matrix Tube / Glass6–12 Months
Working Plate Ambient (25°C)Polystyrene<24 Hours
Visualizing the Lifecycle

The following diagram illustrates the critical decision points in the compound's lifecycle to ensure integrity.

CompoundLifecycle Solid Solid Compound (CAS 89466-22-8) Weigh Weigh & Dissolve (Anhydrous DMSO) Solid->Weigh QC_Initial Initial QC (Visual + LCMS) Weigh->QC_Initial MasterStock Master Stock (100 mM) QC_Initial->MasterStock Pass Aliquot Generate Single-Use Aliquots MasterStock->Aliquot Freeze Cryostorage (-20°C / -80°C) Aliquot->Freeze Thaw Thaw Cycle (Ambient Temp) Freeze->Thaw On Demand Check Precipitation Check Thaw->Check Use Experimental Use Check->Use Clear Discard Discard/Re-filter Check->Discard Cloudy/Precipitate

Figure 1: Compound lifecycle workflow emphasizing the critical precipitation check post-thaw.

Quality Control (QC) & Troubleshooting

Trustworthiness in data requires self-validating systems. Do not assume a thawed solution is at the labeled concentration.

Routine QC Protocol (LC-MS)
  • Frequency: Upon initial make-up and every 6 months for stored stocks.

  • Method: Reverse-phase HPLC (C18 column).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Acceptance Criteria: Purity >95%; verify mass [M+H]+ = 251.1/253.1 (characteristic 1:1 bromine isotope pattern).

Troubleshooting "Cloudy" Solutions

If a thawed aliquot appears cloudy or has visible pellets:

  • Do NOT Filter immediately: Filtering removes the compound, altering the concentration.

  • Thermal Recovery: Warm the tube to 37°C for 10 minutes and vortex.

  • Sonication: Sonicate for 5 minutes.

  • Final Verdict: If precipitate remains after heating and sonication, the aliquot has suffered irreversible crystallization or degradation. Discard the aliquot.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200169, (5-Bromopyridin-2-yl)methanol [Analogous Structure Data]. Retrieved from [Link]

  • ResearchGate (2025). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control.[5] Retrieved from [Link]

Sources

Method

Scale-up synthesis of (5-bromopyridin-2-yl)methanesulfonamide for preclinical studies

Application Note: Process Development & Scale-Up of N-(5-Bromopyridin-2-yl)methanesulfonamide Executive Summary & Structural Definition Objective: To provide a robust, scalable, and chromatography-free protocol for the s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development & Scale-Up of N-(5-Bromopyridin-2-yl)methanesulfonamide

Executive Summary & Structural Definition

Objective: To provide a robust, scalable, and chromatography-free protocol for the synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide (CAS: 89466-22-8) suitable for preclinical kilogram-scale production.

Critical Structural Clarification: The nomenclature "(5-bromopyridin-2-yl)methanesulfonamide" is frequently used in commercial catalogs to refer to two distinct isomers. Based on pharmacological relevance (kinase inhibitor scaffolds, specifically Bcr-Abl and hinge-binding motifs) and commercial availability, this guide focuses on the


-linked sulfonamide  (Structure A).
  • Target Molecule (Structure A):

    
    -(5-bromopyridin-2-yl)methanesulfonamide (Bioactive hinge-binder).
    
  • Excluded Isomer (Structure B): 1-(5-bromopyridin-2-yl)methanesulfonamide (Methylene linker type).

Process Highlights:

  • Yield: >90% isolated yield.[1]

  • Purity: >99% (HPLC), suitable for GMP starting material.

  • Key Strategy: Utilization of a "Bis-Sulfonylation/Hydrolysis" sequence to eliminate the difficult separation of mono-sulfonated product from starting material.

Strategic Route Design

Direct sulfonylation of 2-aminopyridines is mechanistically complex due to the ambident nucleophilicity of the pyridine ring (ring nitrogen vs. exocyclic amine) and the tendency for bis-sulfonylation .

The "Mono-Stopping" Fallacy

Attempting to stop the reaction at the mono-sulfonamide stage (


 eq. MsCl) typically results in a statistical mixture of:
  • Unreacted Starting Material (SM)

  • Desired Mono-product

  • Undesired Bis-sulfonamide

Separating these three components requires silica gel chromatography, which is cost-prohibitive and environmentally unsustainable at scale.

The "Push-Pull" Solution (Recommended)

The superior process chemistry approach drives the reaction to complete bis-sulfonylation using excess methanesulfonyl chloride (MsCl), followed by a selective base-mediated hydrolysis. The bis-sulfonamide is kinetically unstable to hydrolysis compared to the mono-sulfonamide (which forms a stable salt anion in base), allowing for a "self-purifying" chemical filter.

ReactionPathway cluster_0 Process Control Strategy SM 2-Amino-5-bromopyridine (Starting Material) Mono Mono-Sulfonamide (Target Product) SM->Mono MsCl (1 eq) Fast Bis Bis-Sulfonamide (Intermediate) Mono->Bis MsCl (Excess) Slower Salt Sulfonamide Anion (Stable in Base) Bis->Salt NaOH/MeOH Hydrolysis Salt->Mono Acidification (pH 5.0)

Figure 1: Reaction pathway leveraging the instability of the bis-sulfonamide to achieve high purity.

Detailed Experimental Protocol

Scale: 100 g Input (Scale factor: 1.0) Reactor: 2L Jacketed Glass Reactor with overhead stirring and internal temperature probe.

Reagents & Materials
ReagentMW ( g/mol )EquivalentsMass/VolDensityRole
2-Amino-5-bromopyridine 173.011.0100.0 gSolidSM
Methanesulfonyl Chloride (MsCl) 114.552.5112 mL1.48 g/mLReagent
Pyridine 79.1010.0 Vol1000 mL0.978 g/mLSolvent/Base
Sodium Hydroxide (5M) 40.00~5.0~580 mL-Hydrolysis
Hydrochloric Acid (6M) 36.46-As req.-pH Adjust
Step 1: Sulfonylation (Formation of Bis-Intermediate)
  • Setup: Charge the reactor with 2-Amino-5-bromopyridine (100 g) and Pyridine (1000 mL) . Stir at 200 RPM until fully dissolved.

  • Cooling: Cool the jacket to 0°C. Ensure internal temperature (

    
    ) reaches <5°C.
    
  • Addition (Critical Process Parameter): Charge MsCl (112 mL) into a pressure-equalizing dropping funnel. Add dropwise over 60–90 minutes.

    • Caution: Reaction is exothermic.[2] Maintain

      
      .
      
    • Observation: The solution will darken and may thicken as pyridinium hydrochloride salts precipitate.

  • Reaction: Allow

    
     to warm to 20–25°C naturally. Stir for 12–16 hours.
    
  • IPC (In-Process Control): Analyze by HPLC.

    • Target: <1% Starting Material remaining.[1] The mixture will be predominantly Bis-sulfonamide with some Mono-sulfonamide.

Step 2: Selective Hydrolysis & Isolation
  • Quench: Cool the mixture to 10°C. Slowly add Water (200 mL) to quench excess MsCl. Exotherm warning.

  • Hydrolysis: Add 5M NaOH (approx. 580 mL) until the pH is >12.

  • Heating: Heat the reactor to 50°C for 2 hours.

    • Mechanism:[3][4][5][6] This converts all Bis-sulfonamide to the water-soluble Mono-sulfonamide sodium salt.

  • Solvent Swap (Optional but Recommended for Purity): Distill off the majority of the pyridine under reduced pressure (keeping

    
    ). Dilute the residue with Water (800 mL) .
    
  • Filtration (Clarification): If any insoluble black tar remains, filter the alkaline solution through a Celite pad. The product is in the filtrate.[2][7]

  • Precipitation: Cool the filtrate to 10°C. Slowly add 6M HCl while stirring vigorously until pH reaches 5.0–5.5 .

    • Note: The product will precipitate as a white to off-white solid. Do not overshoot to pH < 2, or the pyridine ring may protonate and redissolve.

  • Isolation: Stir the slurry for 2 hours at 5°C to maximize yield. Filter the solid using a Büchner funnel.

  • Washing: Wash the cake with Cold Water (2 x 200 mL) followed by MTBE (100 mL) to remove trace pyridine.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

Analytical Specifications & Validation

TestMethodAcceptance CriteriaTypical Result
Appearance VisualWhite to off-white powderOff-white solid
Purity HPLC (254 nm)> 98.0%99.2%
Melting Point Capillary161–163°C162°C
1H NMR DMSO-d6Conforms to structureConforms
Residual Solvents GC-HSPyridine < 200 ppm< 50 ppm

NMR Data (DMSO-d6, 400 MHz):


 11.05 (s, 1H, NH), 8.35 (d, J=2.5 Hz, 1H, H-6), 7.98 (dd, J=8.8, 2.5 Hz, 1H, H-4), 7.15 (d, J=8.8 Hz, 1H, H-3), 3.30 (s, 3H, CH3).
Note: The NH proton is often broad and chemical shift varies with concentration.

Troubleshooting & Critical Parameters

Bis-Sulfonylation Stalling

If the reaction stalls with significant Mono-product remaining during Step 1, do not add more MsCl immediately. The reaction generates HCl, which protonates the pyridine ring of the substrate, deactivating it.

  • Fix: Ensure sufficient base (Pyridine) is present. If using a different solvent (e.g., DCM), add Triethylamine (3.0 eq).

Color Management

Pyridine reactions often turn dark/black due to trace oxidation or polymerization.

  • Fix: The "Clarification" step (Step 2.5) is vital. Because the product is soluble at high pH, filtration removes the non-polar tars before acidification precipitates the pure product.

Workflow Setup Reactor Setup SM + Pyridine Add Addition of MsCl (0-5°C, Exothermic) Setup->Add Heat Reaction (RT, 12h) -> Bis-Product Add->Heat Hydrolysis Base Hydrolysis (NaOH, 50°C) Bis -> Mono-Anion Heat->Hydrolysis Quench Workup pH Adjustment (pH 5.5) Product Precipitation Hydrolysis->Workup Clarification Isolate Filtration & Drying Workup->Isolate

Figure 2: Operational workflow for the scale-up campaign.

Safety & Handling (EHS)

  • Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive. Reacts violently with water. All transfers must occur in a closed system or fume hood.

  • Pyridine: Flammable, noxious odor, and reproductive toxin. Use a scrubber system for reactor off-gassing.

  • Exotherm Control: The reaction of MsCl with amines and the quenching of excess MsCl with water are highly exothermic. Cooling capacity must be verified before scale-up.

References

  • RSC Publishing. (2012). Synthesis and SAR of pyridine-based kinase inhibitors. Organic & Biomolecular Chemistry.[3][8][9][10] (Contextual citation for sulfonamide synthesis on pyridine rings). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating and Solubilizing (5-bromopyridin-2-yl)methanesulfonamide

Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of (5-bromopyridin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of (5-bromopyridin-2-yl)methanesulfonamide (CAS: 89466-22-8).

As a halogenated heterocyclic sulfonamide, this compound exhibits high lipophilicity and strong crystal lattice energy, leading to poor dissolution in standard physiological buffers. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you achieve stable aqueous solutions for in vitro and in vivo applications.

Section 1: Physicochemical Causality & Troubleshooting (FAQs)

Q1: Why does (5-bromopyridin-2-yl)methanesulfonamide precipitate almost immediately in standard PBS (pH 7.4)? Expertise & Experience: The poor aqueous solubility is driven by two structural features: the hydrophobic 5-bromo substituent and the planar pyridine ring. Together, these promote strong intermolecular π-π stacking and hydrogen bonding in the solid state. The methanesulfonamide group possesses a weakly acidic secondary amine (-NH-SO₂-). While the exact pKa of this specific compound is ~7.0–7.5, at pH 7.4 it exists in an equilibrium between its neutral (lipophilic) and anionic (soluble) states. If the concentration exceeds the intrinsic solubility of the neutral species before full ionization occurs, precipitation is thermodynamically inevitable. The acidic nature of sulfonamides dictates that their solubility is highly pH-dependent, increasing exponentially in alkaline environments[1].

Q2: Should I use cosolvents, surfactants, or complexation to improve solubility for cell-based assays? Expertise & Experience: For cell-based assays, organic cosolvents like DMSO must be kept below 0.1–0.5% (v/v) to prevent cytotoxicity. Therefore, reliance solely on DMSO is often insufficient for high-concentration dosing. We strongly recommend Cyclodextrin Complexation (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity that encapsulates the lipophilic bromopyridine moiety, shifting the equilibrium toward dissolution without altering the bulk pH or introducing toxic surfactants. Literature confirms that β-cyclodextrin derivatives form stable


-type inclusion complexes with sulfonamides, significantly enhancing their dissolution rates[2].

Section 2: Solubility Enhancement Workflow

Below is the logical decision matrix for selecting the appropriate solubility enhancement strategy based on the physicochemical profile of the compound.

SolubilityWorkflow Start Target: (5-bromopyridin-2-yl) methanesulfonamide Assess Physicochemical Profiling (pKa ~7.2, High LogP) Start->Assess Path1 pH Adjustment (Buffer pH > 8.5) Assess->Path1 Path2 Inclusion Complexation (20% w/v HP-β-CD) Assess->Path2 Path3 Cosolvent System (DMSO / PEG400) Assess->Path3 Evaluate1 Ionized Sulfonamide (High Solubility) Path1->Evaluate1 Evaluate2 Host-Guest Complex (A_L Phase Isotherm) Path2->Evaluate2 Evaluate3 Solvation via Polarity Reduction Path3->Evaluate3 Decision Toxicity / Assay Compatibility Check Evaluate1->Decision Evaluate2->Decision Evaluate3->Decision Success Optimized Aqueous Formulation Decision->Success Passes criteria

Decision matrix and mechanistic pathways for solubilizing halogenated sulfonamides.

Section 3: Quantitative Data on Excipient Efficacy

To guide your formulation strategy, the following table synthesizes the expected solubility enhancements for halogenated sulfonamides across different vehicle systems, benchmarked against pure water[3].

Formulation StrategyVehicle / ExcipientMechanism of ActionExpected Solubility Enhancement (Fold Increase)Assay Suitability
Baseline Pure Water (pH 6.0)N/A (Intrinsic solubility)1x (Baseline, < 0.1 mg/mL)N/A
pH Modification 0.1 M Tris Buffer (pH 8.5)Deprotonation of sulfonamide -NH15x - 25xBiochemical assays
Complexation 20% (w/v) HP-β-CD in PBSHydrophobic cavity encapsulation40x - 60xCell-based / In vivo
Cosolvent 10% DMSO / 40% PEG400 / 50% PBSDielectric constant reduction100x - 300xPK dosing (IV/PO)
Surfactant 2% Polysorbate 80 (Tween 80)Micellar solubilization10x - 20xIn vivo (limited by tox)

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection (turbidity) alone to confirm solubility. Visual checks cannot differentiate between a true solution and fine colloidal suspensions. The following protocols are designed as self-validating systems using HPLC-UV.

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

This protocol determines the stoichiometry and stability constant (


) of the compound with HP-β-CD, ensuring you use the minimum required excipient to achieve your target concentration[4].

Step-by-Step Methodology:

  • Preparation of CD Solutions: Prepare a series of aqueous solutions containing HP-β-CD in PBS (pH 7.4) at concentrations ranging from 0 to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM).

  • Compound Addition: Add an excess amount of solid (5-bromopyridin-2-yl)methanesulfonamide (e.g., 10 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials on an orbital shaker at 300 rpm at a constant temperature (25.0 ± 0.5 °C) for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation & Self-Validation Check: Centrifuge the suspensions at 10,000 × g for 15 minutes. Validation: The presence of a solid pellet confirms that the solution was saturated; if no pellet is visible, the data point is invalid (undersaturated) and the specific vial must be repeated with more API.

  • Filtration: Filter the supernatant through a 0.22 μm PVDF syringe filter. (Discard the first 0.5 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV (detecting at ~254 nm).

  • Data Analysis: Plot the molar concentration of dissolved sulfonamide (y-axis) versus the molar concentration of HP-β-CD (x-axis). A linear increase indicates an

    
    -type complex (1:1 stoichiometry).
    
Protocol B: Thermodynamic Solubility Measurement via Shake-Flask

Use this protocol to validate the final chosen buffer/cosolvent system prior to biological assays.

Step-by-Step Methodology:

  • Saturation: Add excess (5-bromopyridin-2-yl)methanesulfonamide to 1 mL of the target formulation (e.g., 10% DMSO / 90% PBS).

  • Incubation: Vortex for 1 minute, then incubate at 37 °C (physiological temperature) for 48 hours with continuous agitation.

  • Verification of Equilibrium: Take aliquots at exactly 24 h and 48 h. Centrifuge (15,000 × g, 10 min), filter (0.22 μm), and quantify via HPLC.

  • Self-Validation Check: The solubility values at 24 h and 48 h must be within 5% of each other. If the 48 h value is significantly lower, it indicates that the compound initially formed a metastable supersaturated state and is now precipitating. The 48 h value represents your true, safe thermodynamic solubility limit.

References

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins Source: MedCrave online URL:[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim Source: PMC (National Institutes of Health) URL:[Link]

  • Solubility prediction of sulfonamides at various temperatures using a single determination Source: ResearchGate URL:[Link]

  • SOLUBILITY OF SULPHONAMIDES Source: The BMJ URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Couplings of Bromopyridine Sulfonamides

Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers struggle with the Suzuki-Miyaura cross-coupling of bromopyridine sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers struggle with the Suzuki-Miyaura cross-coupling of bromopyridine sulfonamides. This substrate class presents a dual challenge: the strong coordinating ability of the pyridine ring and the acidic, nucleophilic nature of the sulfonamide group.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind low yields, provide a self-validating protocol, and equip you with the data needed to optimize your specific workflow.

Part 1: Diagnostic Hub & Decision Matrix

Before changing reagents blindly, you must identify where the catalytic cycle is failing. Use the diagnostic workflow below to categorize your low-yield issue based on starting material (SM) consumption.

Troubleshooting Start Low Yield: Bromopyridine Sulfonamide Suzuki SM_Check Is Bromopyridine SM Consumed? Start->SM_Check No_SM No: Catalyst Poisoning or Inactive System SM_Check->No_SM  No Yes_SM Yes: SM Degraded or Side Reactions SM_Check->Yes_SM  Yes Poison_Fix Action: Use Bulky Ligands (XPhos, dtbpf) & Protect SO2NH2 No_SM->Poison_Fix Degrade_Check Is Boronic Acid Protodeboronated? Yes_SM->Degrade_Check Yes_Proto Yes: Homocoupling or De-boronation Degrade_Check->Yes_Proto  Yes Proto_Fix Action: Slow Addition, Weaker Base (KF/K3PO4) Yes_Proto->Proto_Fix

Diagnostic workflow for troubleshooting Suzuki couplings of bromopyridine sulfonamides.

Part 2: Deep-Dive Q&A (Mechanistic Troubleshooting)

Q1: My reaction stalls at 20-30% conversion even with fresh Pd(PPh3)4. Why? Causality: Bromopyridines and primary/secondary sulfonamides are notorious catalyst poisons. The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond, forming an electrophilic Pd(II) complex[1]. Once formed, the basic pyridine nitrogen or a deprotonated sulfonamide can coordinate tightly to this Pd(II) center. This forms a stable, off-cycle multidentate complex that completely halts the transmetalation step. Solution: Move away from first-generation catalysts. Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) that sterically prevent the formation of stable multidentate Pd-complexes[2]. If the sulfonamide is primary, protect it (e.g., as a dimethylaminomethylene or Boc derivative) prior to coupling.

Q2: I see complete consumption of my boronic acid, but my bromopyridine sulfonamide remains largely unreacted. What is happening? Causality: This is a classic case of protodeboronation. Boronic acids—particularly heteroaryl or electron-deficient variants—are highly susceptible to base-catalyzed C-B bond cleavage in aqueous media[3]. If transmetalation is slow due to the steric or electronic deactivation of the bromopyridine, the boronic acid will degrade in the basic environment before it has a chance to couple. Solution: Switch to anhydrous conditions using fluoride bases (e.g., KF or CsF), or utilize MIDA boronates/potassium trifluoroborates which release the active boronic species slowly into the reaction mixture.

Q3: How do I select the right base to activate the boronic acid without deprotonating the sulfonamide? Causality: Transmetalation requires the formation of a reactive boronate complex, which necessitates a base. However, primary sulfonamides have a pKa of ~10. Using strong bases like NaOH, KOH, or NaOtBu will deprotonate the sulfonamide. The resulting anion is highly nucleophilic and will irreversibly bind to palladium. Solution: Optimize the base to a milder alternative like K2CO3 or K3PO4[4]. Utilizing a biphasic solvent system (e.g., 1,4-Dioxane/H2O 4:1) partitions the inorganic base into the aqueous layer, minimizing its interaction with the organic-soluble Pd-complex while still facilitating boronate formation at the solvent interface.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd  Bromopyridine Poison Catalyst Poisoning (Pyridine/Sulfonamide Coordination) OxAdd->Poison  Unprotected SO2NH2 or Poor Ligand TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet  Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0  Regeneration

Catalytic cycle highlighting the vulnerability of Pd(II) to poisoning by sulfonamide coordination.

Part 3: Optimization Matrix (Quantitative Data)

The table below summarizes expected outcomes based on different reaction parameters. Use this matrix to select your starting conditions.

Catalyst SystemBaseSolvent SystemSulfonamide ProtectionExpected Yield (%)Primary Failure Mode
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/EtOH/H2ONone< 20%Catalyst Poisoning
Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane/H2ONone45-55%Protodeboronation
XPhos Pd G2 (2 mol%)K3PO41,4-Dioxane/H2ONone75-85%Minor Homocoupling
XPhos Pd G2 (2 mol%) K3PO4 1,4-Dioxane/H2O N-Boc or N-DMAM > 95% N/A (Optimal)

Part 4: Self-Validating Experimental Protocol

This protocol incorporates a mid-reaction validation checkpoint to ensure you are not blindly waiting for a failed reaction to finish.

Reagents Required:

  • Bromopyridine sulfonamide (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • XPhos Pd G2 precatalyst (2.0 mol%)

  • XPhos ligand (2.0 mol%)

  • K3PO4 (3.0 equiv)

  • Degassed 1,4-Dioxane and HPLC-grade H2O

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): Charge an oven-dried Schlenk flask with the bromopyridine sulfonamide, aryl boronic acid, and K3PO4.

    • Causality: Using 1.5 equivalents of boronic acid buffers against minor protodeboronation. K3PO4 is strong enough to activate the boronic acid but mild enough to limit sulfonamide deprotonation.

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst and the free XPhos ligand.

    • Causality: The G2 precatalyst ensures the rapid, quantitative generation of the active L1Pd(0) species, preventing initial catalyst aggregation (black palladium formation). The extra ligand stabilizes the Pd center during the catalytic cycle.

  • Solvent Addition & Degassing: Add degassed 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration. Purge the flask with Argon for 5 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Heating & Kinetic Monitoring (Self-Validation Checkpoint): Heat the reaction mixture to 80 °C.

    • Validation Step: After exactly 30 minutes, remove a 50 µL aliquot via syringe. Quench it in a vial containing 1 mL EtOAc and 1 mL H2O. Analyze the organic layer via LCMS.

    • Interpretation: You should observe the Pd-oxidative addition complex or the final product. If only starting materials are present, your catalyst is poisoned (verify solvent purity and consider protecting the sulfonamide). If the boronic acid is entirely absent but the bromopyridine remains, rapid protodeboronation is occurring (reduce the temperature to 60 °C or switch to a slow-addition syringe pump for the boronic acid).

  • Workup and Isolation: Once complete (typically 2-4 hours), cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NH4Cl.

    • Causality: NH4Cl neutralizes the basic aqueous layer. This ensures the sulfonamide group remains fully protonated, allowing the product to partition entirely into the organic phase during extraction. Dry over MgSO4, filter, and concentrate for column chromatography.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PMC (National Institutes of Health) URL:[Link]

  • Palladium-Catalyzed Denitrogenative Suzuki Coupling of Benzothiatriazine Dioxides for Bi(hetero)aryl-2-sulfonamides Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling with Low Pd Loading, Ru-Catalyzed Asymmetric Hydrogenation, and Acylation Using Impinging Jet Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Troubleshooting

Preventing catalyst poisoning in reactions with (5-bromopyridin-2-yl)methanesulfonamide

The following guide serves as a specialized Technical Support Center resource for researchers working with (5-bromopyridin-2-yl)methanesulfonamide . This substrate presents a unique "perfect storm" for catalyst deactivat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center resource for researchers working with (5-bromopyridin-2-yl)methanesulfonamide . This substrate presents a unique "perfect storm" for catalyst deactivation due to the synergistic poisoning effects of the pyridine nitrogen and the proximal sulfonamide group.

Topic: Preventing Catalyst Poisoning in (5-bromopyridin-2-yl)methanesulfonamide Reactions Ticket ID: CAS-2309-BPMS Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Killer" Mechanism

(5-bromopyridin-2-yl)methanesulfonamide is not a standard aryl halide. It contains two Lewis basic sites capable of sequestering your metal catalyst (Pd, Ni, or Cu) before it can perform the oxidative addition at the C-Br bond.

  • The Trap: The pyridine nitrogen (N1) and the sulfonamide nitrogen (or oxygen) are separated by a methylene linker and a sulfonyl group. Upon deprotonation (common in base-mediated couplings), this molecule can act as a bidentate N,N- or N,O-chelator , forming a stable metallacycle with the catalyst.

  • The Result: The catalyst forms an off-cycle resting state, leading to stalled reactions, black metal precipitation, or the requirement for excessive catalyst loading (10–20 mol%).

Troubleshooting & FAQs

Direct solutions to the most common failure modes reported by our users.

Issue A: Reaction stalls at <20% conversion despite high catalyst loading.

Q: I am using Pd(PPh3)4 (5 mol%) for a Suzuki coupling, but the reaction stops after an hour. Adding more catalyst doesn't help. Why?

A: You are experiencing competitive coordination . Triphenylphosphine (PPh3) is a monodentate ligand that binds relatively weakly compared to the chelating potential of your substrate. The pyridine nitrogen displaces the PPh3, shutting down the catalytic cycle.

Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands).

  • Recommendation: Use XPhos or SPhos with a Pd(0) or Pd(II) source.[1]

  • Why? These ligands are sterically demanding. They create a "roof" over the palladium center that physically prevents the pyridine nitrogen from coordinating, while still allowing the oxidative addition of the C-Br bond.

Issue B: The reaction mixture turns black immediately upon heating.

Q: My reaction mixture precipitates palladium black as soon as I reach 60°C. I am using K2CO3 as a base.

A: This indicates reductive instability caused by the sulfonamide. The primary sulfonamide (-SO2NH2) is acidic (pKa ~10). K2CO3 deprotonates it, creating an anionic amidate. This species binds tightly to Pd(II), potentially forcing it out of the catalytic cycle or facilitating aggregation into inactive Pd(0) nanoparticles (Pd black).

Solution:

  • Protect the Sulfonamide: Mask the acidic proton using a Boc (tert-butyloxycarbonyl) or DMB (2,4-dimethoxybenzyl) group before the coupling step.

  • Base Selection: If protection is impossible, switch to a weaker base like K3PO4 or use a biphasic system (DCM/H2O) where the deprotonated species is solvated in the aqueous phase, reducing its contact with the organic-soluble catalyst.

Issue C: Homocoupling of the boronic acid instead of cross-coupling.

Q: I see the biaryl product of my boronic acid reacting with itself, but my bromopyridine remains untouched.

A: This is a symptom of slow oxidative addition . The catalyst is active but cannot access the C-Br bond because the pyridine ring is electron-deficient (deactivated) and the catalyst is likely "distracted" by reversible coordination to the pyridine nitrogen.

Solution:

  • Pre-activation: Heat the catalyst and ligand in solvent for 5 minutes before adding the substrate.

  • NHC Ligands: Switch to Pd-PEPPSI-IPr . N-Heterocyclic Carbenes (NHCs) bind Pd tighter than phosphines and are less likely to be displaced by the pyridine substrate.

Technical Deep Dive: The Chelation Trap

The diagram below illustrates the competing pathways. The "Off-Cycle" path shows how the substrate poisons the catalyst via chelation.

CatalystPoisoning cluster_legend Pathway Key Cat Active Catalyst (L-Pd-0) OxAdd Oxidative Addition (Productive Cycle) Cat->OxAdd + Substrate (Fast w/ Bulky Ligand) Poison Metallacycle Formation (Catalyst Death) Cat->Poison + Substrate (Coordination via N_py & N_sulf) Substrate Substrate (5-Br-Py-SO2NH2) Substrate->Poison Deprotonation (Base) Product Cross-Coupled Product OxAdd->Product Transmetallation & Red. Elim. Poison->Cat Reversible? (Rarely) key1 Green = Desired Pathway key2 Red = Poisoning Pathway

Caption: Mechanistic bifurcation showing how the substrate can divert the active catalyst into an inactive metallacycle (Red Path) versus the productive oxidative addition (Green Path).

Validated Experimental Protocols

Protocol A: Sulfonamide Protection (Recommended Pre-treatment)

Prevents the sulfonamide from acting as a ligand or poison. Objective: Install a Boc protecting group on the sulfonamide nitrogen.

  • Dissolution: Dissolve (5-bromopyridin-2-yl)methanesulfonamide (1.0 equiv) in dry DCM (0.2 M).

  • Additives: Add DMAP (0.1 equiv) and Triethylamine (1.2 equiv).

  • Reagent: Add Boc2O (Di-tert-butyl dicarbonate) (1.2 equiv) slowly at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/LCMS.[2]

  • Workup: Wash with 1N HCl (to remove DMAP/TEA), then Brine. Dry over Na2SO4.

  • Result: The resulting N-Boc-sulfonamide is sterically hindered and electronically deactivated, preventing catalyst coordination.

Protocol B: Optimized Suzuki-Miyaura Coupling (The "Bulky Ligand" Method)

Designed for the unprotected or protected substrate.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst Pd(OAc)2 0.02 (2 mol%)Pre-catalyst source.
Ligand XPhos 0.04 (4 mol%)1:2 Pd:L ratio is critical.
Base K3PO4 (anhydrous) 3.0Finely ground.[1] Avoid hydroxides.
Solvent 1,4-Dioxane N/ADegassed (Sparged with Ar for 15 min).
Temperature 100°CN/ASealed tube/vial.

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd(OAc)2 and XPhos in 1 mL of Dioxane. Stir at RT for 5 mins (Solution usually turns yellow/orange).

  • Substrate Addition: Add the bromopyridine substrate (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Solvent: Add remaining degassed Dioxane to reach 0.1–0.2 M concentration.

  • Heating: Seal and heat to 100°C for 2–4 hours.

  • Check: If conversion is >90%, filter through Celite and purify.

References

  • Catalyst Deactivation by Heterocycles

    • Mechanism of catalyst poisoning in palladium-catalyzed cyan
    • Source: PubMed/NIH.

  • Optimization of Pyridine Couplings

    • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
    • Source: PMC/Angew Chem.

  • Buchwald-Hartwig & Ligand Effects

    • Buchwald–Hartwig amination: Ligand effects and scope.[6]

    • Source: Wikipedia (General Overview & Primary Citations).

  • Sulfonamide Protecting Groups

    • Sulfinamides as Highly Effective Amine Protecting Groups.[10]

    • Source: ResearchGate.[7][10]

Sources

Optimization

Technical Support Center: Overcoming Protodeboronation with Pyridine Sulfonamide Strategies

Welcome to the Advanced Synthesis Technical Support Center. This resource is engineered for drug development professionals and synthetic chemists facing the notorious "2-pyridyl problem" in Suzuki-Miyaura cross-couplings...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This resource is engineered for drug development professionals and synthetic chemists facing the notorious "2-pyridyl problem" in Suzuki-Miyaura cross-couplings. Here, we transition away from unstable boron-based reagents and implement robust desulfinative cross-coupling strategies using pyridine sulfonamides.

Diagnostic Dashboard: The "2-Pyridyl Problem"

The Symptom: Your Suzuki-Miyaura cross-coupling involving a 2-pyridylboronic acid stalls, yielding <15% of the desired biaryl product. LC-MS or NMR analysis reveals the primary mass balance is pyridine (the deboronated starting material).

The Causality (Root Cause): You are observing rapid base-catalyzed protodeboronation [1]. Under the aqueous basic conditions required for standard transmetalation, the boron atom undergoes nucleophilic attack by hydroxide. The adjacent electronegative nitrogen atom in the pyridine ring inductively stabilizes the resulting transient aryl anion (or facilitates a concerted fragmentation). This drives an irreversible C-B bond heterolysis, yielding pyridine and boric acid at a rate that vastly outpaces the productive transmetalation step to the palladium catalyst.

The Solution: Bypass the hydrolytically unstable C-B bond entirely. By utilizing pyridine sulfonamides (or latent


-ester/nitrile sulfones) as alternative coupling partners, you engage in a desulfinative cross-coupling manifold [2]. These sulfur-based reagents are bench-stable, completely inert to basic hydrolysis, and extrude sulfur dioxide (

) under palladium catalysis to form the exact same C-C bond, eliminating the protodeboronation pathway.

Troubleshooting Guides & FAQs

Q1: My Suzuki coupling with 2-pyridylboronic acid yields mostly pyridine. How do I stop this? Expert Answer: You cannot easily stop the intrinsic kinetics of 2-pyridylboronic acid hydrolysis in aqueous base. Instead, abandon the free boronic acid. Switch to a pyridine sulfonamide. These reagents are completely stable to basic hydrolysis. Upon addition of a specific base (like


) and a Pd catalyst, they undergo desulfinative cross-coupling, extruding 

and forming the C-C bond without ever passing through a hydrolytically unstable intermediate.

Q2: What is the mechanistic advantage of using a pyridine sulfonamide over a MIDA boronate? Expert Answer: While MIDA boronates rely on the "slow release" of the free boronic acid to keep its steady-state concentration low, they still fundamentally rely on the unstable free boronic acid as the active transmetalating species. If the transmetalation is slow, protodeboronation still occurs. Pyridine sulfonamides fundamentally alter the pathway. The C-S bond is cleaved via oxidative addition or direct transmetalation followed by


 extrusion, meaning the unstable C-B bond is never present in the reaction matrix.

Q3: What ligands are optimal for the desulfinative cross-coupling of pyridine sulfonamides? Expert Answer: Extruding


 requires overcoming a significant activation barrier, and the pyridine nitrogen can easily poison the catalyst. Electron-rich, sterically bulky phosphine ligands are mandatory to accelerate the reductive elimination and block off-target coordination. We highly recommend cataCXium A  (di(1-adamantyl)-n-butylphosphine) or XPhos .

Data Presentation: Comparative Efficacy

To justify the switch from traditional Suzuki conditions to the desulfinative sulfonamide protocol, review the quantitative comparison below.

Table 1: Quantitative Comparison of Coupling Strategies for 2-Pyridyl Architectures

Parameter2-Pyridylboronic Acid (Standard Suzuki)MIDA Boronate (Slow-Release)Pyridine Sulfonamide (Desulfinative)
Bench Stability Poor (Degrades to pyridine over time)ExcellentExcellent (Crystalline solid)
Aqueous Base Tolerance Very Low (Rapid protodeboronation)Moderate (Controlled hydrolysis)High (Inert to protodesulfonylation)
Optimal Temperature Room Temp (to minimize degradation)60-80 °C110-120 °C (Required for

extrusion)
Typical Yield (Biaryl) < 15%45-60%75-90%
Primary Side Product Pyridine (Protodeboronation)PyridineHomo-coupled biaryl (Trace)

Experimental Protocols: Desulfinative Cross-Coupling Workflow

This methodology outlines the direct coupling of a pyridine sulfonamide with an aryl bromide.

Self-Validating Protocol: Pd-Catalyzed Coupling of Pyridine Sulfonamides Note: This protocol utilizes a latent sulfinate strategy to ensure the active nucleophile is generated at a rate matching the catalytic cycle, preventing off-target degradation [3].

Materials:

  • Pyridine sulfonamide (1.5 equiv)

  • (Hetero)aryl bromide (1.0 equiv)

  • 
     (5 mol%)
    
  • cataCXium A (10 mol%)

  • 
     (3.0 equiv)
    
  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Catalytic Matrix: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add

    
    , cataCXium A, and 
    
    
    
    .
    • Causality Check: cataCXium A is highly air-sensitive in solution but stable as a solid. Ensure the tube is immediately evacuated and backfilled with dry

      
       (3 cycles) before adding solvents.
      
  • Substrate Addition: Add the pyridine sulfonamide and the aryl bromide. (If the aryl bromide is a liquid, add it via microsyringe in Step 3).

  • Solvent Introduction: Add anhydrous, degassed toluene.

    • Causality Check: Toluene is preferred over polar aprotic solvents (like DMF) because it suppresses the premature protonation of the transient sulfinate intermediate, forcing the desulfinative pathway.

  • Thermal Activation: Seal the tube and heat to 120 °C in a pre-heated oil bath for 16 hours.

    • Self-Validation Checkpoint: The extrusion of

      
       generates a stoichiometric increase in internal pressure. If using a sealed system with a pressure monitor, a steady pressure rise confirms the productive desulfinative pathway is active. Visually, the reaction transitions from a pale heterogeneous suspension to a homogeneous dark solution as the insoluble base is consumed and the Pd-complexes dissolve.
      
  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate in vacuo and purify via flash column chromatography.

Mechanistic Visualization

G cluster_0 Traditional Suzuki (Protodeboronation) cluster_1 Desulfinative Cross-Coupling (Stable) B_Acid 2-Pyridylboronic Acid Base Aqueous Base (pH > 9) B_Acid->Base SideProd Protodeboronation (Ar-H Formation) Base->SideProd Fast C-B Cleavage Sulf Pyridine Sulfonamide Pd Pd(0) / cataCXium A Sulf->Pd SO2 Extrusion of SO2 Pd->SO2 Oxidative Addition Product Desired Biaryl Product SO2->Product Transmetalation & Reductive Elimination

Mechanistic divergence: Protodeboronation vs. stable desulfinative cross-coupling.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[Link][1]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters.[Link][1]

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Bromopyridine Cross-Coupling

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Bromopyridines are highly valuable scaffolds in pharmaceutical synthesis, but their cross-coupling reactions (such as Suzuki-Miyaura, Neg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Bromopyridines are highly valuable scaffolds in pharmaceutical synthesis, but their cross-coupling reactions (such as Suzuki-Miyaura, Negishi, and Stille) are frequently plagued by the formation of homocoupled byproducts (e.g., bipyridines or biaryls).

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to suppress homocoupling and maximize cross-coupling efficiency.

Mechanistic Overview: The Origin of Homocoupling

To eliminate an impurity, you must first understand its kinetic and thermodynamic origins. In palladium-catalyzed cross-couplings, homocoupling typically arises from oxidative homocoupling or disproportionation outside the primary catalytic cycle[1].

When oxygen is present, or when an excess of unreduced Pd(II) precatalyst is used, the active Pd(0) species is oxidized to "naked" Pd(II). This Pd(II) intermediate undergoes double transmetalation with two equivalents of the organoboron or organometallic reagent. Subsequent reductive elimination yields the homocoupled dimer and regenerates Pd(0)[1][2].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Bromopyridine) Pd0->OxAdd O2 O2 Ingress / Excess Pd(II) Pd0->O2 Oxidation PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Organoboron) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Product RedElim->Product HomoTransMet Double Transmetalation O2->HomoTransMet Boronic Acid x2 HomoTransMet->Pd0 Reduction via Coupling HomoProduct Homocoupled Byproduct (e.g., Bipyridine) HomoTransMet->HomoProduct

Caption: Catalytic divergence: Cross-coupling vs. oxidative homocoupling pathways in Pd-catalysis.

Troubleshooting FAQs

Q1: Why does my Suzuki-Miyaura coupling of 3-bromopyridine yield up to 30% homocoupled biaryl byproduct? A: The primary culprit is the presence of dissolved oxygen, which oxidizes the active Pd(0) catalyst to Pd(II)[2]. This Pd(II) species promotes the homocoupling of the organoboron compounds[1]. Furthermore, bromopyridines are electron-deficient, which can sometimes slow down the oxidative addition or transmetalation steps relative to competing side reactions. If transmetalation of the cross-coupling partner is slow, the pathway leading to homocoupling can outcompete the desired reaction[3].

Q2: How can I adjust my catalyst and ligand system to suppress this? A: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or dtbpf). Causality: These ligands serve two functions. First, their electron-rich nature accelerates the oxidative addition of the bromopyridine. Second, their immense steric bulk actively disfavors the coordination of two bulky aryl groups onto a single palladium center (double transmetalation), thereby shutting down the homocoupling pathway and accelerating the reductive elimination of the desired cross-product[2].

Q3: I am already degassing my solvents, but homocoupling persists. What operational techniques can I change? A: Standard vacuum/backfill cycles are often insufficient for complete oxygen removal.

  • Subsurface Sparging: Transition to subsurface nitrogen or argon sparging. Rigorous exclusion of dissolved oxygen via subsurface sparge prior to catalyst introduction has been shown to result in nearly complete exclusion of homocoupling dimers[4].

  • Slow Addition: Add your organoboron reagent via a syringe pump over several hours. Causality: By keeping the steady-state concentration of the boronic acid low, you statistically favor its reaction with the abundant Ar-Pd-X intermediate (cross-coupling) rather than allowing two boronic acid molecules to find a single oxidized Pd center[4].

Q4: I am observing a phenylated impurity in my 4-pyridine boronate couplings. Is this related to homocoupling? A: No, this is a ligand-derived impurity. When using triphenylphosphine-based catalysts (like Pd(PPh₃)₄) with 4-pyridine boronates, aryl scrambling can occur, transferring a phenyl group from the phosphorus atom of the ligand to your product[5]. Causality: The oxidative addition complex can undergo a reversible aryl exchange with the phosphine ligand. To suppress this, abandon triphenylphosphine and utilize dialkylbiaryl phosphines (Buchwald ligands) or catalyst systems lacking transferable aryl groups[5].

Q5: Should I avoid Pd(II) precatalysts like Pd(OAc)₂? A: Not necessarily, but you must account for their reduction. For Pd(II) to enter the catalytic cycle as Pd(0), it must be reduced. If no other reductant is present, your organoboron reagent will act as the reductant, sacrificing two equivalents to form a homocoupled dimer[1]. To prevent this, add a mild reducing agent (e.g., potassium formate) to the reaction mixture to reduce Pd(II) to Pd(0) cleanly without consuming your starting materials[4].

Quantitative Impact of Reaction Parameters

The following table synthesizes the impact of various optimization strategies on the yield of the desired cross-product versus the homocoupled impurity.

Reaction ConditionCross-Coupling Yield (%)Homocoupling Yield (%)Mechanistic Rationale
Standard (No degassing, bolus addition, Pd(OAc)₂)45.035.0O₂ promotes oxidative homocoupling; high local boronate concentration favors dimerization; Pd(II) consumes boronate for reduction.
Vacuum/Backfill only 65.018.0Partial O₂ removal reduces Pd(0) oxidation, but residual dissolved O₂ remains active.
Subsurface N₂ Sparge + Bolus addition78.08.0Rigorous O₂ exclusion minimizes the oxidative pathway, but local concentration effects remain.
Sparge + Slow Addition 89.0< 2.0Low steady-state boronate concentration statistically prevents double transmetalation.
Sparge + Slow Add. + K-Formate > 95.0 < 0.5 Mild reductant ensures Pd remains in the active catalytic cycle, fully suppressing the Pd(II)-mediated dimer pathway.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol for the Suzuki-Miyaura coupling of 3-bromopyridine incorporates In-Process Controls (IPCs) . This creates a self-validating system where the reaction cannot proceed to failure if the intermediate checks are strictly followed.

Workflow Step1 1. Solvent Prep Subsurface N2 Sparge Step2 2. Catalyst & Additive Add Pd source + K-Formate Step1->Step2 Step3 3. IPC Check 1 Verify O2 < 1 ppm Step2->Step3 Step4 4. Slow Addition Organoboron via Syringe Pump Step3->Step4 Step5 5. IPC Check 2 HPLC: Monitor Homocoupling Step4->Step5 Step6 6. Quench & Workup Saturated NH4Cl Step5->Step6

Caption: Self-validating experimental workflow for suppressing homocoupling in cross-coupling.

Step-by-Step Methodology

Step 1: Solvent Degassing & Validation

  • Action: In a reaction vessel, combine toluene (10 volumes) and 2M aqueous K₂CO₃ (3 volumes). Insert a sparging needle directly into the biphasic mixture and bubble with high-purity Nitrogen for 45 minutes.

  • IPC Check 1 (Validation): Utilize a dissolved oxygen (DO) probe to confirm O₂ levels are < 1 ppm. Do not proceed if O₂ is above this threshold.

Step 2: Reagent Assembly & Reduction

  • Action: Under a positive nitrogen flow, add 3-bromopyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and potassium formate (0.1 equiv) to the degassed solvent.

  • Causality: Potassium formate acts as a mild, sacrificial reducing agent. It immediately reduces any stray Pd(II) to the active Pd(0) state, preventing the organoboron reagent from being consumed in this reduction step[4]. Heat the mixture to 80 °C.

Step 3: Controlled Transmetalation (Slow Addition)

  • Action: Dissolve the arylboronic acid (1.1 equiv) in a minimal amount of degassed THF. Using a syringe pump, add this solution dropwise to the main reaction vessel over a period of 4 hours.

  • Causality: Slow addition ensures the concentration of the boronic acid remains extremely low relative to the Ar-Pd-X intermediate, kinetically favoring cross-coupling over homocoupling[4].

Step 4: IPC Monitoring

  • Action: At t = 2 hours (mid-addition), withdraw a 50 µL aliquot under inert conditions.

  • IPC Check 2 (Validation): Analyze via rapid UPLC/HPLC. The chromatogram must show < 0.5% of the biaryl dimer relative to the product. If dimer formation exceeds 0.5%, pause the syringe pump immediately, re-sparge the system with N₂, and add an additional 0.05 equiv of potassium formate before resuming.

Step 5: Quench and Purification

  • Action: Once addition is complete, stir for an additional 1 hour. Cool to room temperature and quench with saturated aqueous NH₄Cl to neutralize the base and precipitate palladium residues. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via recrystallization or chromatography[2].

References

  • Benchchem. Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. Retrieved from 2

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from1

  • Journal of Medicinal Chemistry and Chemical Technology (JMCCT). Cross-Coupling Reactions Guide. Retrieved from 3

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from 4

  • PubMed / Chem Pharm Bull (Tokyo). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from 5

Sources

Optimization

Technical Support Center: Optimization of Base and Solvent Systems for Sulfonamide Functionalization

Welcome to the Technical Support Center for optimizing sulfonamide functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing sulfonamide functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and modification of sulfonamides. The following sections are structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Common Issues in Sulfonamide Functionalization

This section addresses specific issues that may arise during the N-alkylation, N-arylation, and other functionalization reactions of sulfonamides. For each problem, potential causes are identified, and corresponding solutions are proposed.

Low to No Product Formation

Problem: You are observing little to no formation of your desired functionalized sulfonamide.

Potential CauseRecommended Solution(s)
Insufficient Deprotonation of Sulfonamide The pKa of the N-H bond in a sulfonamide is a critical factor.[1][2][3] Ensure the base you are using is strong enough to effectively deprotonate the sulfonamide. A general rule of thumb is to select a base with a conjugate acid pKa at least 2 units higher than the sulfonamide pKa. Actionable Advice: For typical alkyl- or arylsulfonamides (pKa ≈ 10-11 in DMSO), consider stronger bases like NaH, KHMDS, or DBU. For less acidic sulfonamides, weaker bases like K₂CO₃ or Cs₂CO₃ may suffice, particularly in polar aprotic solvents like DMF or DMSO.[4]
Low Reactivity of the Electrophile Sterically hindered or electron-deficient alkyl or aryl halides can exhibit low reactivity.[5] Actionable Advice: Increase the reaction temperature or switch to a more forcing solvent. For N-arylation with unreactive aryl halides, consider transitioning to a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.[6][7]
Poor Solubility of Reactants If the sulfonamide or base is not adequately dissolved, the reaction will be slow or may not proceed at all. Actionable Advice: Select a solvent that effectively dissolves all reaction components. For many sulfonamide functionalizations, polar aprotic solvents like DMF, DMSO, acetonitrile, or THF are good starting points.[8]
Hydrolysis of a Moisture-Sensitive Reagent Reagents like sulfonyl chlorides are highly susceptible to hydrolysis, which forms the unreactive sulfonic acid.[5] Actionable Advice: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][9]
Formation of Multiple Products & Side Reactions

Problem: Your reaction mixture shows the desired product along with significant impurities or byproducts.

Potential CauseRecommended Solution(s)
Di-alkylation/Di-arylation of Primary Sulfonamides Primary sulfonamides have two acidic N-H protons, and over-alkylation or -arylation can occur, especially with an excess of the electrophile or strong basic conditions.[5] Actionable Advice: Use a 1:1 stoichiometry of the sulfonamide to the electrophile, or a slight excess of the sulfonamide.[5] Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC or LC-MS, quenching it once the starting material is consumed.[5]
O-alkylation vs. N-alkylation In the presence of a strong base, the sulfonamide anion can exhibit ambident nucleophilicity, leading to undesired O-alkylation. This is more prevalent with hard electrophiles. Actionable Advice: Use softer electrophiles (e.g., alkyl iodides instead of chlorides). The choice of counter-ion can also influence selectivity; for example, using a potassium base may favor N-alkylation over a lithium base.
Side Reactions in Catalyzed Couplings (e.g., Buchwald-Hartwig, Ullmann) For N-arylation reactions, side reactions like hydrodehalogenation of the aryl halide or formation of biaryl byproducts can occur.[10] Actionable Advice: Careful screening of the catalyst, ligand, base, and solvent is crucial. For Buchwald-Hartwig reactions, sterically hindered phosphine ligands often improve selectivity.[11][12] For Ullmann couplings, the addition of ligands like 1,10-phenanthroline can sometimes be beneficial, though in some cases may inhibit the reaction.[13]
Thermal Decomposition High reaction temperatures can lead to the decomposition of starting materials, intermediates, or the final product, often resulting in discoloration of the reaction mixture.[14] Actionable Advice: Maintain strict temperature control.[14] If a reaction requires heat, increase the temperature gradually while monitoring for the appearance of impurities.

Section 2: Frequently Asked Questions (FAQs)

Choosing the Right Base

Q1: How do I select the appropriate base for my sulfonamide functionalization?

A1: The choice of base is critical and depends on the pKa of your sulfonamide. The base must be strong enough to generate a sufficient concentration of the sulfonamide anion for the reaction to proceed at a reasonable rate.

  • For N-H pKa ~10-11 (typical for many arylsulfonamides): Strong bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or 1,8-diazabicycloundec-7-ene (DBU) are often effective.

  • For more acidic sulfonamides (e.g., those with electron-withdrawing groups): Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be sufficient, especially in polar aprotic solvents like DMF or DMSO.[4]

  • For base-sensitive substrates: Milder organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, though they may require longer reaction times or higher temperatures.

Q2: Can I use an aqueous base for my reaction?

A2: Generally, it is not recommended to use aqueous bases for sulfonamide functionalization. The presence of water can lead to hydrolysis of sensitive electrophiles (like alkyl halides or sulfonyl chlorides) and can also compete with the sulfonamide as a nucleophile.[5] Always use anhydrous conditions unless the specific protocol dictates otherwise.[5][9]

Solvent Selection Strategies

Q3: What are the key considerations when choosing a solvent?

A3: The ideal solvent should:

  • Dissolve all reactants: Poor solubility will hinder reaction kinetics.

  • Be compatible with the chosen base and reagents: Protic solvents (e.g., alcohols, water) will react with strong bases like NaH.[5]

  • Have an appropriate boiling point: This allows for a suitable reaction temperature range.

  • Influence reaction rate and selectivity: Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally good choices as they can stabilize the charged intermediates formed during the reaction.[8]

Solvent TypeExamplesProsCons
Polar Aprotic DMF, DMSO, Acetonitrile, THFGenerally good for dissolving reactants and stabilizing intermediates.Can be difficult to remove during workup.
Apolar Toluene, Dioxane, DichloromethaneOften used in metal-catalyzed reactions. Easier to remove.May have lower solvating power for ionic species.
Protic Alcohols, WaterGenerally incompatible with strong bases and moisture-sensitive reagents.[5]Can sometimes be used in specific protocols, like certain copper-catalyzed reactions.[15]
Specific Reaction Types

Q4: I'm struggling with a Mitsunobu reaction for N-alkylation of my sulfonamide. What should I check?

A4: The Mitsunobu reaction is a powerful tool for N-alkylation but can be sensitive.[16][17][18]

  • Acidity of the Sulfonamide: The pKa of the sulfonamide should ideally be less than 13 for efficient reaction.[18] For less acidic sulfonamides, the reaction may be sluggish or fail.

  • Reagent Quality: Use fresh triphenylphosphine (PPh₃) and azodicarboxylate (DEAD or DIAD), as they can degrade over time.

  • Order of Addition: The order of reagent addition can be critical. A common procedure is to dissolve the alcohol, sulfonamide, and PPh₃ in THF, cool to 0 °C, and then slowly add the DEAD/DIAD.[18]

  • Byproduct Removal: The triphenylphosphine oxide byproduct can be difficult to remove. Chromatographic purification is often necessary.[19]

Q5: My Buchwald-Hartwig amination of a sulfonamide is giving a low yield. What can I optimize?

A5: The Buchwald-Hartwig reaction is a versatile method for N-arylation but requires careful optimization.[6]

  • Catalyst/Ligand System: The choice of palladium precursor and phosphine ligand is paramount. Electron-rich, bulky phosphine ligands often give the best results. A screening of different ligands is highly recommended.[11]

  • Base: The base plays a crucial role in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction outcome.

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are frequently used.[6]

  • Temperature: These reactions often require elevated temperatures to proceed efficiently.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for N-Alkylation of a Sulfonamide

This protocol describes a standard method for the N-alkylation of a sulfonamide using a strong base.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sulfonamide (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Cool the solution back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Table: pKa Values of Common Bases and Sulfonamides
CompoundpKa (Conjugate Acid in DMSO)
Bases
Sodium Hydride (NaH)~35 (H₂)
Potassium tert-Butoxide (KOtBu)~32 (tBuOH)
Sodium Hexamethyldisilazide (NaHMDS)~26 (HMDS)
1,8-Diazabicycloundec-7-ene (DBU)~12 (DBU-H⁺)
Cesium Carbonate (Cs₂CO₃)Not applicable (Inorganic Base)
Potassium Carbonate (K₂CO₃)Not applicable (Inorganic Base)
Triethylamine (TEA)~9.0 (TEA-H⁺)
Sulfonamides
Benzenesulfonamide~16.1
p-Toluenesulfonamide~17.3[20]
Methanesulfonamide~17.3

Note: pKa values can vary depending on the solvent and measurement method.

Section 4: Visualizing Experimental Workflows

Decision Tree for Base and Solvent Selection

This diagram illustrates a logical workflow for choosing the appropriate base and solvent system for a given sulfonamide functionalization.

BaseSolventSelection start Start: Sulfonamide Functionalization pka Determine Sulfonamide pKa start->pka base_choice Select Base pka->base_choice pKa Known strong_base Strong Base (NaH, KHMDS, KOtBu) base_choice->strong_base pKa > 12 weak_base Weaker Base (K2CO3, Cs2CO3) base_choice->weak_base pKa < 12 solvent_choice Select Solvent strong_base->solvent_choice weak_base->solvent_choice polar_aprotic Polar Aprotic (DMF, DMSO, MeCN) solvent_choice->polar_aprotic General Alkylation/Arylation apolar Apolar (Toluene, Dioxane) solvent_choice->apolar Metal-Catalyzed Reactions reaction_setup Set up Reaction under Anhydrous Conditions polar_aprotic->reaction_setup apolar->reaction_setup monitor Monitor Reaction (TLC, LC-MS) reaction_setup->monitor workup Workup & Purification monitor->workup Reaction Complete end End: Purified Product workup->end

Caption: Decision tree for selecting an appropriate base and solvent.

References

  • BenchChem. (n.d.). Managing exothermic reactions in the synthesis of sulfonamides.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Sulfonamide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimization of N-(Trimethylsilyl)sulfonamide Deprotection.
  • BenchChem. (n.d.). Technical Support Center: Deprotection of Methanesulfonamides.
  • BenchChem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022, May 6).
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Haley Lab. (n.d.). pKa Table.1.
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (n.d.). PMC.
  • Ullmann condensation. (n.d.). In Wikipedia.
  • Mitsunobu Reaction Insights. (n.d.). Scribd.
  • pK Values Reported of Sulfonamides in Water. (n.d.).
  • Mitsunobu. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sulfonamide synthesis by alkylation or aryl
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • The pK a values of the sulfonamides studied. (n.d.).
  • Mitsunobu reaction. (n.d.). In Wikipedia.
  • Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019, May 29). RSC Publishing.
  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (2004, October 15). PubMed.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024, February 12). JACS Au.
  • Aromatic Sulfonamides. (2023, December 9). Journal of Synthetic Chemistry.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights.

Sources

Troubleshooting

Stability of (5-bromopyridin-2-yl)methanesulfonamide under basic reaction conditions

Welcome to the technical support center for (5-bromopyridin-2-yl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (5-bromopyridin-2-yl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various basic reaction conditions. Here, you will find troubleshooting advice and frequently asked questions to navigate challenges encountered during your synthetic work.

Introduction

(5-bromopyridin-2-yl)methanesulfonamide is a key building block in medicinal chemistry and materials science. Its utility often involves reactions where basic conditions are necessary, such as N-alkylation, cross-coupling reactions, or deprotonation events. However, the inherent reactivity of the pyridine ring, the presence of a bromine atom, and the acidic nature of the sulfonamide proton can lead to stability issues and undesired side reactions under basic conditions. This guide aims to elucidate these challenges and provide practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter when using (5-bromopyridin-2-yl)methanesulfonamide under basic conditions.

Issue 1: Low or No Yield of the Desired Product with Complete Consumption of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows the absence of both starting material and the expected product.

  • A complex mixture of unidentified polar byproducts is observed.

Potential Causes & Solutions:

  • A. Hydrolytic Cleavage of the Sulfonamide Bond: Strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures can promote hydrolysis of the sulfonamide S-N bond.[1][2] This is a common degradation pathway for sulfonamides, leading to the formation of sulfanilic acid derivatives and the corresponding amine.[2][3]

    • Diagnostic Test: Run a small-scale reaction at room temperature and monitor by LC-MS for the appearance of a mass corresponding to (5-bromopyridin-2-yl)methanamine and methanesulfonic acid.

    • Solution:

      • Use a non-nucleophilic, anhydrous base: Switch to bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an anhydrous aprotic solvent (e.g., THF, DMF, Dioxane).

      • Lower the reaction temperature: If aqueous bases are unavoidable, perform the reaction at the lowest possible temperature that still allows for reasonable reaction rates.

  • B. Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution can occur under basic conditions, especially if the reaction involves an intramolecular nucleophile. While less common for this specific substrate without a tethered nucleophile, it's a possibility to consider in complex reaction schemes.[4][5][6]

    • Diagnostic Test: Carefully analyze the mass spectrum of byproducts for isomers of your expected product or fragments that suggest a rearrangement has occurred.

    • Solution: Modify the reaction sequence to avoid the generation of a potent intramolecular nucleophile that could initiate the rearrangement.

Issue 2: Formation of an Unexpected Side Product with a Mass Corresponding to the Loss of Bromine

Symptoms:

  • LC-MS analysis shows a significant peak with a mass 79 or 81 Da lower than the expected product.

  • ¹H NMR may show the disappearance of the characteristic signals for the bromopyridine ring and the appearance of new aromatic signals.

Potential Causes & Solutions:

  • A. Nucleophilic Aromatic Substitution (SNAAr) of Bromine: The bromine atom on the electron-deficient pyridine ring is susceptible to displacement by strong nucleophiles, including the deprotonated sulfonamide nitrogen of another molecule under certain conditions.

    • Diagnostic Test: Analyze the high-resolution mass spectrum to confirm the elemental composition of the byproduct.

    • Solution:

      • Use a milder base: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are less likely to promote this side reaction.

      • Control stoichiometry: Use a slight excess of the electrophile to ensure the deprotonated sulfonamide reacts with it preferentially over another molecule of starting material.

  • B. Reductive Debromination: While less common under standard basic conditions, trace metal impurities from reagents or the reaction vessel, in combination with certain solvents or reagents, could potentially mediate a reductive debromination.

    • Diagnostic Test: Perform an ICP-MS analysis of your reagents for transition metal contaminants.

    • Solution: Use high-purity reagents and solvents. Consider the use of a metal scavenger if contamination is suspected.

Issue 3: Incomplete Reaction and Difficulty in Driving to Completion

Symptoms:

  • The reaction stalls with a significant amount of starting material remaining, even after extended reaction times or heating.

  • Increasing the amount of base does not improve the conversion.

Potential Causes & Solutions:

  • A. Insufficiently Strong Base: The pKa of the sulfonamide proton can be influenced by the electron-withdrawing nature of the bromopyridine ring. The chosen base may not be strong enough to achieve complete deprotonation, leading to an unfavorable equilibrium.

    • Diagnostic Test: Compare the pKa of your chosen base with the estimated pKa of the sulfonamide.

    • Solution:

      • Select a stronger base: Move up the pKa ladder. If K₂CO₃ is ineffective, try a stronger base like NaH or an organolithium reagent (use with caution and at low temperatures).

      • Solvent Effects: The choice of solvent can significantly impact the effectiveness of a base. Aprotic polar solvents like DMF or DMSO can enhance the basicity of weaker bases.

  • B. Poor Solubility: The starting material or the deprotonated salt may have poor solubility in the chosen reaction solvent, limiting its availability to react.

    • Diagnostic Test: Visually inspect the reaction mixture for undissolved solids.

    • Solution:

      • Change the solvent: Test the solubility of your starting material in a range of solvents (e.g., THF, Dioxane, DMF, DMSO, NMP).

      • Use a phase-transfer catalyst: For reactions involving an inorganic base in a non-polar solvent, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of (5-bromopyridin-2-yl)methanesulfonamide to common inorganic bases like Na₂CO₃ and K₂CO₃?

Generally, (5-bromopyridin-2-yl)methanesulfonamide exhibits good stability towards weaker inorganic bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) at room temperature to moderate heat (e.g., up to 60-80 °C) in aprotic solvents like DMF or acetonitrile.[7] These conditions are commonly employed for N-alkylation reactions.[8] However, prolonged heating at high temperatures (>100 °C) can still lead to slow degradation.

Q2: Can I use strong aqueous bases like NaOH or KOH with this compound?

The use of strong aqueous bases like sodium hydroxide or potassium hydroxide should be approached with caution. While they can effectively deprotonate the sulfonamide, they also introduce water, which can act as a nucleophile and lead to hydrolysis of the sulfonamide bond, especially at elevated temperatures.[1][9] If their use is necessary, it is highly recommended to conduct the reaction at low temperatures (0 °C or below) and for short durations.

Q3: What is the recommended hierarchy of bases to screen for a reaction involving the deprotonation of the sulfonamide?

A systematic approach to base selection can save significant time and resources. The following workflow is recommended:

Base_Selection_Workflow start Start: Reaction requiring deprotonation b1 Screen Mild Inorganic Bases (K2CO3, Cs2CO3) in aprotic solvent (e.g., DMF, MeCN) start->b1 outcome1 Reaction Successful? b1->outcome1 b2 Screen Stronger, Non-Nucleophilic Bases (NaH, KHMDS, t-BuOK) in anhydrous aprotic solvent (e.g., THF, Dioxane) outcome2 Reaction Successful? b2->outcome2 b3 Consider Organic, Non-Nucleophilic Bases (DBU, DBN) for sterically unhindered substrates outcome3 Reaction Successful? b3->outcome3 outcome1->b2 No end Proceed with Optimized Conditions outcome1->end Yes outcome2->b3 No outcome2->end Yes outcome3->end Yes troubleshoot Re-evaluate Reaction Strategy (Protecting groups, alternative route) outcome3->troubleshoot No

Caption: Decision tree for base selection.

Q4: Are there any known incompatible solvents for reactions with this compound under basic conditions?

Protic solvents like methanol or ethanol can compete with the sulfonamide for reaction with the base and may also participate in side reactions like transesterification if an ester is present in the electrophile. While aprotic polar solvents like DMF and DMSO are generally good choices for solubility and enhancing basicity, they can be difficult to remove and may decompose at high temperatures. Tetrahydrofuran (THF) and 1,4-dioxane are excellent choices for reactions involving strong, anhydrous bases like NaH.

Q5: How should I monitor the stability of (5-bromopyridin-2-yl)methanesulfonamide during a reaction?

Protocol for Reaction Monitoring and Stability Assessment

  • Baseline Analysis: Before starting the reaction, obtain a high-quality ¹H NMR and LC-MS spectrum of the starting material. This will serve as your reference.

  • Time-Point Sampling: At regular intervals (e.g., 30 min, 1 hr, 2 hr, etc.), withdraw a small aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a weak acid (e.g., a solution of NH₄Cl) to neutralize the base and halt the reaction.

  • Sample Preparation: Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile/water) for LC-MS analysis.

  • LC-MS Analysis: Analyze the sample by LC-MS. Look for:

    • The disappearance of the starting material peak.

    • The appearance of the product peak.

    • The emergence of any new peaks, which could indicate byproducts or degradation products. Note their mass-to-charge ratios.

  • Data Interpretation: Compare the peak areas over time to determine the reaction progress and identify the formation of any significant impurities.

Data Summary Table for Stability Assessment:

Base/Solvent SystemTemperature (°C)Time (h)Starting Material Remaining (%)Product Yield (%)Major Impurity (%) (m/z)
K₂CO₃ / DMF804< 5> 902 (m/z = ...)
NaOH / H₂O-THF502401545 (m/z = ...)
NaH / THF251< 2> 95< 1

This systematic approach will provide clear, quantitative data on the stability of your compound under the specific reaction conditions.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Retrieved from [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]

  • Hostomrlj, A., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Publications. Retrieved from [Link]

  • Trust, T. A., et al. (n.d.). An NHC-Catalyzed Desulfonylative Smiles Rearrangement of Pyrrole and Indole Carboxaldehydes. PMC. Retrieved from [Link]

  • Kim, S., et al. (n.d.). Smiles-type free radical rearrangement of aromatic sulfonates and sulfonamides: syntheses of arylethanols and arylethylamines. RSC Publishing. Retrieved from [Link]

  • Tu, W., et al. (2016). Radical Smiles Rearrangement: An Update. MDPI. Retrieved from [Link]

  • Özdemir, Z., et al. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Abe, M., et al. (2022). Nitrile Synthesis via Desulfonylative-Smiles Rearrangement. Organic Chemistry Portal. Retrieved from [Link]

  • Jiang, B., et al. (2017). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (n.d.). A radical Smiles rearrangement difunctionalization of activated alkenes via desulfonylation and insertion of sulfur dioxide relay strategy. RSC Publishing. Retrieved from [Link]

  • Moody, C. J., & Roff, G. J. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. PubMed. Retrieved from [Link]

  • Ai, Y., et al. (2019). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. RSC Publishing. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Identification of Degradation Products of N-(5-bromo-2-pyridyl)methanesulfonamide by LC-MS

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of degradation products of...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of degradation products of N-(5-bromo-2-pyridyl)methanesulfonamide using Liquid Chromatography-Mass Spectrometry (LC-MS). The content is structured to address common challenges and provide scientifically sound solutions to ensure the integrity and success of your analytical studies.

Introduction

N-(5-bromo-2-pyridyl)methanesulfonamide is a sulfonamide-containing compound, a class of molecules prevalent in pharmaceuticals.[1] The identification and characterization of its degradation products are critical components of drug development and quality control, as these impurities can impact the safety and efficacy of the final drug product.[2][3] Forced degradation studies, which involve subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light, are essential for understanding its stability and potential degradation pathways.[2][4][5] LC-MS has become an indispensable tool in this process, offering the high separation efficiency of liquid chromatography and the sensitive, specific detection capabilities of mass spectrometry to identify and structurally elucidate unknown degradants.[6][7][]

This guide will walk you through common issues encountered during the LC-MS analysis of N-(5-bromo-2-pyridyl)methanesulfonamide degradation products and provide practical, experience-based solutions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have when initiating or in the midst of their degradation studies.

Q1: What are the expected primary degradation pathways for a sulfonamide like N-(5-bromo-2-pyridyl)methanesulfonamide?

A1: Sulfonamides can degrade through several pathways, with hydrolysis being a major route.[9][10] The S-N bond is often susceptible to cleavage under both acidic and basic conditions, which can lead to the formation of the corresponding amine (2-amino-5-bromopyridine) and methanesulfonic acid.[10] Other potential pathways include oxidation of the sulfur atom and modifications to the pyridyl ring, especially under photolytic or oxidative stress. It's crucial to perform a comprehensive forced degradation study covering hydrolytic (acid, base, neutral), oxidative, photolytic, and thermal stress conditions to identify all relevant degradation products.[4][11]

Q2: I am not seeing any degradation of my compound under stress conditions. What should I do?

A2: If you observe no degradation, it's possible the stress conditions are not stringent enough. For hydrolytic studies, consider increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increasing the temperature, or extending the exposure time.[12] For oxidative stress, a higher concentration of hydrogen peroxide or a different oxidizing agent might be necessary. It's a process of systematically increasing the stress to achieve a target degradation of 5-20%, which is generally sufficient to produce detectable levels of primary degradants without overly complex secondary degradation.[4]

Q3: My chromatogram is showing many small, poorly resolved peaks after degradation. How can I improve the separation?

A3: A complex chromatogram with poor resolution is a common challenge. To address this, focus on optimizing your chromatographic method.[13] Key parameters to adjust include:

  • Gradient Profile: A shallower gradient can improve the separation of closely eluting peaks.

  • Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and aqueous phase pH. The pH can significantly alter the retention and peak shape of ionizable compounds.

  • Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for your analytes.

Q4: How do I begin to identify an unknown peak in my mass spectrum?

A4: The first step is to determine the accurate mass of the unknown peak using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap.[14][15] This will provide the elemental composition of the degradant. Next, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.[1][15] By comparing the fragmentation pattern of the unknown to that of the parent drug, you can often identify the core structure and the location of the modification. The fragmentation of sulfonamides often involves cleavage of the S-N bond and loss of SO2.[16][17][18]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your LC-MS analysis.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Secondary Interactions with Column For tailing peaks, especially with basic compounds like pyridines, secondary interactions with residual silanols on the silica-based column are a common cause.[19] Try adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase, or use a mobile phase with a lower pH to protonate the analyte. Alternatively, switch to a column with a different stationary phase or one that is end-capped for better inertness.
Column Overload If you observe fronting peaks, it may be due to injecting too much sample onto the column.[19] Dilute your sample and reinject.
Injection Solvent Effects Split peaks can occur if the injection solvent is significantly stronger than the initial mobile phase composition.[19] Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.
Column Degradation Poor peak shape across all analytes can indicate a problem with the column itself, such as a void at the inlet.[19] Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.
Issue 2: Low MS Signal Intensity or No Ionization
Potential Cause Troubleshooting Steps
Suboptimal Ionization Source Parameters The efficiency of electrospray ionization (ESI) is highly dependent on source parameters like capillary voltage, gas flow rates, and temperatures.[20] Systematically optimize these parameters by infusing a solution of your parent compound. For sulfonamides, positive ion mode ESI is generally effective.
Incorrect Mobile Phase pH The pH of the mobile phase affects the ionization efficiency of your analyte. For ESI in positive ion mode, a lower pH (e.g., adding 0.1% formic acid) will promote protonation and enhance the signal.[13][21]
Ion Suppression Co-eluting matrix components from your forced degradation samples (e.g., high concentrations of salts from acid/base hydrolysis) can suppress the ionization of your analytes.[] Improve chromatographic separation to move the analyte of interest away from the interfering species. Sample dilution can also mitigate ion suppression.
Instrument Contamination A dirty ion source can lead to a significant drop in sensitivity.[22] Follow the manufacturer's protocol for cleaning the ion source components.
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Mobile Phase Preparation Inconsistent mobile phase composition is a common cause of retention time shifts.[22] Always prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed.
Column Temperature Fluctuations Changes in column temperature can affect retention times.[22] Use a column oven to maintain a stable temperature throughout your analytical run.
Column Equilibration Insufficient column equilibration between injections, especially with gradient methods, will lead to drifting retention times. Ensure your method includes an adequate re-equilibration step at the initial mobile phase conditions.
Pump Performance Issues Leaks or malfunctioning pump components can cause fluctuations in the mobile phase flow rate and composition, leading to inconsistent retention times.[20] Check for any visible leaks and perform pump performance tests as recommended by the instrument manufacturer.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on N-(5-bromo-2-pyridyl)methanesulfonamide.

  • Preparation of Stock Solution: Prepare a stock solution of N-(5-bromo-2-pyridyl)methanesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute it with the mobile phase to the desired concentration for LC-MS analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing the samples with 1 M HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide. Keep the solution at room temperature and sample at various time points.

  • Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for a set period. Also, heat a solution of the compound. Dissolve the solid sample or dilute the solution sample for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm or 366 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Sample both the exposed and control solutions at various time points.

  • Analysis: Analyze all samples by a validated stability-indicating LC-MS method.

Protocol 2: LC-MS Method for Impurity Profiling

This is a starting point for developing an LC-MS method for the analysis of N-(5-bromo-2-pyridyl)methanesulfonamide and its degradation products.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, capable of MS and MS/MS analysis (e.g., a Q-TOF or Orbitrap for high-resolution data).[14]

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Acquisition Mode: Full scan MS (m/z 50-800) and data-dependent MS/MS.

Visualizations

Degradation_Product_Identification_Workflow cluster_Forced_Degradation Forced Degradation Studies cluster_LC_MS_Analysis LC-MS Analysis cluster_Structure_Elucidation Structure Elucidation Forced_Degradation Subject API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) LC_Separation Chromatographic Separation of Degradation Products Forced_Degradation->LC_Separation Analyze Stressed Samples MS_Detection High-Resolution MS Detection (Accurate Mass) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS (MS/MS) (Fragmentation Pattern) MS_Detection->MSMS_Fragmentation Select Precursor Ion Elemental_Composition Determine Elemental Composition MS_Detection->Elemental_Composition Fragmentation_Analysis Analyze Fragmentation Pathways MSMS_Fragmentation->Fragmentation_Analysis Structure_Proposal Propose Degradant Structure Elemental_Composition->Structure_Proposal Fragmentation_Analysis->Structure_Proposal

Caption: Workflow for the Identification of Degradation Products.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available from: [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. American Chemical Society - ACS Figshare. Available from: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available from: [Link]

  • Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. Shimadzu. Available from: [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. Available from: [Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). Available from: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available from: [Link]

  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. MDPI. Available from: [Link]

  • LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu UK Limited. Available from: [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available from: [Link]

  • Development and Validation of Forced Degradation and Stability Indicating Studies of Drugs—A review. ScienceDirect. Available from: [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available from: [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. ResearchGate. Available from: [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available from: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available from: [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available from: [Link]

  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. Available from: [Link]

  • Studies on sulfonamide degradation products. ResearchGate. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Hydrolytic Degradation Hydrolytic investigations in acidic and basic... ResearchGate. Available from: [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. Available from: [Link]

  • Characterization of Mass Ionizable Degradation Products of Gliclazide by LC/ESI-MS. ResearchGate. Available from: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry - ACS Publications - ACS.org. Available from: [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Selecting and Utilizing Reference Standards for Pyridine Sulfonamide Impurities

Introduction: The Criticality of Impurity Control in Drug Development In pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark; it is a fundamental requirement for ensuring patient saf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Impurity Control in Drug Development

In pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark; it is a fundamental requirement for ensuring patient safety and drug efficacy.[1][2] Impurities are defined as any component of a drug substance that is not the chemical entity defined as the drug substance itself.[3][4] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in new drug substances.[2][5][6]

This guide focuses specifically on pyridine sulfonamide impurities. The sulfonamide functional group is a cornerstone in medicinal chemistry, but its synthesis and the stability of the final Active Pharmaceutical Ingredient (API) can lead to the formation of various process-related and degradation impurities.[7][8] Some of these impurities may be "unusually potent," possessing toxic or pharmacological effects that necessitate their control even at trace levels.[9] For impurities with mutagenic potential, a Threshold of Toxicological Concern (TTC) is often applied, which can be as low as 1.5 µ g/day , demanding highly sensitive and accurate analytical methods for their control.[10][11][12]

The backbone of any such analytical method is the use of high-quality, well-characterized reference standards.[13] This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of the essential attributes of reference standards for pyridine sulfonamide impurities, supported by a detailed experimental protocol for their application in a validated HPLC method.

Part 1: Understanding the Origin of Pyridine Sulfonamide Impurities

The control of any impurity begins with understanding its potential sources. For pyridine sulfonamide APIs, impurities can arise from multiple stages of the manufacturing process and during storage.[5][7] They are broadly classified as organic impurities, which can include starting materials, by-products, intermediates, and degradation products.[14]

Common Formation Pathways
  • Unreacted Starting Materials & Intermediates : The synthesis of a pyridine sulfonamide typically involves reacting a pyridine-sulfonyl chloride with an appropriate amine or vice-versa.[15][16][17] Incomplete reactions can lead to the presence of these highly reactive starting materials or key intermediates in the final API.[4][15]

  • By-products from Side Reactions : The reactive nature of sulfonyl chlorides can lead to unintended side reactions. For example, pyridine-3-sulfonyl chloride is susceptible to hydrolysis, which can form pyridine-3-sulfonic acid, a known impurity in the synthesis of drugs like Vonoprazan.[15]

  • Degradation Products : The final API may degrade under specific conditions such as exposure to light, temperature, pH extremes, or water.[3][4] The sulfonamide bond itself can be susceptible to hydrolysis, particularly under acidic conditions, cleaving the molecule into its constituent amine and sulfonic acid parts.[8]

The following diagram illustrates these potential formation pathways.

cluster_1 Impurity Sources SM Starting Materials (e.g., Pyridine-sulfonyl chloride, Amine) INT Intermediates SM->INT Reaction Step 1 Imp_SM Impurity: Unreacted Starting Material SM->Imp_SM Incomplete Reaction API Target Pyridine Sulfonamide API INT->API Final Reaction Step INT->API Imp_Side Impurity: By-product from Side Reaction (e.g., Hydrolysis) INT->Imp_Side Imp_Deg Impurity: Degradation Product API->Imp_Deg Storage/ Stress Conditions

Caption: Potential sources of impurities in pyridine sulfonamide API manufacturing.

Part 2: The Role and Selection of Certified Reference Materials (CRMs)

To accurately identify and quantify these impurities, analytical methods must be developed and validated.[18] This validation is impossible without Certified Reference Materials (CRMs), which serve as the benchmark for method validation, calibration, and ongoing quality control.[2] A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[13]

Comparing Reference Standards: A Guide to the Certificate of Analysis (CoA)

Since direct comparative studies between different commercial reference standards are rare, the primary tool for objective comparison is the Certificate of Analysis (CoA).[19][20] A CoA is a document issued by the manufacturer that confirms the material's quality and purity specifications.[21][22] A comprehensive CoA is the hallmark of a trustworthy reference standard.[19]

When selecting a reference standard for a pyridine sulfonamide impurity, researchers should critically evaluate the following sections of the CoA:

Attribute Description What to Look For in the CoA Why It's Important
Identity Confirmation Confirms that the material's chemical structure is what it purports to be.¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data. The CoA should show that the spectral data is consistent with the proposed structure.[16][23]Ensures you are quantifying the correct impurity. An incorrect standard invalidates all analytical results.
Purity Assessment The percentage of the desired chemical entity in the material.Purity value determined by a primary analytical technique like HPLC/UPLC (e.g., >98%).[24] The method (e.g., mass balance, 100% area normalization) should be stated.Accuracy of quantification depends directly on the purity of the standard. An impure standard will lead to an underestimation of the impurity in your sample.
Certified Concentration For standards provided in solution, this is the exact concentration and its uncertainty.Stated concentration (e.g., 100.0 µg/mL) with an associated uncertainty value (e.g., ± 0.5 µg/mL).Critical for preparing accurate calibration curves and for the final calculation of the impurity level in the API.
Traceability An unbroken chain of calibrations connecting the CRM's value to a fundamental reference (e.g., SI units, USP or Ph. Eur. primary standards).Statements of traceability to national metrology institutes (like NIST) or pharmacopeial standards.[2][13] For solids, this may involve traceability of the weighing balance and purity assessment.Provides confidence that the standard is accurate and comparable across different labs and instruments, which is essential for regulatory submissions.[2]
Documentation & Compliance The overall quality and completeness of the documentation.Batch/lot number, manufacturing/expiry dates, storage conditions, and signature of authorized quality personnel.[19][21] For CRMs, an indication of accreditation (e.g., ISO 17034) is a strong indicator of quality.[2][25]Ensures lot-to-lot consistency, proper handling, and audit readiness. ISO 17034 accreditation demonstrates the manufacturer's competence in producing reference materials.[25]

Part 3: Experimental Protocol for Impurity Profiling

The following is a representative protocol for the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying a specified pyridine sulfonamide impurity in a drug substance. This protocol illustrates the practical application of a high-quality reference standard.

Objective

To develop a stability-indicating RP-HPLC method capable of separating the main API from a known pyridine sulfonamide impurity and to validate the method in accordance with ICH Q2(R1) guidelines.

Materials and Equipment
  • Reference Standards :

    • API Reference Standard (>99.5% purity)

    • Pyridine Sulfonamide Impurity Certified Reference Material (e.g., Purity >98%, with a comprehensive CoA)

  • Instrumentation : HPLC or UPLC system with a UV or PDA detector.[26]

  • Column : C18 column (e.g., 250 x 4.6 mm, 5 µm).[26]

  • Reagents : Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Purified Water.

Step-by-Step Methodology

1. Preparation of Solutions

  • Diluent : Prepare a mixture of Water:Acetonitrile (50:50 v/v).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Impurity Standard Stock Solution (S1) : Accurately weigh ~10 mg of the Pyridine Sulfonamide Impurity CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~100 µg/mL.

  • API Standard Stock Solution (S2) : Accurately weigh ~50 mg of the API Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~1000 µg/mL (1 mg/mL).

  • System Suitability Solution (SST) : Transfer 5.0 mL of the API Standard Stock Solution (S2) to a 50 mL volumetric flask. Add 1.0 mL of the Impurity Standard Stock Solution (S1) and dilute to volume with Diluent. This solution contains the API at ~100 µg/mL and the impurity at ~2 µg/mL.

2. Chromatographic Conditions

  • Flow Rate : 1.0 mL/min

  • Injection Volume : 10 µL

  • Column Temperature : 30°C

  • Detection Wavelength : Determined from the UV spectra of the API and impurity (e.g., 265 nm).[27]

  • Gradient Program :

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 40 60
    25 40 60
    26 95 5

    | 30 | 95 | 5 |

3. Method Validation Workflow

The following diagram outlines the logical workflow for validating the analytical method using the selected reference standards.

cluster_0 Method Validation Workflow (ICH Q2) cluster_1 Reference Standard Application A Specificity (Forced Degradation) B Linearity & Range A->B C Accuracy (% Recovery) B->C D Precision (Repeatability & Intermediate) C->D E LOD & LOQ D->E F Robustness E->F G Validated Method F->G RS_Imp Impurity CRM (Used for Spiking, Linearity, Accuracy) RS_Imp->B RS_Imp->C RS_Imp->E RS_API API Standard (Used for Specificity & System Suitability) RS_API->A RS_API->D

Sources

Comparative

A Comparative Guide to Purity Validation of (5-bromopyridin-2-yl)methanesulfonamide using qNMR

For researchers, scientists, and drug development professionals, establishing the absolute purity of an active pharmaceutical ingredient (API) is a critical step in ensuring its quality, safety, and efficacy. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the absolute purity of an active pharmaceutical ingredient (API) is a critical step in ensuring its quality, safety, and efficacy. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity determination of (5-bromopyridin-2-yl)methanesulfonamide, a key intermediate in pharmaceutical synthesis.

The Imperative for Accurate Purity Determination

The purity of (5-bromopyridin-2-yl)methanesulfonamide directly influences reaction yields, the impurity profile of subsequent synthetic steps, and the overall quality of the final API.[1] Impurities, which can be organic, inorganic, or residual solvents, may arise from starting materials, by-products, intermediates, or degradation products during synthesis and storage.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A(R2)) that mandate the reporting, identification, and qualification of impurities above certain thresholds, often as low as 0.05%.[2][4][5]

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Unlike chromatographic techniques that are comparative and often require reference standards for each impurity, qNMR is a primary analytical method that provides a direct, absolute measurement of an analyte's concentration.[1][6] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[7][8] By co-dissolving a precisely weighed amount of the analyte with a certified internal standard of known purity, the absolute purity of the analyte can be determined without needing a specific reference standard for the analyte itself.[1][9]

This guide will delve into a detailed qNMR protocol for (5-bromopyridin-2-yl)methanesulfonamide, compare its performance with HPLC and LC-MS, and provide a comprehensive framework for a robust purity validation strategy.

Experimental Protocol: Purity Determination of (5-bromopyridin-2-yl)methanesulfonamide by ¹H qNMR

This protocol outlines a validated system for the accurate purity assessment of (5-bromopyridin-2-yl)methanesulfonamide using ¹H qNMR.

Rationale for Experimental Choices
  • Analyte: (5-bromopyridin-2-yl)methanesulfonamide is a solid at room temperature.[10] Its structure contains distinct protons on the pyridine ring and a methyl group, which are suitable for quantification.

  • Internal Standard Selection: Maleic acid is chosen as the internal standard due to its high purity (≥99%), chemical stability, and simple ¹H NMR spectrum consisting of a singlet in a region that is unlikely to overlap with the analyte's signals.[8][11] Its solubility in DMSO-d₆ is also excellent.[7]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve both the analyte and the internal standard, and its relatively low water content.[7][11]

  • NMR Parameters: The chosen parameters, particularly a long relaxation delay (D1), are crucial for ensuring complete relaxation of all protons between pulses, which is essential for accurate integration.[8][12]

Materials and Instrumentation
  • Analyte: (5-bromopyridin-2-yl)methanesulfonamide (approx. 10-15 mg)

  • Internal Standard: Maleic Acid (certified reference material, ≥99.5% purity, approx. 5-8 mg)

  • Solvent: DMSO-d₆ (≥99.8% deuteration)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer with a high-resolution probe.[13]

  • Equipment: Analytical balance (accurate to 0.01 mg), volumetric flasks, pipettes, NMR tubes.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 12 mg of (5-bromopyridin-2-yl)methanesulfonamide into a clean, dry vial. Record the weight precisely.

    • Accurately weigh approximately 6 mg of maleic acid (internal standard) into the same vial. Record the weight precisely.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument on the DMSO-d₆ signal.

    • Acquire the ¹H NMR spectrum using the following key parameters:

      • Pulse Angle: 30-90° (a 90° pulse is often used for optimal signal)[12]

      • Relaxation Delay (D1): ≥ 5 times the longest T1 of both the analyte and internal standard (a value of 30-60 seconds is recommended for high accuracy).[14]

      • Acquisition Time (AQ): 2-4 seconds.

      • Number of Scans (NS): 16-64 (to achieve adequate signal-to-noise).[8]

      • Temperature: 298 K.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired FID.

    • Perform phase and baseline correction. These steps are critical as incorrect adjustments can distort integral values.[7]

    • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., one of the aromatic protons) and the singlet of the internal standard (maleic acid, ~6.3 ppm).[8] The integration range should be consistent for all peaks.[7]

    • Calculate the purity of (5-bromopyridin-2-yl)methanesulfonamide using the following equation[7]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I_analyte: Integral of the analyte's signal.

      • N_analyte: Number of protons for the integrated analyte signal.

      • I_std: Integral of the internal standard's signal.

      • N_std: Number of protons for the integrated internal standard signal (2 for maleic acid).

      • M_analyte: Molar mass of the analyte.

      • M_std: Molar mass of the internal standard.

      • m_analyte: Mass of the analyte.

      • m_std: Mass of the internal standard.

      • P_std: Purity of the internal standard (as a percentage).

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh (5-bromopyridin-2-yl)methanesulfonamide weigh_std Accurately weigh Maleic Acid (IS) weigh_analyte->weigh_std dissolve Dissolve mixture in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire Acquire 1H Spectrum (long D1) lock_shim->acquire process_spec Phase and Baseline Correction acquire->process_spec integrate Integrate analyte and IS signals process_spec->integrate calculate Calculate Purity using formula integrate->calculate result result calculate->result Final Purity (%)

Caption: Workflow for purity determination by qNMR.

Comparative Analysis: qNMR vs. HPLC and LC-MS

The choice of analytical technique depends on the specific requirements of the analysis. Below is a comparison of qNMR, HPLC, and LC-MS for the purity assessment of (5-bromopyridin-2-yl)methanesulfonamide.

FeatureqNMRHPLC (UV-Detector)LC-MS
Principle Primary method based on the direct proportionality between signal integral and molar concentration.[1]Comparative separation technique based on differential partitioning between mobile and stationary phases.[1]Separation by chromatography followed by mass-based detection.
Quantification Absolute quantification without analyte-specific reference standards.[6]Relative quantification (area percent) unless impurity standards are available.[1]Primarily qualitative and for impurity identification; quantification requires specific standards.
Accuracy High, provides a direct measure of mass fraction.[12]High, but can be biased if impurities have different response factors than the main compound.[1]Excellent for identification; quantitative accuracy is dependent on the availability of standards.
Precision Excellent, with low relative standard deviation (RSD).[15]Very good, with low RSD.[15]Good, but can be more variable than HPLC for quantification.
Selectivity High, based on distinct chemical shifts. Can resolve structurally similar compounds.[16]Good, but co-elution of impurities can occur.Excellent, provides mass-to-charge ratio for definitive identification.
Sensitivity Lower than HPLC and LC-MS, typically for impurities >0.1%.[16]High, suitable for trace impurity detection.[4]Very high, excellent for detecting and identifying trace-level impurities.
Throughput Moderate, sample preparation is simple, but acquisition can be longer due to relaxation delays.[9]High, well-suited for routine analysis of many samples.Moderate to high, depending on the complexity of the analysis.
Cost High initial instrument cost and maintenance.[6]Moderate instrument cost.High instrument cost and maintenance.

A Synergistic Approach to Purity Validation

While qNMR is a powerful tool for absolute purity determination, a comprehensive purity validation strategy often involves the complementary use of HPLC and LC-MS.

Purity_Validation_Strategy cluster_methods Analytical Methods qnmr qNMR (Absolute Purity) final_purity Comprehensive Purity Assessment qnmr->final_purity Mass Fraction hplc HPLC-UV (Impurity Profile & Area %) hplc->final_purity Number & Relative Amount of Impurities lcms LC-MS (Impurity Identification) lcms->final_purity Structural Confirmation of Impurities

Caption: Complementary roles of analytical techniques.

This integrated approach provides a complete picture of the API's purity:

  • qNMR establishes the absolute purity (mass fraction) of the main component, serving as the primary quantification method.[17]

  • HPLC-UV provides a detailed impurity profile, quantifying the relative amounts of detectable impurities (area %).[18] It is highly effective for routine quality control and stability studies.

  • LC-MS is indispensable for identifying unknown impurities detected by HPLC, providing structural information based on their mass-to-charge ratio.[18]

Conclusion

For the definitive purity validation of (5-bromopyridin-2-yl)methanesulfonamide, qNMR stands out as a superior technique for absolute quantification . Its ability to provide a direct purity value without the need for specific reference standards for the analyte makes it an invaluable tool, particularly in early-stage drug development when such standards may not be available.[9][19] While HPLC offers higher throughput for routine screening and LC-MS provides unparalleled sensitivity for impurity identification, qNMR delivers the accuracy and traceability required for regulatory filings and the establishment of primary reference standards.[6] By integrating these powerful analytical techniques, researchers and drug development professionals can achieve a comprehensive and robust characterization of their APIs, ensuring the highest standards of quality and safety.

References

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Emery Pharma. (2024, February 9).
  • RSSL.
  • ResolveMass Laboratories Inc. (2025, December 29).
  • Acanthus Research. (2022, June 24).
  • PubMed. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)].
  • PubMed. (2010, September 5).
  • PubMed. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • PubMed Central. (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers.
  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video].
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • PubMed. (2020, September 1).
  • qNMR Exchange. (2024, January 20).
  • ResolveMass Laboratories Inc. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • American Pharmaceutical Review. (2014, October 27).
  • Mestrelab Resources. (2024, September 16).
  • ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Benchchem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
  • Benchchem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • ICH. (2006, October 25). Impurities in New Drug Substances Q3A(R2).
  • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • General Topics. (2024, May 12). Equivalency between Mass Balance and qNMR methodologies.
  • National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products.
  • PubMed Central. HPLC, quantitative NMR and HRMS spectroscopic data of nusbiarylins as a new class of antimicrobial agents.
  • PubMed Central.
  • USP.org. Stimuli Article (qNMR).
  • PubMed. (2023, September 20). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies.
  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
  • Quantit
  • Sigma-Aldrich. N-(5-bromopyridin-2-yl)methanesulfonamide | 89466-22-8.
  • ChemicalBook. (2025, July 16). N-(5-bromo-2-pyridinyl)methanesulfonamide | 89466-22-8.
  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine.

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Validation

Benchmarking synthetic routes for N-(5-bromo-2-pyridinyl)methanesulfonamide yield

An in-depth technical analysis and benchmarking guide for the synthesis of N-(5-bromo-2-pyridinyl)methanesulfonamide (CAS: 89466-22-8). Executive Summary N-(5-bromo-2-pyridinyl)methanesulfonamide is a highly valuable syn...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide for the synthesis of N-(5-bromo-2-pyridinyl)methanesulfonamide (CAS: 89466-22-8).

Executive Summary

N-(5-bromo-2-pyridinyl)methanesulfonamide is a highly valuable synthetic intermediate, prominently featured in the development of kinase inhibitors, including novel Bcr-Abl T315I mutant inhibitors[1] and various ALK/EGFR targeted therapies[2]. Despite its structural simplicity, synthesizing this molecule with high yield and purity presents a classic organic chemistry challenge: the competition between mono-sulfonylation and bis-sulfonylation.

This guide benchmarks three distinct synthetic routes, analyzing the mechanistic causality behind their yield profiles, and provides a self-validating, highly scalable protocol for the optimized industry-standard method.

Mechanistic Challenges: The "Over-Mesylation" Trap

The direct conversion of 5-bromo-2-aminopyridine to its mono-sulfonamide derivative using methanesulfonyl chloride (MsCl) is hindered by two fundamental electronic factors:

  • Poor Nucleophilicity: The exocyclic amine of 2-aminopyridines is intrinsically less nucleophilic than aliphatic amines due to the electron-withdrawing nature of the pyridine ring, a property further exacerbated by the inductive effect of the 5-bromo substituent.

  • Product Acidity & Competing Reactivity: Once the mono-sulfonamide is formed, the resulting N-H proton is highly acidic (pKa ~7.5). In the presence of the basic reaction conditions (e.g., Pyridine or Triethylamine) required to neutralize the HCl byproduct, this proton is rapidly abstracted. The resulting sulfonamidate anion is highly nucleophilic and aggressively attacks a second equivalent of MsCl, forming a stable N,N-bis-sulfonamide byproduct.

Attempting to control this by strictly limiting MsCl to 1.0 equivalent typically results in a statistical mixture of unreacted starting material, mono-sulfonamide, and bis-sulfonamide, requiring tedious column chromatography for separation.

Mechanistic_Pathway SM 5-Bromo-2-aminopyridine (Weak Nucleophile) MsCl_1 MsCl (1.0 eq) Base SM->MsCl_1 Route A MsCl_2 MsCl (Excess) DMAP, TEA SM->MsCl_2 Route B (Optimized) Mono Mono-sulfonamide Target (pKa ~7.5) MsCl_1->Mono ~40-50% Yield Bis Bis-sulfonamide Over-reacted Byproduct MsCl_1->Bis Competing Reaction MsCl_2->Bis 100% Conversion Mono->Bis Deprotonation & Further Reaction Hydrolysis NaOH, MeOH/H2O Selective Cleavage Bis->Hydrolysis Step 2 Hydrolysis->Mono >85% Overall Yield

Fig 1: Mechanistic pathways comparing direct mono-sulfonylation vs. the over-mesylation strategy.

Benchmarking Synthetic Routes

To objectively evaluate the best approach, we benchmark three common methodologies.

  • Route A (Direct Pyridine Method): Relies on Pyridine as both solvent and base. It suffers from poor conversion and high bis-sulfonylation rates.

  • Route B (Strong Base Method): Utilizes NaH to pre-form the highly reactive amide anion before MsCl addition. While conversion improves, bis-sulfonylation remains a persistent impurity, and NaH introduces scale-up hazards.

  • Route C (Two-Step Over-Mesylation/Hydrolysis): The industry standard. This route leans into the bis-sulfonylation problem by deliberately driving the reaction to 100% bis-sulfonamide using excess MsCl and DMAP. In a subsequent one-pot step, selective basic hydrolysis cleaves exactly one mesyl group, yielding pure mono-sulfonamide.

Quantitative Yield Comparison
Synthetic RouteReagents & ConditionsConversionMono-Sulfonamide YieldBis-Sulfonamide ImpurityScalability & Isolation
Route A: Direct MsCl (1.1 eq), Pyridine, DCM, 0 °C to RT~75%45%30%Poor (Requires column chromatography)
Route B: Strong Base NaH (1.2 eq), MsCl (1.1 eq), THF, 0 °C~85%60%25%Moderate (Moisture sensitive, safety risks)
Route C: Two-Step 1. MsCl (2.5 eq), TEA, DMAP2. NaOH, MeOH/H₂O>99%88% <2%Excellent (Chromatography-free precipitation)

Optimized Experimental Protocol: The Over-Mesylation/Hydrolysis Strategy

The following methodology details the highly scalable Route C . Every step is designed as a self-validating system, utilizing specific pH targets and visual cues to ensure technical accuracy without the need for intermediate purification.

Reagents Required:
  • 5-Bromo-2-aminopyridine (1.0 eq, limiting reagent)

  • Methanesulfonyl chloride (MsCl) (2.5 eq)

  • Triethylamine (TEA) (3.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq, 2M aqueous solution)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)

Protocol_Workflow Step1 1. Reaction Setup Dissolve SM in DCM + TEA + DMAP Step2 2. Bis-Sulfonylation Add 2.5 eq MsCl at 0°C, stir RT 2h Step1->Step2 Step3 3. Solvent Exchange Evaporate DCM, dissolve in THF/MeOH Step2->Step3 Step4 4. Selective Hydrolysis Add 2.0 eq NaOH (aq), stir RT 1h Step3->Step4 Step5 5. Isoelectric Precipitation Acidify to pH 4.5 with 1M HCl Step4->Step5 Step6 6. Isolation Filter, wash with H2O, dry in vacuo Step5->Step6

Fig 2: Step-by-step workflow for the high-yield bis-sulfonylation and selective hydrolysis protocol.

Step-by-Step Procedure & Causality:
  • Bis-Sulfonylation: Suspend 5-bromo-2-aminopyridine (10.0 g, 57.8 mmol) in anhydrous DCM (100 mL). Add TEA (24.1 mL, 173.4 mmol) and DMAP (0.7 g, 5.8 mmol).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that overcomes the poor nucleophilicity of the brominated aminopyridine.

  • MsCl Addition: Cool the mixture to 0 °C. Add MsCl (11.2 mL, 144.5 mmol) dropwise over 30 minutes. Remove the ice bath and stir at room temperature for 2 hours.

    • Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material (Rf ~0.3) and the formation of a single, less polar spot corresponding to the bis-sulfonamide (Rf ~0.6).

  • Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove DCM. Redissolve the crude bis-sulfonamide residue in a mixture of THF (50 mL) and MeOH (50 mL).

    • Causality: The bis-sulfonamide is highly hydrophobic. THF provides necessary solubility, while MeOH acts as a miscible co-solvent that facilitates the upcoming aqueous hydrolysis.

  • Selective Hydrolysis: Add 2M aqueous NaOH (58 mL, 116 mmol) to the solution. Stir at room temperature for 1 hour.

    • Validation: LC-MS will confirm the disappearance of the bis-sulfonamide mass [M+H]+ 329/331 and the appearance of the mono-sulfonamide [M+H]+ 251/253.

  • Isoelectric Precipitation (Critical Step): Concentrate the mixture slightly to remove THF/MeOH. Dilute the remaining aqueous phase with water (50 mL). Slowly add 1M HCl dropwise until the pH reaches exactly 4.5 to 5.0 .

    • Causality: The target mono-sulfonamide is amphoteric. At pH > 8, it remains water-soluble as a sodium sulfonamidate salt. At pH < 3, the pyridine nitrogen protonates, making it soluble as a hydrochloride salt. pH 4.5 represents the isoelectric point where the molecule is entirely neutral, triggering massive and clean precipitation.

  • Isolation: Filter the resulting white precipitate, wash thoroughly with cold water (2 x 30 mL) to remove inorganic salts, and dry in a vacuum oven at 50 °C overnight. Expected yield: 12.7 g (88%).

Conclusion

When synthesizing N-(5-bromo-2-pyridinyl)methanesulfonamide, attempting a direct 1:1 stoichiometric coupling is a false economy that inevitably leads to complex purification and diminished yields. By leveraging the Over-Mesylation/Hydrolysis strategy, researchers can exploit the thermodynamic stability of the bis-sulfonamide intermediate and the predictable pKa of the final product to achieve a scalable, chromatography-free synthesis with >85% yield.

References

  • Pan, X., et al. (2021). Design, synthesis, and biological evaluation of novel Bcr-AblT315I inhibitors incorporating amino acids as flexible linker. Bioorganic & Medicinal Chemistry.

  • European Patent Office. (2014). EP 2952510 B1: Substituted 2-aminopyridine protein kinase inhibitor.

  • Sigma-Aldrich. N-(5-Bromopyridin-2-yl)methanesulfonamide (CAS: 89466-22-8) Product Specifications.

Sources

Comparative

Quality Control Specifications for Commercial N-(5-Bromopyridin-2-yl)methanesulfonamide: A Comparative Guide for Pharmaceutical Synthesis

Executive Summary & The Causality of Quality Control N-(5-bromopyridin-2-yl)methanesulfonamide (CAS: 89466-22-8) is a highly versatile building block utilized extensively in medicinal chemistry, most notably in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Causality of Quality Control

N-(5-bromopyridin-2-yl)methanesulfonamide (CAS: 89466-22-8) is a highly versatile building block utilized extensively in medicinal chemistry, most notably in the synthesis of potent Bcr-Abl tyrosine kinase inhibitors for the treatment of Chronic Myeloid Leukemia (CML)[1]. The molecule features a sulfonamide pharmacophore (pKa ~5.74)[2] and a reactive bromine atom at the 5-position, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

In drug development, the quality of starting materials is not merely a regulatory checkbox; it is a chemical necessity. According to , the impurity profile of an intermediate directly influences the Critical Quality Attributes (CQAs) of the final Active Pharmaceutical Ingredient (API)[3]. Using standard reagent-grade material (typically ~95% purity) introduces moisture, isomeric impurities, and heavy metal residues that can poison downstream catalysts, reduce yields, and create complex impurity profiles that are nearly impossible to purge.

This guide objectively compares the performance of Pharma-Grade (>99%) versus Reagent-Grade (95%) N-(5-bromopyridin-2-yl)methanesulfonamide, providing self-validating experimental protocols and analytical methodologies to establish a robust control strategy.

Comparative Quality Specifications

To ensure process reproducibility, manufacturers must establish strict specifications. The table below outlines the critical differences between a high-quality Pharma-Grade batch and a standard Reagent-Grade batch.

Quality ParameterPharma-GradeReagent-GradeAnalytical MethodCausality / Impact on Downstream Synthesis
Assay (Purity) ≥ 99.5%≥ 95.0%HPLC (UV 254 nm)Low purity leads to inaccurate stoichiometry in coupling reactions.
Isomeric Impurities ≤ 0.1%≤ 2.0%HPLCRegioisomers (e.g., 6-bromo) react similarly, creating API isomers that co-elute and are difficult to purge.
Moisture Content ≤ 0.1%≤ 1.0%Karl FischerWater acts as a nucleophile, competitively hydrolyzing sensitive boronic acids (protodeboronation).
Heavy Metals (Pd) ≤ 10 ppm≤ 50 ppmICP-MSResidual palladium from prior steps can poison the catalyst in subsequent Suzuki/Buchwald couplings.
Appearance White crystallineLight yellow solidVisualDiscoloration often indicates oxidative degradation or polymeric byproducts.

Validating Quality via Downstream Application

To objectively demonstrate the impact of intermediate quality, we evaluate both grades in a standard downstream application: a Suzuki-Miyaura cross-coupling with phenylboronic acid.

Comparative_Workflow Start N-(5-bromopyridin-2-yl)methanesulfonamide (CAS: 89466-22-8) Pharma Pharma-Grade (>99%) Strict QC Limits Start->Pharma Reagent Reagent-Grade (95%) Standard QC Limits Start->Reagent Suzuki Downstream Suzuki-Miyaura Cross-Coupling Pharma->Suzuki Low Moisture/Metals Reagent->Suzuki High Moisture/Metals Yield_Pharma High Yield (>94%) Low Impurity Profile Suzuki->Yield_Pharma Pharma-Grade Path Yield_Reagent Lower Yield (<75%) High Catalyst Poisoning Suzuki->Yield_Reagent Reagent-Grade Path Compliance ICH Q11 Compliant API Manufacturing Yield_Pharma->Compliance Reproducible API

Comparative workflow demonstrating the downstream impact of intermediate quality grades.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: A self-validating system to evaluate the functional purity of the intermediate.

  • Reagent Preparation: In an oven-dried 50 mL Schlenk flask, charge N-(5-bromopyridin-2-yl)methanesulfonamide (1.0 eq, 5.0 mmol), phenylboronic acid (1.2 eq, 6.0 mmol), and anhydrous K₂CO₃ (2.0 eq, 10.0 mmol).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation. K₂CO₃ activates the boronic acid by forming a highly reactive, electron-rich boronate complex.

  • Catalyst Addition & Inertion: Add Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol). Evacuate and backfill the flask with high-purity Nitrogen (N₂) three times.

    • Causality: Oxygen must be rigorously excluded because it can irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Solvent Addition & Reaction: Inject 20 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v). Heat the reaction mixture to 90°C and stir vigorously for 4 hours.

    • Causality: The aqueous-organic biphasic system ensures the solubility of both the organic substrates and the inorganic base, facilitating optimal mass transfer.

  • Workup & Isolation: Cool to room temperature, dilute with 30 mL ethyl acetate, and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: Brine washing effectively removes water-soluble inorganic salts (potassium halides and borates) without causing emulsion formation.

  • Analysis: Analyze the crude mixture via quantitative HPLC to determine conversion and isolated yield.

Downstream Performance Results
MetricPharma-Grade IntermediateReagent-Grade Intermediate
Isolated Yield 94%72%
Reaction Time 4 hours (Complete conversion)8 hours (Incomplete conversion)
Regioisomeric Byproduct Not detected1.8%
Catalyst Turnover HighLow (Evident Catalyst Poisoning)

Analytical Protocols for Self-Validating QC

To guarantee the integrity of the intermediate, orthogonal analytical techniques must be employed.

HPLC Method for Organic Purity and Isomeric Profiling
  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Solvent A (0.1% Trifluoroacetic acid in H₂O) and Solvent B (Acetonitrile).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Causality: The acidic modifier (TFA) is critical. Because the sulfonamide group has a predicted pKa of 5.74[2], running the method at a low pH suppresses ionization. This ensures sharp peak shapes and prevents peak tailing that could otherwise mask closely eluting isomeric impurities.

ICP-MS for Heavy Metal Residues
  • Preparation: Microwave-assisted acid digestion using concentrated HNO₃.

  • Detection: Agilent 7900 ICP-MS (or equivalent), monitoring for Pd (m/z 105, 106) and Pb (m/z 208).

  • Causality: Reagent-grade intermediates synthesized via prior cross-coupling steps often sequester palladium within the crystal lattice. ICP-MS provides the parts-per-billion (ppb) sensitivity required to ensure catalyst residues do not exceed the 10 ppm threshold, preventing downstream poisoning and ensuring compliance with ICH Q3D elemental impurity guidelines.

Conclusion

Procuring N-(5-bromopyridin-2-yl)methanesulfonamide with stringent quality control specifications is foundational to reliable API production. As demonstrated by the comparative Suzuki-Miyaura coupling data, the presence of elevated moisture, isomers, and heavy metals in Reagent-Grade batches directly compromises downstream yields and purity. By enforcing Pharma-Grade specifications and utilizing robust analytical protocols (HPLC, ICP-MS, KF), researchers can ensure process reproducibility, align with ICH Q11 frameworks[4], and accelerate the successful development of novel therapeutics.

References

  • European Medicines Agency (EMA). ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities).[Link]

  • Pan, X., Dong, J., Shi, Y., & Zhang, J. (2015). Discovery of novel Bcr-Abl inhibitors with diacylated piperazine as flexible linker. Organic & Biomolecular Chemistry.[Link]

  • Tianming Pharm. Pharmaceutical Intermediate Quality Standards Guide.[Link]

Sources

Safety & Regulatory Compliance

Safety

(5-bromopyridin-2-yl)methanesulfonamide proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of halogenated heterocyclic sulfonamides is a critical operational requirement in drug discovery and chemical synthesis. (5-Bromopyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of halogenated heterocyclic sulfonamides is a critical operational requirement in drug discovery and chemical synthesis. (5-Bromopyridin-2-yl)methanesulfonamide is a highly valuable pharmacophore building block, but its specific chemical topology—combining a halogenated pyridine ring with a sulfonamide moiety—demands rigorous, scientifically grounded disposal protocols.

This guide provides an authoritative, step-by-step operational plan for the handling, spill response, and ultimate disposal of this compound, ensuring environmental compliance and laboratory safety.

Chemical Profiling & Hazard Assessment

Before executing any physical handling or disposal, it is imperative to understand the mechanistic causality behind the compound's hazard profile.

Property / HazardSpecification
Chemical Name N-(5-bromopyridin-2-yl)methanesulfonamide
CAS Number 89466-22-8[1]
Molecular Formula C6H7BrN2O2S[2]
Physical State Solid (White to off-white)[2]
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3]

Mechanistic Hazard Insight: The primary risk vectors for this compound are its potential for respiratory irritation (due to fine particulate dust generation) and its environmental persistence. The carbon-bromine (C-Br) bond on the pyridine ring classifies this material as a halogenated organic compound . If subjected to improper disposal (e.g., standard municipal landfilling or low-temperature incineration), halogenated aromatics can resist degradation and serve as precursors to highly toxic, bioaccumulative brominated dioxins and furans. Furthermore, the combustion of the sulfonamide group generates sulfur oxides (SOx) and nitrogen oxides (NOx), necessitating specialized exhaust scrubbing[4][5].

Operational Handling & Spill Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization of the solid powder. The following self-validating protocol must be executed.

Step-by-Step Spill Response:

  • Isolate and Assess: Immediately restrict access to the spill zone. If the solid has aerosolized into dust, increase local exhaust ventilation (e.g., open fume hood sashes) but do not vent into general building circulation[6][7].

  • Don Appropriate PPE: Equip standard chemical-resistant nitrile gloves, tight-fitting safety goggles (to prevent H319 eye irritation), and a laboratory coat[6].

  • Dust-Free Containment: Do not dry-sweep the powder, as the mechanical action will generate inhalable dust (exacerbating H335 risks). Instead, use a dedicated chemical scoop or gently cover the powder with a slightly dampened, non-combustible absorbent pad to suppress particulate dispersion[7].

  • Collection: Transfer the collected material and all contaminated absorbent media into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water. The compound is moderately polar; a surfactant is required to fully lift residual sulfonamide traces from the benchtop[8].

SpillResponse Start Spill Detected: (5-bromopyridin-2-yl)methanesulfonamide Assess Assess Size & Hazard (Consult SDS) Start->Assess Ventilate Isolate Area & Increase Local Ventilation Assess->Ventilate PPE Don Appropriate PPE (Nitrile Gloves, Goggles, Coat) Ventilate->PPE Contain Suppress Dust (Do Not Dry-Sweep) PPE->Contain Collect Collect with Scoop or Dampened Absorbent Contain->Collect Decontaminate Decontaminate Surfaces (Detergent & Water) Collect->Decontaminate Dispose Package as Halogenated Hazardous Waste Decontaminate->Dispose Report Report to EHS Dispose->Report

Operational workflow for responding to a (5-bromopyridin-2-yl)methanesulfonamide spill.

Waste Segregation Procedures

The most common point of failure in laboratory waste management is improper segregation. Because this compound contains bromine, it must be strictly isolated from general organic waste.

  • Solid Waste: Unused compound, contaminated vials, and cleanup consumables (paper towels, gloves) must be placed in a sealed, chemically compatible container explicitly labeled as "Halogenated Organic Solid Waste."

  • Liquid Waste: If the compound is utilized in solution (e.g., dissolved in DMSO, DMF, or DCM for assays/synthesis), the entire liquid volume must be routed to the "Halogenated Solvent Waste" carboy.

The Causality of Segregation: Mixing halogenated waste with non-halogenated waste is a critical logistical error. Halogens act as flame retardants, significantly lowering the British Thermal Unit (BTU) calorific value of the waste stream. If halogenated compounds are mistakenly routed to a non-halogenated incinerator, the facility will fail to reach the temperatures required for complete destruction, risking the release of toxic byproducts[4][5].

Environmental & Regulatory Disposal Plan (Incineration)

The only environmentally sound and regulatory-compliant method for the final destruction of (5-bromopyridin-2-yl)methanesulfonamide is High-Temperature Incineration via a permitted hazardous waste contractor[4].

  • Thermal Destruction: Environmental Protection Agency (EPA) guidelines and international equivalents dictate that waste streams containing >1% halogenated organics must be processed in specialized twin-chamber incinerators. The secondary combustion chamber must operate at a minimum temperature of 1100°C (2012°F) with a gas residence time of no less than 2 seconds[9][10]. This extreme thermal environment is necessary to cleave the stable C-Br and aromatic bonds, preventing the synthesis of brominated dioxins.

  • Flue Gas Scrubbing: The combustion of the sulfonamide and bromopyridine groups will inevitably generate hydrobromic acid (HBr), sulfur dioxide (SO2), and nitrogen oxides (NOx). The disposal facility must utilize high-efficiency caustic wet scrubbers (typically utilizing sodium hydroxide) to neutralize these acidic gases into harmless salts before the exhaust is released into the atmosphere[4][5].

References

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS Committee on Chemical Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NSCEP). Available at: [Link]

Sources

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